4-Phenylpyrrolidine-3-carbonitrile
Description
Properties
IUPAC Name |
4-phenylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-5,10-11,13H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYANGXZFVUFMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Phenylpyrrolidine-3-carbonitrile properties and characteristics
An In-Depth Technical Guide to 4-Phenylpyrrolidine-3-carbonitrile: Structural Dynamics, Synthetic Workflows, and Pharmacological Applications
Executive Summary
In modern medicinal chemistry, the saturated pyrrolidine heterocycle remains one of the most privileged scaffolds for drug discovery. Among its functionalized derivatives, 4-phenylpyrrolidine-3-carbonitrile has emerged as a highly versatile building block. By combining the conformational rigidity of the pyrrolidine ring with the distinct electronic properties of a nitrile group and the lipophilicity of a phenyl ring, this compound serves as a critical intermediate in the synthesis of complex therapeutics, including STAT3/STAT6 modulators and novel antibacterial agents[1],[2].
As an Application Scientist overseeing heterocyclic library development, I have designed this whitepaper to provide researchers with a comprehensive, causality-driven guide to the physicochemical properties, stereoselective synthesis, and downstream applications of 4-phenylpyrrolidine-3-carbonitrile.
Physicochemical Profiling and Quantitative Data
Understanding the baseline properties of 4-phenylpyrrolidine-3-carbonitrile is essential for predicting its behavior in both synthetic workflows and biological assays. The compound is frequently handled as a hydrochloride salt to mitigate the oxidative instability of the free secondary amine and to enhance aqueous solubility for biological screening[3].
Table 1: Quantitative and Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 4-Phenylpyrrolidine-3-carbonitrile |
| Common Salt Form | rel-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile hydrochloride |
| CAS Registry Number | 1366924-08-4 (Free Base)[4] / 1807937-84-3 (HCl Salt)[3] |
| Molecular Formula | C₁₁H₁₂N₂ (Base) / C₁₁H₁₃ClN₂ (HCl Salt) |
| Molecular Weight | 172.23 g/mol (Base) / 208.69 g/mol (HCl Salt) |
| Stereochemistry | Two contiguous stereocenters (C3, C4); typically isolated as the trans diastereomer. |
| Physical State | Solid (Pale yellow to white powder as HCl salt) |
| Solubility Profile | Soluble in DMSO, Methanol, and Water (as HCl salt); Free base soluble in DCM, EtOAc. |
Mechanistic Synthesis: The[3+2] Cycloaddition Workflow
The construction of the highly substituted pyrrolidine core is classically achieved via a 1,3-dipolar cycloaddition [5]. This approach is favored because it allows for the simultaneous formation of two carbon-carbon bonds and up to four contiguous stereocenters in a single, atom-economical step.
Causality in Reagent Selection
We deliberately utilize an N-benzyl protected azomethine ylide precursor (e.g., N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine) rather than a Boc-protected variant. The benzyl group provides necessary electron-donating stabilization to the transient ylide and is highly robust under the Lewis acid-catalyzed conditions required for ylide generation. Cinnamonitrile is selected as the dipolarophile; its electron-withdrawing nitrile group lowers the LUMO energy of the alkene, facilitating a rapid, HOMO-controlled cycloaddition with the electron-rich azomethine ylide[5].
Figure 1: Step-by-step synthetic workflow of 4-phenylpyrrolidine-3-carbonitrile via 1,3-dipolar cycloaddition.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol incorporates built-in analytical checkpoints. If a checkpoint fails, the system dictates a specific corrective action rather than blind continuation.
Step 1: In Situ Ylide Generation & Cycloaddition
-
Setup: In an oven-dried flask under N₂, dissolve cinnamonitrile (1.0 equiv) and N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Catalysis: Cool the mixture to 0 °C. Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 equiv) dropwise. Causality: TFA promotes the elimination of methoxytrimethylsilane, generating the reactive azomethine ylide dipole.
-
Validation Checkpoint 1 (TLC/LC-MS): After 4 hours at room temperature, monitor via TLC (4:1 Hexanes:EtOAc). The disappearance of the UV-active cinnamonitrile spot (Rf ≈ 0.6) and the appearance of a Dragendorff-positive spot (Rf ≈ 0.3) confirms successful cycloaddition. Corrective Action: If cinnamonitrile remains, add an additional 0.2 equiv of the ylide precursor; do not apply heat, as thermal degradation of the ylide will outpace the cycloaddition.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate 1-benzyl-4-phenylpyrrolidine-3-carbonitrile.
Step 2: Deprotection and Salt Formation
-
Hydrogenolysis: Dissolve the intermediate in methanol. Add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm) for 12 hours.
-
Validation Checkpoint 2 (NMR): Filter through Celite and concentrate. Obtain a crude ¹H-NMR. The complete disappearance of the benzylic CH₂ singlet (δ ~3.6 ppm) validates successful deprotection.
-
Precipitation: Dissolve the free base in diethyl ether. Dropwise add 2M HCl in ether until precipitation ceases. Filter and dry under a vacuum to yield rel-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride as a white powder.
Pharmacological Applications & Target Modulation
The unique spatial arrangement of the phenyl and nitrile groups makes this pyrrolidine derivative an ideal pharmacophore for disrupting protein-protein interactions and binding to specialized receptor pockets.
STAT3 and STAT6 Modulation (Oncology & Immunology)
Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively active in numerous cancers, driving tumor survival and immunosuppression. Recent patent literature highlights the use of 4-phenylpyrrolidine-3-carbonitrile as a core amine fragment in the synthesis of 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine derivatives[1].
When conjugated to these macrocyclic scaffolds, the pyrrolidine moiety projects its phenyl ring into the hydrophobic sub-pocket of the STAT3 SH2 domain, while the nitrile group acts as a hydrogen-bond acceptor. This steric and electronic complementarity competitively inhibits the recruitment of STAT3 monomers to the activated JAK kinase, thereby preventing STAT3 dimerization and subsequent nuclear translocation[1].
Figure 2: Mechanism of action for pyrrolidine-based modulators disrupting the STAT3 signaling cascade.
LasR Inhibition (Antibacterial & Anthelmintic Activity)
Beyond oncology, the compound has demonstrated utility in infectious disease research. High-throughput in silico screening targeting the Pseudomonas aeruginosa LasR quorum-sensing receptor identified 4-phenylpyrrolidine-3-carbonitrile as a ligand capable of inducing conformational shifts in the LasR ligand-binding domain. In subsequent in vivo models using Caenorhabditis elegans, the compound exhibited dual anti-pathogenic and anthelmintic activity, effectively reducing bacterial virulence while demonstrating direct toxicity to parasitic worms[2].
Conclusion
4-Phenylpyrrolidine-3-carbonitrile is far more than a simple heterocyclic building block. Its synthesis via highly controlled 1,3-dipolar cycloaddition yields a stereochemically rich scaffold that is actively shaping the development of next-generation STAT3/STAT6 inhibitors and quorum-sensing modulators. By adhering to the self-validating synthetic protocols outlined in this guide, researchers can reliably access this critical intermediate, ensuring high fidelity in downstream drug discovery campaigns.
References
- WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions.
-
Azomethine ylide. Wikipedia.[Link]
-
Identification of antibacterial and anthelmintic activity in in silico predicted small molecule inhibitors of Pseudomonas aeruginosa LasR. ResearchGate.[Link]
Sources
- 1. WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. rel-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile hydrochloride | 1807937-84-3 [sigmaaldrich.com]
- 4. 1366924-08-4・4-phenylpyrrolidine-3-carbonitrile・4-phenylpyrrolidine-3-carbonitrile【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. Azomethine ylide - Wikipedia [en.wikipedia.org]
4-Phenylpyrrolidine-3-carbonitrile: Technical Identification & Synthesis Guide
[1][2]
Executive Summary & Chemical Identity
4-Phenylpyrrolidine-3-carbonitrile (C₁₁H₁₂N₂) is a critical pyrrolidine scaffold in medicinal chemistry, serving as a pharmacophore in inhibitors for DPP-4, STAT3/6 modulators, and various GPCR ligands.[1][2] Due to the presence of two chiral centers at positions 3 and 4, this compound exists as four stereoisomers (two enantiomeric pairs: cis and trans).
In practical research and drug development contexts, the free amine is often unstable or difficult to handle as an oil. Consequently, it is predominantly synthesized, isolated, and identified as its hydrochloride salt or as the N-benzyl protected intermediate .
Core Identification Data
| Parameter | Description |
| Chemical Name | 4-Phenylpyrrolidine-3-carbonitrile |
| Molecular Formula | C₁₁H₁₂N₂ (Free Base) / C₁₁H₁₃ClN₂ (HCl Salt) |
| Molecular Weight | 172.23 g/mol (Free Base) / 208.69 g/mol (HCl Salt) |
| Key Functional Groups | Secondary Amine (Pyrrolidine), Nitrile (Cyano), Phenyl Ring |
| Physical State | Viscous oil (Free Base) / White to off-white solid (HCl Salt) |
CAS Registry Number Index
Precise identification requires distinguishing between the stereoisomers and salt forms.
| Compound Variant | Stereochemistry | CAS Number |
| HCl Salt (Standard) | rac-trans- (Mixture of 3R,4S and 3S,4R) | 1807937-84-3 |
| HCl Salt (Chiral) | (3S,4R)- (Specific trans enantiomer) | 1808587-22-5 |
| N-Benzyl Precursor | trans- (Racemic) | 115687-28-0 |
| N-Benzyl Precursor | cis- (Racemic) | 80896-45-3 |
Spectroscopic Identification & Characterization
Reliable identification relies on distinguishing the trans vs. cis relative stereochemistry. The trans isomer is thermodynamically favored in many synthetic routes and is the most common drug building block.
Nuclear Magnetic Resonance (NMR)
Protocol: Dissolve 5-10 mg of the HCl salt in DMSO-d₆ or CD₃OD.[1] For the N-benzyl intermediate, use CDCl₃.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Amine Protons: Broad singlet/doublet at δ 9.0–10.0 ppm (ammonium NH₂⁺).
-
Aromatic Protons: Multiplet at δ 7.2–7.4 ppm (5H, Phenyl group).
-
Chiral Methines (H-3, H-4):
-
The H-4 (benzylic) and H-3 (alpha to cyano) protons appear as multiplets between δ 3.5–4.2 ppm.[1]
-
Stereochemical Diagnosis: The coupling constant (
) is the primary indicator.-
Trans-isomer: Typically
Hz. -
Cis-isomer: Typically
Hz (due to Karplus relationship in the 5-membered ring envelope).
-
-
-
Methylene Protons (H-2, H-5): Two sets of multiplets at δ 3.2–3.8 ppm.
-
-
¹³C NMR (100 MHz):
-
Nitrile Carbon: Distinct peak at δ ~118–121 ppm.
-
Aromatic Carbons: Four signals in the δ 126–140 ppm range.
-
Pyrrolidine Carbons: C-3 and C-4 methines (δ 35–50 ppm), C-2 and C-5 methylenes (δ 45–55 ppm).[1]
-
Infrared Spectroscopy (FT-IR)[1]
-
Nitrile Stretch (C≡N): A sharp, diagnostic band at 2230–2250 cm⁻¹ . This confirms the integrity of the cyano group (hydrolysis to amide/acid shifts this to ~1650–1700 cm⁻¹).
-
Amine Stretch (N-H):
-
Free base: Weak band ~3300 cm⁻¹.
-
HCl Salt: Broad, strong absorption 2800–3200 cm⁻¹ (ammonium).
-
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI (Positive Mode).
-
Target Ion: [M+H]⁺ = 173.1 (Free base mass + 1).
-
Fragmentation: Loss of HCN (27 Da) or cleavage of the phenyl ring may be observed in high-energy collision (MS/MS).
Synthesis & Isolation Strategy
The most robust synthetic route utilizes a 1,3-Dipolar Cycloaddition of an azomethine ylide. This method allows for stereocontrol and generates the N-benzyl protected intermediate, which is subsequently deprotected.
Reaction Pathway Diagram
Figure 1: Synthetic workflow via azomethine ylide cycloaddition. This route favors the trans-isomer due to the geometry of the starting cinnamonitrile.[1]
Step-by-Step Protocol (Azomethine Ylide Route)
Phase 1: Cycloaddition (Formation of N-Benzyl Intermediate)[1]
-
Reagents: Dissolve Cinnamonitrile (1.0 eq) and N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.2 eq) in anhydrous Dichloromethane (DCM).
-
Catalysis: Cool to 0°C. Add a catalytic amount of Trifluoroacetic acid (TFA) (0.1 eq) dropwise. Note: LiF can be used as a milder alternative.
-
Reaction: Stir at ambient temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1). The spot for cinnamonitrile should disappear.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Hexane/Ethyl Acetate gradient (10% → 30%).
-
Target:N-Benzyl-trans-4-phenylpyrrolidine-3-carbonitrile (CAS 115687-28-0).[1]
-
Phase 2: N-Dealkylation (Formation of Final Salt)
Method Choice: Hydrogenation is risky for nitriles (reduction to amine). The ACE-Cl method is preferred for chemical integrity.[1]
-
Acylation: Dissolve the N-benzyl intermediate in 1,2-dichloroethane (DCE). Add 1-Chloroethyl chloroformate (ACE-Cl) (1.5 eq) at 0°C.
-
Reflux 1: Heat to reflux for 3 hours. Monitor for conversion to the carbamate intermediate.
-
Methanolysis: Cool the mixture and remove solvent under vacuum. Redissolve the residue in Methanol (MeOH) .
-
Reflux 2: Reflux the methanol solution for 1 hour. This cleaves the carbamate to release the secondary amine HCl salt.
-
Isolation: Concentrate the methanol. Triturate the residue with Diethyl Ether or Acetone to precipitate the white solid.
-
Final Product: 4-Phenylpyrrolidine-3-carbonitrile Hydrochloride .
Analytical Quality Control (QC) Checklist
To ensure the material is suitable for biological testing, verify the following:
-
Stereochemical Purity: Run chiral HPLC (e.g., Chiralpak AD-H or OD-H column). Ensure enantiomeric excess (ee) >98% if using a chiral salt.
-
Salt Stoichiometry: Perform Elemental Analysis (CHN) or Argentometric titration for Chloride content to confirm the mono-hydrochloride form (approx. 17% Cl by mass).
-
Residual Solvents: Check for residual Methanol or DCE using Headspace GC, as these are toxic and common in the deprotection step.
References
-
Synthesis of Pyrrolidines via Azomethine Ylides
-
ACE-Cl Dealkylation Method
-
Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines." Journal of Organic Chemistry, 1984. Link
-
- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
-
Commercial Reference for HCl Salt
-
Patent Reference for 4-Phenylpyrrolidine-3-carbonitrile usage
Sources
- 1. CAS [chemicalbook.com]
- 2. 1820736-20-6,(2,2-difluorocyclohexyl)methyl methanesulfonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions - Google Patents [patents.google.com]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-Phenylpyrrolidine-3-carbonitrile as a Dipeptidyl Peptidase-4 Inhibitor
Abstract
This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for 4-Phenylpyrrolidine-3-carbonitrile, a novel small molecule with significant therapeutic potential. Based on extensive structure-activity relationship (SAR) data from analogous compounds, we postulate that this molecule functions as a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4). This document will detail the molecular interactions governing this inhibition, the downstream physiological consequences on the incretin system and glucose homeostasis, and a rigorous, multi-stage experimental framework to validate this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the pharmacological profile of this promising compound.
Introduction: The Pyrrolidine-Carbonitrile Scaffold in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional character which allows for precise spatial orientation of substituents to engage with biological targets.[1][2] Its incorporation into drug candidates can enhance aqueous solubility and improve pharmacokinetic profiles.[3] The addition of a carbonitrile group to the pyrrolidine scaffold is a key feature in a class of therapeutic agents known as gliptins, which are used in the management of type 2 diabetes.[4] These agents function by inhibiting the enzyme Dipeptidyl Peptidase-4 (DPP-4).[5]
Given the structural similarities of 4-Phenylpyrrolidine-3-carbonitrile to known DPP-4 inhibitors, specifically the presence of the cyanopyrrolidine moiety, it is our primary hypothesis that this compound exerts its biological effects through the inhibition of DPP-4.[3][6] This guide will proceed under this well-founded assumption, providing the scientific rationale and the experimental pathways to confirm it.
The Hypothesized Molecular Target: Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 (also known as the T-cell antigen CD26) is a transmembrane serine exopeptidase found on the surface of numerous cell types and also circulating in a soluble form in plasma.[7] It plays a critical role in glucose metabolism by inactivating key peptide hormones, most notably the incretins: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9]
2.1. The Incretin Effect and its Attenuation in Type 2 Diabetes
The "incretin effect" describes the physiological phenomenon where an oral glucose load elicits a significantly greater insulin response compared to an intravenous infusion of glucose resulting in the same blood glucose concentration.[10][11] This is due to the secretion of GLP-1 and GIP from enteroendocrine L- and K-cells in the gut, respectively, in response to food intake.[12] These hormones then act on pancreatic β-cells to potentiate glucose-dependent insulin secretion.[2] In patients with type 2 diabetes, the incretin effect is significantly diminished, contributing to hyperglycemia.
2.2. The Role of DPP-4 in Incretin Degradation
DPP-4 rapidly cleaves and inactivates GLP-1 and GIP, which both have a proline or alanine residue at the penultimate N-terminal position.[6][13] This enzymatic action is highly efficient, resulting in a very short half-life for active incretin hormones in circulation.[14] By inhibiting DPP-4, the half-life of endogenous GLP-1 and GIP is extended, leading to elevated active hormone levels.[15][16] This, in turn, enhances glucose-dependent insulin secretion, suppresses excessive glucagon release from pancreatic α-cells, and ultimately leads to improved glycemic control with a low intrinsic risk of hypoglycemia.[10][13]
Hypothesized Signaling Pathway
The proposed mechanism of action for 4-Phenylpyrrolidine-3-carbonitrile is initiated by its binding to and inhibition of DPP-4. This leads to a cascade of downstream effects that collectively improve glucose homeostasis.
Caption: Hypothesized signaling cascade following DPP-4 inhibition.
Experimental Validation Framework
To rigorously test the hypothesis that 4-Phenylpyrrolidine-3-carbonitrile is a DPP-4 inhibitor, a multi-tiered experimental approach is required. This framework progresses from initial biochemical validation to cell-based assays and finally to in vivo models of efficacy.
Experimental Workflow Overview
Caption: A tiered approach for validating the mechanism of action.
PART 1: TIER 1 - BIOCHEMICAL ASSAYS
The initial step is to confirm direct interaction with the purified enzyme and characterize the nature of this interaction.
Protocol 1: DPP-4 Enzymatic Activity Assay (IC50 Determination)
Principle: This assay measures the ability of 4-Phenylpyrrolidine-3-carbonitrile to inhibit the enzymatic activity of purified recombinant human DPP-4. A fluorogenic substrate, H-Gly-Pro-AMC, is cleaved by DPP-4 to release the fluorescent molecule 7-Amino-4-methylcoumarin (AMC), which can be quantified.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 4-Phenylpyrrolidine-3-carbonitrile in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). The final DMSO concentration in the assay should be kept below 1%.
-
Reconstitute recombinant human DPP-4 enzyme and the substrate H-Gly-Pro-AMC in assay buffer to working concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the compound dilutions to the test wells. Add 10 µL of buffer with DMSO for the positive control (no inhibition) and a known DPP-4 inhibitor (e.g., Sitagliptin) for the reference control.
-
Add 20 µL of the DPP-4 enzyme solution to all wells except the blank (add buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the H-Gly-Pro-AMC substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30-60 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description |
| Enzyme | Recombinant Human DPP-4 |
| Substrate | H-Gly-Pro-AMC |
| Detection | Fluorometric (Ex/Em = 360/460 nm) |
| Endpoint | IC50 (concentration for 50% inhibition) |
PART 2: TIER 2 - CELL-BASED ASSAYS
These assays validate target engagement and functional consequences in a more physiologically relevant environment.
Protocol 2: In Situ DPP-4 Activity Assay in Caco-2 Cells
Principle: Caco-2 cells, a human intestinal epithelial cell line, endogenously express DPP-4 on their surface. This assay measures the inhibition of membrane-bound DPP-4 activity in intact, living cells.[17][18]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in a 96-well plate until they reach confluency and differentiate (typically 14-21 days post-seeding).
-
-
Assay Procedure:
-
Wash the cell monolayers gently with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add 100 µL of HBSS containing various concentrations of 4-Phenylpyrrolidine-3-carbonitrile to the wells. Include appropriate vehicle controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.
-
Add the fluorogenic substrate H-Gly-Pro-AMC to each well.
-
Immediately begin kinetic fluorescence measurements as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage and determine the cellular IC50 value as described previously. A potent cellular IC50 value confirms that the compound can access and inhibit its target in a cellular context.
-
PART 3: TIER 3 - IN VIVO EFFICACY MODELS
The final validation step involves demonstrating a therapeutic effect in a relevant animal model of disease.
Protocol 3: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
Principle: An OGTT is the gold-standard preclinical test for assessing the efficacy of anti-diabetic agents.[19] This protocol evaluates the ability of 4-Phenylpyrrolidine-3-carbonitrile to improve glucose tolerance in diabetic mice (e.g., db/db mice or high-fat diet-induced obese mice).
Methodology:
-
Animal Acclimation and Dosing:
-
Acclimate diabetic mice to handling for one week.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Administer 4-Phenylpyrrolidine-3-carbonitrile or vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.
-
-
Glucose Challenge and Blood Sampling:
-
At time t=0, collect a baseline blood sample from the tail vein.
-
Administer a bolus of glucose (typically 2 g/kg) via oral gavage.
-
Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Measure blood glucose levels at each time point using a glucometer.
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes.
-
A statistically significant reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates in vivo efficacy.
-
| Animal Model | Diabetic mice (e.g., db/db) |
| Treatment | Oral gavage of compound or vehicle |
| Challenge | Oral glucose (2 g/kg) |
| Primary Endpoint | Reduction in blood glucose AUC |
| Secondary Endpoints | Plasma insulin, active GLP-1 levels |
Conclusion and Future Directions
This guide outlines a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action of 4-Phenylpyrrolidine-3-carbonitrile. The foundational hypothesis, based on strong precedent from structurally related molecules, posits that the compound is an inhibitor of DPP-4.[19][20][21] The successful execution of the described experimental framework—from biochemical IC50 determination to cellular target engagement and in vivo efficacy in diabetic models—would provide compelling evidence to support this mechanism.
Further studies should focus on comprehensive pharmacokinetic profiling, off-target liability screening, and long-term efficacy and safety studies. The data generated through this structured investigation will be critical for advancing 4-Phenylpyrrolidine-3-carbonitrile through the drug development pipeline as a potential new therapeutic agent for type 2 diabetes.
References
-
Drucker, D. J., & Nauck, M. A. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(6), 992–1024. [Link]
-
Bolt Pharmacy. (2026, February 23). Dipeptidyl Peptidase-4 Inhibitors and Incretin: Mechanism and Clinical Use. [Link]
-
Dr. Oracle. (2025, July 18). What is the role of DPP-4 (Dipeptidyl Peptidase-4) in glucose levels? [Link]
-
Anilkumar, G., & Sridhar, B. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
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Holst, J. J., & Deacon, C. F. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 10, 102. [Link]
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Anilkumar, G., & Sridhar, B. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. ResearchGate. [Link]
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Pratley, R. (2012, August 15). Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management. Clinical Care Options. [Link]
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Ahren, B. (2007). Dipeptidyl Peptidase-4 Inhibitors: Clinical data and clinical implications. Diabetes Care, 30(6), 1354-1360. [Link]
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Vella, A. (2014). impact of dipeptidyl peptidase 4 inhibition on incretin effect, glucose tolerance, and gastrointestinal-mediated glucose disposal in healthy subjects. European Journal of Endocrinology, 171(5), 561-570. [Link]
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Wang, J., Feng, Y., Ji, X., Deng, G., Leng, Y., & Liu, H. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. ChEMBL. [Link]
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Aroor, A. R., & Sowers, J. R. (2018). Role of DPP4 and DPP4i in Glucose Homeostasis and Cardiorenal Syndrome. Cardiorenal Medicine, 8(1), 1–12. [Link]
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Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. [Link]
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Mari, A. (2009). Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 2, 83-90. [Link]
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Wang, J., Feng, Y., Ji, X., Deng, G., Leng, Y., & Liu, H. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]
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Feng, Y., Wang, J., Ji, X., Deng, G., Leng, Y., & Liu, H. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed. [Link]
-
Al-Masoudi, N. A. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Briefings in Bioinformatics. [Link]
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Nauck, M. A. (2018). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 9, 338. [Link]
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Ahren, B. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 379. [Link]
-
Scheen, A. J. (2019). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. MDPI. [Link]
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Lamers, D., & Stanya, K. J. (2022). Dipeptidyl Peptidase 4 (DPP4) as A Novel Adipokine: Role in Metabolism and Fat Homeostasis. MDPI. [Link]
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Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]
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Al-Masoudi, N. A. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. [Link]
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ResearchGate. (n.d.). De Novo Design of High Potent DPP-IV Inhibitors Based on the Scaffold of Cyanopyrrolidine. [Link]
-
Holst, J. J., & Deacon, C. F. (2024). In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes, 73(2), 195-205. [Link]
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Trzaskalski, T., & Chhabra, K. H. (2015). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. Current Atherosclerosis Reports, 17(8), 51. [Link]
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Glucagon.com. (2020, July 16). DPP-4 Loss of function models. [Link]
-
Zou, Y., et al. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. PMC. [Link]
-
Bar-Yoseph, H., & El-Osta, A. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC. [Link]
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Holst, J. J., & Deacon, C. F. (2022). In Vivo Inhibition of Dipeptidyl Peptidase 4 and Neprilysin Activity Enables Measurement of GLP-1 Secretion in Male Rats. PMC. [Link]
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ResearchGate. (2025, August 6). Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors. [Link]
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ResearchGate. (2025, August 6). In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. [Link]
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Al-Salami, H., et al. (2019). Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning. PMC. [Link]
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ResearchGate. (2025, August 6). The pharmacokinetic considerations and adverse effects of DDP-4 inhibitors. [Link]
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Singh, S. K., et al. (2021). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. [Link]
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Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Activity Fluorometric Assay Kit (E-BC-F053). [Link]
-
Chen, Y., et al. (2024). Mechanistic Study of Novel Dipeptidyl Peptidase IV Inhibitory Peptides from Goat's Milk Based on Peptidomics and In Silico Analysis. MDPI. [Link]
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Aiello, C., et al. (2023). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. Frontiers in Nutrition, 10, 1189330. [Link]
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Scheen, A. J. (2010). Pharmacokinetics of dipeptidylpeptidase-4 inhibitors. PubMed. [Link]
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The 4-Phenylpyrrolidine-3-carbonitrile Scaffold: Synthetic Evolution and Pharmacological Utility
Part 1: Executive Summary & Historical Context
4-Phenylpyrrolidine-3-carbonitrile represents a "privileged scaffold" in modern medicinal chemistry. Unlike the flat, aromatic-heavy structures that dominated early 20th-century drug discovery, this scaffold offers a high fraction of sp³-hybridized carbons (
Discovery Timeline
-
Mid-20th Century (The Stimulant Era): The history of phenylpyrrolidines began with the exploration of rigid analogs of amphetamines. Simple 3-phenylpyrrolidines were investigated for central nervous system (CNS) stimulant activity, functioning primarily as dopamine and norepinephrine reuptake inhibitors.
-
1990s-2000s (Functionalization): As high-throughput screening evolved, researchers required more functionalized cores. The introduction of the 3-carbonitrile group was pivotal. It served two roles:
-
Electronic Modulator: The electron-withdrawing nitrile group reduced the basicity of the pyrrolidine nitrogen, altering bioavailability and blood-brain barrier penetration.
-
Synthetic Handle: The nitrile provided a versatile precursor for amides, acids, and tetrazoles, essential for structure-activity relationship (SAR) exploration.
-
-
2010s-Present (Targeted Therapy): The scaffold found a niche in "scaffold hopping."[1] Notably, it replaced planar pyridine cores in Lysine-Specific Demethylase 1 (LSD1) inhibitors and served as a core for Melanocortin-4 Receptor (MC4R) agonists used in treating obesity.
Part 2: Technical Synthesis & Methodology[2]
The [3+2] Cycloaddition Protocol (The "Gold Standard")
The most robust method for constructing the 4-phenylpyrrolidine-3-carbonitrile core is the 1,3-dipolar cycloaddition of azomethine ylides with cinnamonitrile derivatives. This reaction is favored for its ability to generate multiple stereocenters in a single step.
Experimental Workflow:
-
Precursor Formation: An aldehyde (e.g., benzaldehyde) condenses with an amino acid derivative (e.g., sarcosine or N-benzylglycine) to generate the azomethine ylide in situ.
-
Dipolarophile Interaction: The ylide reacts with cinnamonitrile (or substituted analogs).
-
Cyclization: The concerted [3+2] cycloaddition yields the pyrrolidine ring.
Step-by-Step Protocol (Validated Scale: 10 mmol):
-
Reagents: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor), Cinnamonitrile, Trifluoroacetic acid (TFA) (Catalyst), Dichloromethane (DCM).
-
Step 1: Dissolve Cinnamonitrile (1.0 eq) and the benzylamine precursor (1.2 eq) in anhydrous DCM under Argon atmosphere.
-
Step 2: Cool to 0°C. Add TFA (0.1 eq) dropwise. The acid catalyzes the desilylation, generating the reactive ylide.
-
Step 3: Allow to warm to room temperature and stir for 12-16 hours. Monitor via TLC (Hexane/EtOAc 7:3).
-
Step 4: Quench with saturated NaHCO₃. Extract with DCM (3x).
-
Step 5: Purification via flash column chromatography.
-
Yield: Typically 75-85% as a mixture of cis/trans diastereomers.
Critical Note on Stereocontrol: The reaction generally favors the trans-isomer (phenyl and cyano groups on opposite sides) due to steric repulsion in the transition state. However, using chiral ligands with Ag(I) or Cu(I) catalysts can enforce enantioselectivity.
Visualization of Synthetic Pathway
Figure 1: The [3+2] cycloaddition pathway, utilizing azomethine ylide intermediates to construct the pyrrolidine core.
Part 3: Pharmacological Profile & SAR
Structure-Activity Relationship (SAR)
The 4-phenylpyrrolidine-3-carbonitrile scaffold is not merely a passive linker; it actively engages binding pockets.
| Structural Element | Pharmacological Function | Design Consideration |
| Pyrrolidine Nitrogen | Basic center (pKa ~9-10). Forms salt bridges with Asp/Glu residues in target proteins. | Can be alkylated or acylated to modulate lipophilicity (LogP) and hERG channel avoidance. |
| 3-Cyano Group | Hydrogen bond acceptor; linear geometry. | Bioisostere for carbonyls but metabolically more stable. Often critical for potency in protease inhibitors. |
| 4-Phenyl Ring | Hydrophobic/π-stacking interactions. | Substitution (e.g., 4-F, 4-Cl) tunes metabolic stability (blocking CYP oxidation) and potency. |
| Stereochemistry | Defines 3D vector of substituents. | Trans-isomers often show higher selectivity for GPCRs (e.g., MC4R), while cis may be preferred for compact enzyme pockets. |
Case Study: LSD1 Inhibitors (Scaffold Hopping)
A landmark application of this scaffold was in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors. Researchers at the University of Manchester utilized "scaffold hopping" to replace a planar pyridine core with the 3-cyano-4-phenylpyrrolidine scaffold.
-
The Problem: The original pyridine-based inhibitors had poor solubility and hERG liability (cardiotoxicity risk).
-
The Solution: The pyrrolidine scaffold introduced sp³ character (3D shape), disrupting the flat aromatic stacking that caused aggregation and hERG binding.
-
Outcome: The resulting compound (Isomer 21g) showed a
of 22 nM against LSD1 and significantly reduced hERG inhibition compared to the parent aromatic compound.[2]
Visualization of SAR Logic
Figure 2: Pharmacophore mapping of the scaffold, highlighting the specific role of each structural component.
Part 4: References
-
Mould, D. P., et al. (2017).[1] "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1". Bioorganic & Medicinal Chemistry Letters, 27(20), 4652-4660.
-
Jiang, W., et al. (2007).[3] "Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor". Bioorganic & Medicinal Chemistry Letters, 17(23), 6546-6552.[3]
-
Li Petri, G., et al. (2021).[4] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". Topics in Current Chemistry, 379, 35.
-
ChemScene. (n.d.). "(3R,4S)-4-(4-Chlorophenyl)pyrrolidine-3-carbonitrile Product Data".
-
Ong, M., et al. (2023). "Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement". Organic Syntheses, 100, 347-360.
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Technical Deep Dive: 4-Phenylpyrrolidine-3-carbonitrile Structural Analogs and Derivatives
Executive Summary
The 4-phenylpyrrolidine-3-carbonitrile scaffold represents a privileged substructure in modern medicinal chemistry, distinguished by its ability to rigidly display pharmacophoric elements in three-dimensional space.[1] Unlike flat heteroaromatic systems, this
This guide analyzes the structural utility, synthetic accessibility, and pharmacological diversity of 4-phenylpyrrolidine-3-carbonitrile derivatives.[1] It serves as a blueprint for researchers leveraging this scaffold to optimize potency, selectivity, and metabolic stability in drug discovery campaigns.
Structural Biology & Structure-Activity Relationships (SAR)
The core efficacy of this scaffold stems from the interplay between the electron-withdrawing nitrile group and the lipophilic phenyl ring positioned on the pyrrolidine backbone.
Stereochemical Control
The biological activity of 4-phenylpyrrolidine-3-carbonitrile derivatives is often governed by the relative stereochemistry of the C3 and C4 positions.[1]
-
Trans-configuration: Often favored in monoamine transporter inhibitors to mimic the extended conformation of biogenic amines.
-
Cis-configuration: Frequently required in enzyme inhibitors (e.g., Cathepsin K or LSD1) where the nitrile group acts as a "warhead" or hydrogen bond acceptor in close proximity to the hydrophobic pocket occupied by the phenyl ring.
Functional Group Analysis (SAR Table)
| Position | Moiety | Pharmacological Role | Optimization Strategy |
| N-1 | Nitrogen | Solubilizing handle & pKa modulator.[1] | Alkylation with benzyl/heteroaryl groups improves potency (e.g., LSD1 inhibitors). |
| C-3 | Nitrile (-CN) | H-bond acceptor; reversible covalent trap.[1] | Can be hydrolyzed to amide/acid or reduced to amine. Bioisosteres: Acetyl, CF3. |
| C-4 | Phenyl Ring | Hydrophobic/ | Substitution (F, Cl, OMe) at para position modulates metabolic stability and potency. |
| C-2/C-5 | Methylene | Steric occlusion/conformational lock.[1] | Gem-dimethyl substitution restricts conformational flexibility (Thorpe-Ingold effect).[1] |
Synthetic Methodologies
Two primary pathways dominate the synthesis of this scaffold: [3+2] Cycloaddition (for high stereocontrol) and Michael Addition/Cyclization (for scale-up).
Pathway A: [3+2] Azomethine Ylide Cycloaddition
This method is preferred for generating complex stereocenters in a single step.
-
Mechanism: Reaction of an aldehyde and an amino acid (e.g., sarcosine) generates an azomethine ylide in situ, which undergoes a 1,3-dipolar cycloaddition with a cinnamonitrile derivative.[1]
-
Selectivity: Endo/Exo selectivity can be tuned via Lewis acid catalysis or thermal conditions.
Pathway B: Michael Addition-Cyclization
Ideal for synthesizing 4-phenylpyrrolidine-3-carbonitrile from acyclic precursors.[1]
-
Michael Addition: An N-protected glycine ester enolate attacks cinnamonitrile.[1]
-
Cyclization: Intramolecular nucleophilic attack closes the ring.
-
Decarboxylation: Removal of the ester group (if required) yields the 3-cyano-4-phenyl core.[1]
Visualizing the Synthetic Logic
The following diagram illustrates the retrosynthetic disconnection and the forward reaction logic for accessing the scaffold.
Figure 1: Retrosynthetic analysis showing the convergent [3+2] cycloaddition route and the linear Michael addition pathway.[1]
Experimental Protocol: Synthesis of trans-1-Benzyl-4-phenylpyrrolidine-3-carbonitrile
This protocol describes a robust, self-validating method for synthesizing the core scaffold using a [3+2] cycloaddition strategy.[1]
Reagents & Equipment
-
Reagents: N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine (Azomethine ylide precursor), Cinnamonitrile, Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1]
-
Equipment: Inert atmosphere glovebox or Schlenk line, Rotary evaporator, Flash chromatography system.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Cinnamonitrile (1.0 equiv, 5 mmol) in anhydrous DCM (20 mL).
-
Catalysis: Add TFA (0.1 equiv) as a catalyst to activate the ylide formation. Note: Ensure the solution remains anhydrous to prevent hydrolysis.
-
Addition: Dropwise add N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.2 equiv) over 15 minutes at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the cinnamonitrile spot indicates completion.
-
Quench: Quench with saturated NaHCO
solution (10 mL). Extract with DCM (3 x 15 mL). -
Purification: Dry organic layer over MgSO
, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). -
Validation:
-
Yield: Expect 75-85%.
-
Stereochemistry Check: Use
H-NMR NOESY experiments. Trans isomers typically show minimal NOE between H-3 and H-4 protons compared to cis.[1]
-
Pharmacological Applications & Case Studies
LSD1 Inhibition (Epigenetics)
Recent studies (e.g., Mould et al.) have utilized 4-(pyrrolidin-3-yl)benzonitrile derivatives as scaffold hops for GSK-690.[1]
-
Mechanism: The pyrrolidine nitrogen interacts with Asp555 in the LSD1 active site, while the nitrile group extends towards the FAD cofactor, potentially engaging in polar interactions.
-
Result: These analogs demonstrated improved selectivity against hERG channels compared to earlier piperidine-based inhibitors.[1]
STAT3/STAT6 Modulation
Patents (e.g., Vertex AI Search result 1.1) highlight the use of this scaffold in fused bicyclic systems (e.g., pyrrolo[1,2-a][1,5]diazocine) to modulate STAT signaling pathways in cancer and inflammation.[1] The 3-cyano-4-phenyl motif serves as a rigid core that orients the bicyclic wings into the SH2 domain binding pockets.[1]
Mechanism of Action Diagram
Figure 2: Pharmacophore mapping of the 4-phenylpyrrolidine-3-carbonitrile scaffold against generic protein targets.[1][2][3][4][5][6][7]
References
-
Mould, D. P., et al. (2017).[8] "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters, 27(20), 4714-4719.[1] Link
-
Vertex Pharmaceuticals. (2023). "6-oxodecahydropyrrolo[1,2-a][1,5]diazocine derivatives as STAT3 and STAT6 modulators." World Intellectual Property Organization, WO2023164680A1. Link
-
Fofana, M., et al. (2023).[9] "Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination." Science Journal of Chemistry, 11(3), 70-75.[1] Link[1]
-
Li Petri, G., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[10][11] Topics in Current Chemistry, 379, 34. Link
-
Zhang, N., et al. (2000). "Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(24), 2825-2828.[1][3] Link
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Unlocking the Pharmacological Potential of 4-Phenylpyrrolidine-3-carbonitrile: A Structural and Mechanistic Blueprint
As a Senior Application Scientist, I approach molecular scaffolds not merely as static chemical structures, but as dynamic tools designed to manipulate specific biological pathways. The 4-phenylpyrrolidine-3-carbonitrile scaffold represents a masterclass in rational drug design. Its rigid, stereochemically defined five-membered ring provides an ideal spatial framework, allowing researchers to precisely position pharmacophores to interact with complex biological targets[1].
This technical whitepaper deconstructs the causality behind the biological activity of this privileged scaffold, detailing its target landscape, quantitative efficacy, and the self-validating protocols required to harness its potential in drug discovery.
Structural Pharmacology & Target Landscape
The biological versatility of 4-phenylpyrrolidine-3-carbonitrile stems from two critical structural features: the electrophilic cyano group (carbonitrile) and the hydrophobic phenyl ring. Together, they enable the molecule to act across diverse therapeutic areas[2].
A. Metabolic Modulation via Serine Proteases (DPP-IV)
The cyanopyrrolidine moiety is a cornerstone in the treatment of type 2 diabetes mellitus, primarily functioning as a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-IV)[1].
-
The Causality: The cyano group acts as a reversible, covalent "warhead." It undergoes nucleophilic attack by the catalytic Ser630 hydroxyl group in the DPP-IV active site, forming a stable imidate adduct. Simultaneously, the pyrrolidine ring and the 4-phenyl substitution anchor the molecule within the hydrophobic S1 and S2 sub-pockets, preventing the degradation of the incretin hormone GLP-1[1].
B. Oncology and Immunology (STAT3/STAT6 Modulation)
Recent advancements in oncology have identified 4-phenylpyrrolidine-3-carbonitrile derivatives as critical modulators of Signal Transducer and Activator of Transcription (STAT) proteins[3].
-
The Causality: STAT3 and STAT6 pathways are heavily implicated in tumor immune evasion and chronic inflammation. The rigid pyrrolidine core allows for the precise spatial orientation required to disrupt the protein-protein interactions (PPIs) at the SH2 domains of STAT proteins, thereby decreasing their baseline pathological activity[3]. Furthermore, related pyrrolidone derivatives have demonstrated significant in vitro anticancer activity, reducing cell viability in A549 non-small cell lung cancer models[4].
C. Antimicrobial Quorum Sensing (LasR Inhibition)
In the context of antimicrobial resistance, this scaffold has shown profound efficacy against Pseudomonas aeruginosa[5].
-
The Causality: The molecule acts as a small-molecule inhibitor of the LasR receptor, the "master regulator" of bacterial quorum sensing. By competitively binding to LasR, the compound prevents the transcription of virulence genes, effectively neutralizing bacterial pathogenesis and biofilm formation without exerting direct bactericidal pressure (which often leads to rapid resistance)[5].
Visualizing Mechanistic Causality
To understand the downstream biological impact of this scaffold, we must visualize the target engagement. The diagram below illustrates the self-contained logical system of DPP-IV inhibition, demonstrating how the cyanopyrrolidine pharmacophore directly triggers a cascade that restores glucose homeostasis.
Mechanistic pathway of DPP-IV inhibition by cyanopyrrolidines enhancing GLP-1 and insulin.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table synthesizes the quantitative biological activity of 4-phenylpyrrolidine-3-carbonitrile and its close structural analogs across various therapeutic targets.
| Scaffold / Derivative | Primary Target | Biological Indication | Efficacy / Activity | Source |
| Cyanopyrrolidine core | DPP-IV Enzyme | Type 2 Diabetes | Extends GLP-1 half-life | [1] |
| Pyrrolidine sulfonamides | DPP-IV Enzyme | Type 2 Diabetes | IC50: 11.32 ± 1.59 μM | [2] |
| 4-Phenylpyrrolidine-3-carbonitrile | STAT3 / STAT6 | Cancer & Inflammation | Modulates baseline activity | [3] |
| 4-Phenylpyrrolidine-3-carbonitrile | LasR (P. aeruginosa) | Bacterial Infection | 23-96% virulence inhibition | [5] |
| Pyrrolidone derivatives | A549 Cell Line | Non-small cell lung cancer | Reduced cell viability at 100 µM | [4] |
Self-Validating Experimental Methodologies
In drug development, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that the data generated is an artifact-free reflection of true biological causality.
Workflow 1: Stereoselective Synthesis & Orthogonal Structural Validation
-
Objective: Synthesize (3R,4S)-4-phenylpyrrolidine-3-carbonitrile with >99% enantiomeric excess (ee).
-
The Causality: The biological activity of pyrrolidines is highly stereodependent. A cis configuration causes severe steric clash within the target receptor's binding pocket, completely abrogating affinity. The trans orientation is non-negotiable[1].
Step-by-Step Protocol:
-
Asymmetric [1,3]-Dipolar Cycloaddition: React cinnamonitrile with an azomethine ylide precursor in the presence of a chiral silver(I)-phosphine catalyst at -20°C. Rationale: The low temperature and chiral ligand kinetically favor the endo transition state, dictating the trans relationship between the phenyl and cyano groups.
-
Reductive Cleavage & Cyclization: Isolate the intermediate and subject it to reductive cyclization to form the pyrrolidine ring.
-
The Self-Validating Loop (Orthogonal Validation):
-
Primary Check (Mass): Perform LC-MS to confirm the exact mass[M+H]+.
-
Secondary Check (Geometry): Conduct 2D-NOESY NMR. If the compound is successfully trans, there will be an absence of Nuclear Overhauser Effect (NOE) cross-peaks between the C3 and C4 protons.
-
Tertiary Check (Chirality): Run Chiral Supercritical Fluid Chromatography (SFC) against a racemic standard. If the ee is < 99%, the batch must be rejected to prevent false negatives in downstream biological assays.
-
Workflow 2: Target Engagement & Phenotypic Validation (DPP-IV)
-
Objective: Quantify the inhibitory potency (IC50) and validate the on-target mechanism of action.
-
The Causality: We must prove that the reduction in enzyme activity is due to competitive active-site binding (the imidate adduct), rather than assay interference such as compound aggregation or fluorescence quenching.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare recombinant human DPP-IV and the fluorogenic substrate Gly-Pro-AMC in HEPES buffer (pH 7.4).
-
Kinetic Incubation: Pre-incubate the enzyme with the test compound (serial dilutions from 10 µM to 1 nM) for 30 minutes at 37°C. Rationale: This incubation period is critical to allow the covalent, reversible bond between the cyano group and Ser630 to form.
-
Fluorometric Readout: Add the substrate to initiate the reaction. Measure fluorescence continuously for 20 minutes (Excitation: 380 nm, Emission: 460 nm).
-
The Self-Validating Loop (Data Integrity):
-
Statistical Robustness: Calculate the Z'-factor using DMSO (vehicle negative control) and Vildagliptin/Sitagliptin (positive controls). The assay is only deemed valid if Z' > 0.6.
-
Mechanism Check: Perform a jump-dilution assay. Because the cyano group forms a reversible covalent bond, enzymatic activity should slowly recover upon a 100-fold dilution. Irreversible recovery indicates off-target toxicity or aggregation.
-
Selectivity Screen: Counter-screen the compound against the closely related DPP-8 and DPP-9 enzymes. A selectivity index (SI) > 100 is required to rule out off-target immunosuppressive side effects.
-
References
- Google Patents.WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions.
-
ResearchGate. Identification of antibacterial and anthelmintic activity in in silico predicted small molecule inhibitors of Pseudomonas aeruginosa LasR. URL: [Link]
-
MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. URL: [Link]
-
PMC (NIH). Recent insights about pyrrolidine core skeletons in pharmacology. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions - Google Patents [patents.google.com]
- 4. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]
- 5. researchgate.net [researchgate.net]
Commercial Suppliers of 4-Phenylpyrrolidine-3-carbonitrile: A Technical Sourcing Guide
This technical guide provides a comprehensive analysis of the commercial supply landscape, quality validation, and handling of 4-Phenylpyrrolidine-3-carbonitrile , a privileged scaffold in medicinal chemistry.[1]
Executive Summary
4-Phenylpyrrolidine-3-carbonitrile is a high-value heterocyclic building block utilized in the synthesis of GPCR ligands (e.g., MC4R agonists), kinase inhibitors, and monoamine reuptake inhibitors.[1] Its structural rigidity and defined stereochemistry (cis/trans) allow for precise probing of biological binding pockets.[1]
However, commercial sourcing is complicated by the existence of multiple stereoisomers and salt forms. This guide empowers researchers to navigate the supply chain, validate compound identity, and maintain structural integrity during experimentation.
Chemical Identity & Stereochemical Complexity[1]
Before sourcing, it is critical to define the exact stereochemical requirement. The molecule possesses two chiral centers at positions 3 and 4, leading to four possible stereoisomers.
| Property | Detail |
| IUPAC Name | 4-Phenylpyrrolidine-3-carbonitrile |
| Common Name | 3-Cyano-4-phenylpyrrolidine |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol (Free Base) |
| Key Isomers | trans- (racemic), cis- (racemic), (3R,4S)-, (3S,4R)- |
Critical CAS Registry Numbers
Researchers must use the correct CAS number to avoid purchasing the wrong isomer or salt form.
-
1366924-08-4 : 4-Phenylpyrrolidine-3-carbonitrile (Unspecified stereochemistry/Free Base)[1]
-
1955499-16-7 : 4-Phenylpyrrolidine-3-carbonitrile Hydrochloride (Salt form)[1]
-
1807937-84-3 : rel-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile Hydrochloride (trans-racemic salt)[1][2]
-
10603-53-9 : Warning: This is often mislabeled; it refers to unsubstituted pyrrolidine-3-carbonitrile in some databases.[1] Verify structure.
Figure 1: Stereochemical and form relationships for the 4-phenylpyrrolidine-3-carbonitrile scaffold.
Commercial Supply Landscape
The market is divided into Catalog Suppliers (immediate stock, usually racemic trans) and Boutique Synthesis Houses (enantiopure, custom orders).[1]
Tier 1: Primary Catalog Suppliers (High Reliability)
These suppliers typically hold stock of the trans-racemic hydrochloride salt.[1]
| Supplier | Region | Product Code / CAS | Form | Lead Time |
| Enamine | Ukraine/EU | EN300-XXXXX | Free Base / HCl | 1-2 Weeks |
| abcr GmbH | Germany | AB638843 | trans-HCl | 1-2 Weeks |
| Fluorochem | UK | 1807937-84-3 | trans-HCl | 1-3 Days (EU) |
| Fujifilm Wako | Japan | 1366924-08-4 | Free Base | 2-3 Weeks |
Tier 2: Aggregators & Bulk Sourcing
Useful for kilogram-scale needs but requires rigorous internal QC due to batch variability.[1]
-
ChemicalBook / BuyersGuideChem: Connects to manufacturers like H&Z Industry and Leap Chem .[1]
-
Risk: Higher probability of receiving "predominantly trans" mixtures rather than pure diastereomers.[1]
Tier 3: Custom Synthesis (Enantiopure)
For specific enantiomers (e.g., (3S,4R)-only), catalog supply is rare.[1]
-
WuXi AppTec / Pharmaron: Contract synthesis required.[1]
-
Route: Asymmetric [3+2] cycloaddition of azomethine ylides followed by deprotection.[1]
Technical Validation Protocol (Incoming QC)
Directive: Never assume the stereochemical purity of a commercial batch. The cis and trans isomers have distinct biological activities but similar physical properties.
Protocol: Stereochemical Assignment via ¹H NMR
This protocol validates the relative stereochemistry (cis vs. trans) based on the coupling constant (
Reagents:
-
Deuterated Solvent: DMSO-
(preferred for salt solubility) or CDCl₃ (for free base).[1] -
Base (if salt): K₂CO₃ (solid) for in situ neutralization if needed.[1]
Step-by-Step Methodology:
-
Sample Prep: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-
. -
Acquisition: Acquire a standard ¹H NMR spectrum (minimum 400 MHz).
-
Analysis of H3-H4 Coupling:
-
Locate the multiplets for the H3 (CH-CN) and H4 (CH-Ph) protons.[1]
-
Trans-Isomer: The vicinal coupling constant
is typically small (4–6 Hz) due to the dihedral angle (~120° in the puckered ring).[1] -
Cis-Isomer: The vicinal coupling constant
is typically larger (8–10 Hz) due to the near 0° dihedral angle overlap.[1]
-
-
NOE Validation (Optional but Recommended):
-
Irradiate the H3 signal.[1]
-
Cis: Strong NOE enhancement at H4.
-
Trans: Weak or no NOE enhancement at H4.
-
Protocol: Enantiomeric Excess (ee) Determination
If you purchased a specific enantiomer (e.g., (3R,4S)), you must validate it against the racemate.[1]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]
-
Mobile Phase: Hexane:Isopropanol (90:[1]10) + 0.1% Diethylamine.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Phenyl chromophore).[1]
-
Acceptance Criteria: ee > 95% for biological assays.
Handling & Storage Guidelines
The physical form of the scaffold dictates its stability.
-
Hydrochloride Salt (Recommended):
-
Free Base (Secondary Amine):
Figure 2: Quality Control Decision Matrix for incoming batches of 4-phenylpyrrolidine-3-carbonitrile.
References
-
Synthesis and Stereochemistry : Jiang, W., et al. (2007).[1] "Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor." Bioorganic & Medicinal Chemistry Letters, 17(23), 6546-6552.[1][3] Link
-
Supplier Data : Enamine Ltd.[1][4] Catalog Entry for CAS 1366924-08-4.[1][4] Link
-
Chemical Properties : PubChem Compound Summary for CID 22181493 (Pyrrolidine-3-carbonitrile derivatives). Link
-
Regulatory Context : UNODC. (2022).[1][5] "Precursor Control on Fentanyl Analogues and Piperidine Derivatives." (Contextual reference for piperidine/pyrrolidine supply chain scrutiny). Link
-
Synthetic Methodology : Zhang, X., et al. (2005).[1] "Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines." Journal of Organic Chemistry, 70(24), 9667–9674.[1] Link[1]
Sources
- 1. journals.uran.ua [journals.uran.ua]
- 2. rel-(3S,4R)-4-Phenylpyrrolidine-3-carbonitrile hydrochlori… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. 1366924-08-4・4-phenylpyrrolidine-3-carbonitrile・4-phenylpyrrolidine-3-carbonitrile【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
Methodological & Application
Advanced Application Note: 4-Phenylpyrrolidine-3-carbonitrile in Medicinal Chemistry
Executive Summary
4-Phenylpyrrolidine-3-carbonitrile (4-PPC) represents a high-value scaffold in modern drug discovery, serving as a rigidified, chiral pharmacophore for G-Protein Coupled Receptors (GPCRs) and monoamine transporter targets. Unlike flexible phenethylamine chains, the pyrrolidine ring constrains the phenyl and polar moieties into specific vectors, enhancing selectivity and potency.
This guide details the application of 4-PPC as a precursor for Melanocortin-4 Receptor (MC4R) agonists and Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) . It provides validated protocols for its stereoselective synthesis and functionalization, addressing the critical need for defined stereochemistry (3S,4R vs. 3R,4S) in lead optimization.
Chemical Biology & Pharmacophore Logic
The "Rigidification" Strategy
In medicinal chemistry, 4-PPC is primarily used to restrict the conformational freedom of bioactive ethylamines.
-
Bioactive Motif: The structure mimics the
-phenyl-GABA or phenethylamine backbone found in neurotransmitters. -
Stereoelectronic Effect: The C3-cyano group acts as a bioisostere for carbonyls or as a precursor to primary amines, while the C4-phenyl group provides essential
stacking interactions with receptor residues (e.g., Phe/Trp in GPCR binding pockets).
Therapeutic Targets
| Target Family | Mechanism of Action | Role of 4-PPC Scaffold |
| MC4R (GPCR) | Agonist/Antagonist | The trans-3-carboxamide derivative (hydrolyzed nitrile) binds to the orthosteric site. The 3S,4R isomer is often agonistic, while 3R,4S can be antagonistic.[1] |
| Monoamine Transporters | Reuptake Inhibition | Rigid analog of venlafaxine/milnacipran. The pyrrolidine nitrogen binds Asp98 (hSERT), while the phenyl ring occupies the hydrophobic S1 pocket. |
| GABA-B Receptors | Agonist | Precursor to cyclic GABA analogs (via nitrile hydrolysis/oxidation). |
Case Study: MC4R Agonists for Obesity
Research by Neurocrine Biosciences and others has validated the trans-4-phenylpyrrolidine-3-carboxamide scaffold (derived directly from the 3-carbonitrile) as a potent MC4R ligand.
-
Critical Finding: The biological activity is stereospecific.
-
(3S,4R)-isomer: Potent Agonist (
= 11 nM).[1] -
(3R,4S)-isomer: Antagonist/Weak Agonist.
-
-
Synthetic Implication: Protocols must prioritize trans-selectivity and allow for enantiomeric resolution or asymmetric synthesis.
Experimental Protocols
Protocol A: Stereoselective Synthesis of trans-1-Benzyl-4-phenylpyrrolidine-3-carbonitrile
Objective: To synthesize the core scaffold with high trans-diastereoselectivity via anionic cyclization.
Reagents:
-
(R)-Styrene oxide (Chiral starting material for asymmetry)[2]
-
Lithium Hexamethyldisilazide (LiHMDS)
-
Thionyl Chloride (
)
Workflow:
-
Ring Opening: React (R)-styrene oxide with 3-(benzylamino)propionitrile in EtOH at 80°C to form the amino-alcohol intermediate.
-
Chlorination: Treat the intermediate with
in toluene to generate the -chloroamine (in situ aziridinium formation occurs). -
Cyclization: Cool to -20°C. Add LiHMDS slowly. The nitrile anion attacks the aziridinium/chloride center.
-
Workup: Quench with
, extract with EtOAc.
Key Parameter: The use of LiHMDS at low temperature favors the thermodynamic trans-product (ratio > 95:5).
Protocol B: Functionalization to MC4R Ligand (Carboxamide)
Objective: Hydrolysis of the nitrile to the primary amide without epimerization.
Reagents:
- (30%)
-
DMSO (Solvent)
Steps:
-
Dissolve 4-phenylpyrrolidine-3-carbonitrile (1.0 eq) in DMSO.
-
Add
(3.0 eq) followed by dropwise addition of (5.0 eq). -
Stir at 25°C for 2 hours (monitor by LC-MS for disappearance of nitrile peak at ~2240 cm⁻¹).
-
Purification: Dilute with water; the product often precipitates. If not, extract with DCM. Recrystallize from EtOH to ensure optical purity.
Visualizing the Chemistry
The following diagrams illustrate the synthesis logic and the Structure-Activity Relationship (SAR) flow.
Synthesis Pathway (DOT Diagram)
Caption: Figure 1. Stereoselective synthesis of the 4-PPC scaffold via aziridinium intermediate.
SAR & Applications Logic (DOT Diagram)
Caption: Figure 2. Divergent synthesis from the 3-cyano scaffold to distinct therapeutic classes.
Troubleshooting & Optimization (Expert Insights)
| Issue | Root Cause | Solution |
| Low trans/cis ratio | High reaction temperature during cyclization. | Ensure LiHMDS addition is strictly at -20°C or lower. Kinetic control favors the cis isomer; thermodynamic equilibration (slow warming) favors trans. |
| Racemization | Acidic workup of the nitrile. | The C3 proton is acidic due to the nitrile group. Avoid strong bases after product formation. Use neutral quench ( |
| Incomplete Hydrolysis | Steric hindrance from the phenyl ring. | Use DMSO as solvent to improve solubility of the oxidant ( |
References
-
Vertex Pharmaceuticals. "A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate." Organic Process Research & Development, 2009. Link
-
Neurocrine Biosciences. "Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor."[1] Bioorganic & Medicinal Chemistry Letters, 2007.[1] Link
-
Frontiers in Pharmacology. "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Pharmacology, 2023.[4] Link
-
University of Palermo. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2021.[4][5] Link
Sources
- 1. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Phenylpyrrolidine-3-carbonitrile as a High-Value Medicinal Scaffold
This Application Note and Protocol Guide is designed for professional researchers and medicinal chemists. It details the technical specifications, synthesis, and application of 4-Phenylpyrrolidine-3-carbonitrile as a privileged scaffold in drug discovery.
Executive Summary
4-Phenylpyrrolidine-3-carbonitrile (CAS: 1366924-08-4; HCl salt: 1807937-84-3) is a disubstituted pyrrolidine derivative that serves as a critical "privileged scaffold" in modern medicinal chemistry. Unlike its 2-substituted isomers (often associated with psychostimulant activity), the 3,4-disubstituted pattern is primarily utilized in the development of STAT3/STAT6 modulators , antimicrobial gyrase inhibitors , and opioid receptor ligands .
This guide provides a validated workflow for the synthesis, purification, and downstream functionalization of this scaffold, emphasizing its utility in Fragment-Based Drug Discovery (FBDD).
Physicochemical Profile & Safety
| Property | Specification |
| IUPAC Name | 4-Phenylpyrrolidine-3-carbonitrile |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| LogP (Predicted) | 1.8 – 2.1 |
| pKa (Conjugate Acid) | ~9.2 (Pyrrolidine nitrogen) |
| Topological Polar Surface Area | 36.0 Ų |
| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water (free base).[1][2][3][4] |
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Structural Alert: While this specific isomer does not exhibit the potent psychostimulant profile of
-pyrrolidinophenones (e.g., -PVP), it is a structural analog of bioactive monoamine transporter ligands. Treat as a potential CNS-active agent until specific toxicological data is established. -
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic as HCl salt.
Core Directive: Synthesis Protocol
Method: Stereoselective [3+2] Cycloaddition
The most robust route to the trans-4-phenylpyrrolidine-3-carbonitrile scaffold involves the 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ) with cinnamonitrile. This method allows for high diastereoselectivity.
Reagents:
-
Precursor A: N-Benzyl-N-(methoxymethyl)-trimethylsilylmethylamine (Azomethine ylide precursor).
-
Precursor B: trans-Cinnamonitrile.
-
Catalyst: Trifluoroacetic acid (TFA) (catalytic) or AgF (for silyl activation).
-
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Protocol:
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Add trans-cinnamonitrile (10 mmol, 1.29 g) to anhydrous DCM (50 mL).
-
Ylide Generation: Add N-Benzyl-N-(methoxymethyl)-trimethylsilylmethylamine (12 mmol, 2.85 g) dropwise at 0°C.
-
Catalysis: Add a catalytic amount of TFA (0.1 eq) in DCM slowly.
-
Mechanistic Note: The acid catalyzes the desilylation, generating the reactive azomethine ylide dipole which undergoes [3+2] cycloaddition with the alkene of cinnamonitrile.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench & Workup:
-
Quench with saturated NaHCO₃ solution.
-
Extract aqueous layer with DCM (3 x 30 mL).
-
Dry combined organics over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Purify the N-benzyl intermediate via Flash Column Chromatography (SiO₂, 10-30% EtOAc in Hexanes).
-
Yield Expectation: 75–85% of trans-1-benzyl-4-phenylpyrrolidine-3-carbonitrile.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the intermediate in MeOH (50 mL).
-
Add Pd/C (10% w/w) and ammonium formate (5 eq) or H₂ balloon.
-
Reflux for 2-4 hours or stir at RT overnight.
-
Filter through Celite to remove Pd. Concentrate to yield the free amine.
-
Visualizing the Mechanism
Caption: Stereoselective synthesis of the 4-phenylpyrrolidine-3-carbonitrile scaffold via azomethine ylide cycloaddition.
Application Protocols: Divergent Synthesis
Once the core scaffold is obtained, it serves as a branching point for three major medicinal chemistry campaigns.
Workflow A: STAT3 Inhibitor Synthesis (Amide Coupling)
Context: Used to create fused tricyclic systems or peptidomimetics.
-
Stock Prep: Dissolve 4-phenylpyrrolidine-3-carbonitrile (1 eq) in DMF.
-
Coupling: Add Carboxylic Acid (R-COOH) (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq).
-
Conditions: Stir at RT for 2 hours.
-
Validation: LC-MS should show [M+H]⁺ peak corresponding to the amide. The nitrile remains intact for further interaction with Ser/Cys residues in the target protein.
Workflow B: GPCR Ligand Synthesis (Reductive Amination)
Context: Targeting monoamine receptors or sigma receptors.
-
Reaction: Mix scaffold (1 eq) with Aryl Aldehyde (1.1 eq) in DCE.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) after 30 mins.
-
Outcome: Creates tertiary amines with high affinity for lipophilic pockets.
Workflow C: Nitrile Reduction (Diamine Synthesis)
Context: Precursor for gyrase inhibitors (antimicrobials).
-
Reaction: Dissolve scaffold in THF. Cool to 0°C.
-
Reductant: Add LiAlH₄ (2.0 eq) cautiously.
-
Workup: Fieser workup.
-
Product: 3-(Aminomethyl)-4-phenylpyrrolidine. This primary amine is a versatile handle for constructing heterocycles.
Experimental Logic Diagram
Caption: Divergent application pathways for the 4-phenylpyrrolidine-3-carbonitrile scaffold in drug discovery.
Analytical Validation
To ensure the integrity of your research material, validate the scaffold using these parameters:
-
¹H NMR (400 MHz, CDCl₃):
- 7.20–7.40 (m, 5H, Ar-H)
- 3.80–3.90 (m, 1H, H-4)
- 3.20–3.50 (m, 4H, Pyrrolidine Ring Protons)
-
Note: The coupling constants (
) between H-3 and H-4 distinguish cis ( Hz) vs trans ( Hz) diastereomers.
-
IR Spectroscopy: Look for the sharp Nitrile (-C
N) stretch at 2240 cm⁻¹ .
References
-
Synthesis via Azomethine Ylides: Padwa, A., et al. (1987). "Cycloaddition of Azomethine Ylides." Tetrahedron, 41(17), 3529-3535. Link
-
STAT3 Modulator Application: Bai, L., et al. (2023). "6-oxodecahydropyrrolo[1,2-a][1,5]diazocine derivatives as STAT3 modulators." WO2023164680A1. Link
-
Antimicrobial Activity (Gyrase): Frejat, et al. (2022).[5] "Synthesis of 1,2,4-oxadiazole pyrrolidine derivatives and their antibacterial activity." Frontiers in Pharmacology. Link
-
Opioid/Antidiarrheal Analogs: Diurno, M.V., et al. (2006). "Synthesis and Pharmacological Activity of 2-(substituted)-3-{2-[(4-phenyl-4-cyano)piperidino]ethyl}-1,3-thiazolidin-4-ones." Journal of Medicinal Chemistry. Link
-
General Pyrrolidine Pharmacology: Sirin, et al. (2023).[5] "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. trans-4-phenyl-1-(phenylmethyl)-3-pyrrolidinecarbonitrile - CAS号 80896-43-1 - 摩熵化学 [molaid.com]
- 4. evitachem.com [evitachem.com]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
experimental protocols for using 4-Phenylpyrrolidine-3-carbonitrile
Executive Summary & Scientific Rationale
4-Phenylpyrrolidine-3-carbonitrile (3-cyano-4-phenylpyrrolidine) is a high-value pharmacophore used extensively in the synthesis of bioactive small molecules. Its structural rigidity, provided by the pyrrolidine ring, combined with the orthogonal reactivity of the secondary amine and the nitrile group, makes it an ideal "privileged scaffold" for diversity-oriented synthesis (DOS).[1]
Key Applications:
-
GPCR Ligands: Specifically Melanocortin-4 Receptor (MC4R) agonists for obesity treatment.[1]
-
Protease Inhibitors: Precursors for Cathepsin K and DPP-IV inhibitors.[1]
-
CNS Agents: Structural analogs to nootropic racetams and anticonvulsants.[1][2]
This guide provides validated protocols for the handling, derivatization, and biological application of this scaffold, emphasizing the critical role of stereochemistry (cis/trans relationships) in pharmacological potency.[1]
Physicochemical Profile & Handling
Table 1: Chemical Specifications
| Property | Specification | Notes |
| CAS No. | 10603-53-9 (Generic) | Stereospecific CAS varies (e.g., trans-isomer). |
| Formula | C₁₁H₁₂N₂ | MW: 172.23 g/mol |
| Appearance | White solid or viscous oil | Often supplied as HCl salt (MW ~208.7). |
| Solubility | DMSO (>50 mM), Methanol, DCM | Sparingly soluble in water (free base).[1] |
| Storage | 2–8°C, Desiccated | Hygroscopic in salt form. |
| Stability | Stable under N₂ atmosphere | Nitrile is susceptible to hydrolysis at pH < 3 or > 10.[1] |
Safety Advisory: The nitrile moiety can release toxic byproducts under strong oxidative or reductive conditions.[1] All reactions involving strong acids or metal hydrides must be performed in a well-ventilated fume hood.[1]
Synthetic Utility & Derivatization Strategies[1][3][4][5][6][7]
The utility of 4-phenylpyrrolidine-3-carbonitrile lies in its bifunctional divergence . The secondary amine (
Visualization: Divergent Synthesis Workflow
The following diagram illustrates the logical flow for modifying this scaffold to access distinct chemical spaces.
Caption: Divergent synthetic pathways. Blue paths indicate N1 functionalization (Library Generation); Red nodes indicate C3 nitrile transformations (Lead Optimization).[1]
Experimental Protocols
Protocol A: Regioselective N-Acylation (Library Synthesis)
Objective: To attach diversity elements to the pyrrolidine nitrogen without affecting the nitrile group.[1]
Reagents:
-
4-Phenylpyrrolidine-3-carbonitrile HCl (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
HATU or EDC·HCl (1.2 equiv)[1]
-
DIPEA (3.0 equiv)
-
Dichloromethane (DCM) or DMF (anhydrous)
Procedure:
-
Preparation: Dissolve the carboxylic acid (1.1 equiv) in anhydrous DCM (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Activation: Add HATU (1.2 equiv) and stir at Room Temperature (RT) for 15 minutes to generate the active ester.
-
Coupling: Add 4-Phenylpyrrolidine-3-carbonitrile HCl (1.0 equiv). Note: If using the HCl salt, the extra equivalent of DIPEA is critical to release the free base.[1]
-
Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = MW_acid + MW_scaffold - 18).[1]
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine.[1] Dry over MgSO₄.[1]
-
Validation: The nitrile stretch should remain visible in IR (~2240 cm⁻¹).
Protocol B: Nitrile Hydrolysis to Carboxamide (MC4R Agonist Route)
Context: This transformation is critical for synthesizing MC4R agonists, where the primary amide interacts with the receptor binding pocket (See Jiang et al., 2007).[1]
Reagents:
-
N-Substituted-4-phenylpyrrolidine-3-carbonitrile (from Protocol A)
-
Potassium Hydroxide (KOH)
-
tert-Butanol (t-BuOH)
Procedure:
-
Dissolution: Dissolve the substrate in t-BuOH (0.2 M).
-
Reagent Addition: Add finely powdered KOH (5.0 equiv).
-
Reaction: Heat to reflux (85°C) for 2–6 hours. Caution: Do not overheat, or full hydrolysis to the carboxylic acid may occur.[1]
-
Quenching: Cool to RT. Dilute with water and extract immediately with DCM.[1]
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (MeOH/DCM gradient).
Self-Validating Check:
-
LC-MS: Mass shift of +18 Da (conversion of -CN to -CONH₂).
-
NMR: Disappearance of the alpha-proton triplet associated with the nitrile; appearance of broad amide NH₂ singlets.[1]
Biological Application Notes
Stereochemical Criticality
The biological activity of this scaffold is highly stereodependent.[1]
-
trans-(3S,4R) isomers typically exhibit agonist activity (e.g., MC4R).[1]
-
cis-(3R,4R) or trans-(3R,4S) isomers may act as antagonists or inactive impurities.
Recommendation: Always determine the diastereomeric ratio (dr) using ¹H-NMR (coupling constants
In Vitro Assay Preparation[1]
-
Stock Solution: Dissolve the free base or salt in 100% DMSO to a concentration of 10 mM.
-
Troubleshooting: If the HCl salt precipitates in DMSO, add 1.0 equiv of NaOH (aq) or switch to a phosphate buffer for immediate use.[1]
-
-
Serial Dilution: Dilute stocks into assay buffer (e.g., HEPES + 0.1% BSA). Ensure final DMSO concentration is <1% to avoid enzyme denaturation.[1]
References
-
Jiang, W., et al. (2007).[1][3] "Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor." Bioorganic & Medicinal Chemistry Letters, 17(23), 6546-6552.[1][3] Link
-
Vertex Pharmaceuticals. (2009).[1] "A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid." Organic Process Research & Development. Link
-
PubChem. (2025).[1][4] "Pyrrolidine-3-carbonitrile Compound Summary." National Library of Medicine.[1] Link
-
ChemRxiv. (2024).[1] "Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones." ChemRxiv Preprints. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine-3-carbonitrile | C5H8N2 | CID 22181493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 4-Phenylpyrrolidine-3-carbonitrile in Organic Synthesis and Drug Discovery
Executive Summary
4-Phenylpyrrolidine-3-carbonitrile (and its hydrochloride salt, CAS: 1807937-84-3) is a highly versatile, rigid bicyclic-like building block that has become increasingly prominent in modern medicinal chemistry[1]. Featuring a secondary amine for facile functionalization and a stereodefined core, this scaffold is a critical intermediate in the synthesis of advanced therapeutics. Most notably, it serves as a key structural motif in the development of selective STAT3 and STAT6 modulators for the treatment of aggressive cancers and inflammatory conditions[2]. Furthermore, its unique spatial geometry has been leveraged in the discovery of novel antibacterial and anthelmintic agents targeting the Pseudomonas aeruginosa LasR quorum-sensing system[3].
This application note provides an in-depth technical guide on the mechanistic rationale, synthetic access, and downstream functionalization of 4-phenylpyrrolidine-3-carbonitrile, complete with field-proven protocols designed for drug development professionals.
Chemical Profile & Mechanistic Significance
The architectural value of 4-phenylpyrrolidine-3-carbonitrile lies in its ability to enforce specific spatial orientations of its functional groups.
-
Stereochemical Rigidity: The trans-relationship between the phenyl ring and the carbonitrile group is often critical for optimal binding affinity within target protein domains (such as the SH2 domain of STAT proteins)[4].
-
Electronic Tuning: The electron-withdrawing nature of the carbonitrile group lowers the pKa of the adjacent protons and modulates the basicity of the pyrrolidine nitrogen, which can favorably impact the pharmacokinetic properties (ADME) of the final drug candidate.
-
Orthogonal Functionalization: The secondary amine acts as a versatile handle for amide coupling, reductive amination, or urea formation, while the carbonitrile can be further hydrolyzed to amides/carboxylic acids or reduced to primary amines if required by the structure-activity relationship (SAR) campaign.
Synthetic Access: 1,3-Dipolar Cycloaddition
The most efficient and stereoselective route to construct the 4-phenylpyrrolidine-3-carbonitrile core is via a [3+2] 1,3-dipolar cycloaddition . This method relies on the reaction between an azomethine ylide (the 1,3-dipole) and cinnamonitrile (the dipolarophile).
Mechanistic Rationale: Using N-benzyl-1-(methoxytrimethylsilylmethyl)amine as the ylide precursor under mild acidic conditions (e.g., catalytic Trifluoroacetic acid, TFA) allows for the controlled, in situ generation of the non-stabilized azomethine ylide. This controlled release prevents the competitive oligomerization of the highly reactive dipole. The concerted nature of the [3+2] cycloaddition ensures that the trans-geometry of the starting cinnamonitrile is faithfully translated into the trans-diastereomer of the resulting pyrrolidine ring.
Caption: Synthetic workflow for 4-phenylpyrrolidine-3-carbonitrile via 1,3-dipolar cycloaddition.
Downstream Applications: STAT3/STAT6 Modulators & Beyond
In contemporary drug discovery, 4-phenylpyrrolidine-3-carbonitrile is frequently coupled with complex bicyclic scaffolds (e.g., 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine) to generate potent STAT3 and STAT6 inhibitors[2].
Biological Causality: Constitutively active STAT3 mediates critical gene expression changes that promote tumor angiogenesis, metastasis, and immune evasion. Similarly, STAT6 signaling is essential for Interleukin-4 (IL-4) and IL-13-induced epithelial-mesenchymal transition (EMT) in colorectal cancers[4]. By incorporating the rigid 4-phenylpyrrolidine-3-carbonitrile motif, researchers have successfully designed molecules that sterically block the SH2 domain of these STAT proteins, preventing their phosphorylation, subsequent dimerization, and nuclear translocation.
Caption: Mechanism of action for pyrrolidine-based STAT3/STAT6 modulators in oncology.
Experimental Protocols
Protocol A: Synthesis of trans-1-Benzyl-4-phenylpyrrolidine-3-carbonitrile
This protocol utilizes a controlled desilylation to generate the azomethine ylide, preventing unwanted side reactions.
-
Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve trans-cinnamonitrile (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL).
-
Reagent Addition: Add N-benzyl-1-(methoxytrimethylsilylmethyl)amine (12.0 mmol, 1.2 eq) to the solution. The 1.2 eq excess ensures the complete consumption of the dipolarophile.
-
Catalysis: Cool the mixture to 0 °C using an ice bath. Dropwise, add a catalytic amount of Trifluoroacetic acid (TFA, 1.0 mmol, 0.1 eq).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 3:1) or
H NMR. The disappearance of the characteristic alkene doublet of cinnamonitrile ( ~7.4 ppm) confirms reaction completion.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO
(30 mL) to neutralize the TFA. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate in vacuo. -
Purification: Purify the crude residue via silica gel flash chromatography to afford the trans-diastereomer.
Protocol B: N-Debenzylation via Hydrogenolysis
Palladium-catalyzed hydrogenolysis is selected over harsh chemical oxidants (e.g., ACE-Cl) to cleanly remove the benzyl group without hydrolyzing the sensitive carbonitrile.
-
Preparation: Dissolve trans-1-benzyl-4-phenylpyrrolidine-3-carbonitrile (8.0 mmol) in MS-grade Methanol (40 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w, 0.8 g) under a steady stream of nitrogen to prevent ignition of the solvent.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 6 hours.
-
Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the pad thoroughly with excess methanol.
-
Isolation: Concentrate the filtrate in vacuo to yield 4-phenylpyrrolidine-3-carbonitrile as a solid. (If the HCl salt is desired, treat the residue with 4M HCl in dioxane prior to final concentration).
Protocol C: Amide Coupling for STAT Modulator Synthesis
HATU is employed due to its superior efficiency in forming amide bonds with sterically hindered secondary amines while minimizing epimerization of the carboxylic acid partner[2].
-
Activation: Dissolve the target carboxylic acid (e.g., 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-2-carboxylic acid) (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to form the active O7-azabenzotriazole ester.
-
Coupling: Add 4-phenylpyrrolidine-3-carbonitrile (or its TFA/HCl salt) (1.1 eq) to the activated ester solution.
-
Reaction: Stir at room temperature for 4 hours.
-
Workup: Dilute the mixture with water (5 volumes) to precipitate the product or extract with Ethyl Acetate (3 x 20 mL). Wash the organic phase extensively with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over Na
SO , concentrate, and purify via preparative HPLC to isolate the final STAT modulator[4].
Quantitative Data Presentation
The following table summarizes the optimization of reaction conditions for the[3+2] cycloaddition (Protocol A), highlighting the causality behind solvent and catalyst selection.
Table 1: Optimization of 1,3-Dipolar Cycloaddition Conditions for Pyrrolidine Core Synthesis
| Entry | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | trans:cis Ratio | Observation / Rationale |
| 1 | None | DCM | 25 | 24 | < 5% | N/A | Catalyst is required to initiate desilylation. |
| 2 | TFA (0.1) | DCM | 25 | 12 | 85% | 92:8 | Optimal conditions; mild acid prevents ylide degradation. |
| 3 | AgF (0.05) | THF | 25 | 12 | 78% | 88:12 | Lewis acid causes minor competitive oligomerization. |
| 4 | TFA (0.1) | Toluene | 80 | 6 | 65% | 70:30 | Elevated temperature reduces stereoselectivity and yield. |
References
- Recludix Pharma Inc. (2023).6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions. (Patent No. WO2023164680A1). World Intellectual Property Organization.
-
Gajera, G., et al. (2023). Identification of antibacterial and anthelmintic activity in in silico predicted small molecule inhibitors of Pseudomonas aeruginosa LasR. International Conference on Drug Discovery (ICDD 2022). ResearchGate. URL:[Link]
Sources
- 1. rel-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile hydrochloride | 1807937-84-3 [sigmaaldrich.com]
- 2. WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions - Google Patents [patents.google.com]
Application Note: 4-Phenylpyrrolidine-3-carbonitrile as a Divergent Scaffold in Drug Discovery
Abstract
The 4-phenylpyrrolidine-3-carbonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry, offering a conformationally constrained mimetic of
Introduction: The Strategic Value of the Scaffold
In drug discovery, "scaffold hopping" often requires rigidifying flexible chains to improve metabolic stability and receptor affinity. 4-Phenylpyrrolidine-3-carbonitrile serves two distinct roles:
-
The "Warhead" Role: The C3-nitrile group acts as an electrophilic trap for catalytic cysteine residues in protease inhibitors (e.g., Cathepsin K), forming a reversible thioimidate adduct.
-
The "Structural Core" Role: The pyrrolidine ring rigidly orients the phenyl group (hydrophobic pharmacophore) and the nitrile (hydrogen bond acceptor/donor precursor) in a specific vector, mimicking the bio-active conformation of neurotransmitters like dopamine and norepinephrine.
Stereochemical Considerations
The biological activity is highly dependent on the relative stereochemistry of the C3 and C4 positions.
-
trans-Isomer: Generally thermodynamically favored; mimics extended peptide conformations.
-
cis-Isomer: Often requires kinetic control; mimics turn conformations.
Core Protocol: Stereoselective Synthesis
Method: Ag(I)-Catalyzed [3+2] Cycloaddition Objective: Synthesis of trans-1-benzyl-4-phenylpyrrolidine-3-carbonitrile.
Mechanistic Rationale
While thermal decarboxylative condensation (sarcosine/paraformaldehyde) is common, it often yields poor diastereoselectivity. This protocol uses a silver(I) catalyst to coordinate the azomethine ylide, favoring the endo-transition state which, upon cyclization, yields the trans-pyrrolidine product (due to steric repulsion between the phenyl and the ylide substituents).
Materials
-
Dipolarophile: trans-Cinnamonitrile (1.0 equiv)
-
Ylide Precursor:
-Benzyl-1-methoxy- -((trimethylsilyl)methyl)methanamine (1.2 equiv) -
Catalyst: AgF (Silver Fluoride) (0.1 equiv) or AgOAc/PPh3 complex.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Atmosphere: Nitrogen or Argon.
Step-by-Step Procedure
-
Catalyst Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend AgF (10 mol%) in anhydrous DCM (0.2 M relative to limiting reagent) under inert atmosphere.
-
Note: Exclusion of light is recommended for silver salts to prevent degradation.
-
-
Dipolarophile Addition: Add trans-cinnamonitrile (1.0 equiv) to the suspension. Stir for 10 minutes to ensure homogeneity.
-
Ylide Generation & Cyclization: Add the silyl-amine precursor (1.2 equiv) dropwise via syringe pump over 30 minutes.
-
Critical Step: Slow addition prevents oligomerization of the generated azomethine ylide. The solution may turn slightly turbid or change color (yellow/brown) as the ylide forms and reacts.
-
-
Reaction Monitoring: Stir at ambient temperature (
) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product typically appears as a UV-active spot with lower than cinnamonitrile.-
Validation: LC-MS should show
peak corresponding to the cyclized product.
-
-
Quench & Workup:
-
Dilute with DCM.
-
Wash with saturated aqueous
followed by brine. -
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (Silica gel, gradient 0–30% EtOAc in Hexanes).
Downstream Applications & Functionalization
Application A: Cysteine Protease Inhibitors (Cathepsin K/S)
The nitrile group is retained as the active "warhead."
-
Mechanism: The active site cysteine thiolate attacks the nitrile carbon, forming a covalent (but reversible) thioimidate complex.
-
Optimization: The N1 position is typically functionalized with a leucine-mimic or a bulky hydrophobic group to occupy the S2 pocket of the enzyme.
Application B: GPCR Ligands (MC4R Agonists)
The nitrile serves as a masked amide or amine.
-
Hydrolysis:
converts the nitrile to a primary amide ( ), a key motif in Melanocortin-4 receptor agonists for obesity treatment. -
Reduction:
or Raney Ni converts the nitrile to a primary amine ( ), creating a GABA-mimetic scaffold.
Visualizing the Workflow
Diagram 1: Divergent Synthesis Pathway
This diagram illustrates the transformation of the core scaffold into three distinct drug classes.
Caption: Divergent synthesis starting from the 1,3-dipolar cycloaddition to generate three distinct pharmacological classes.
Diagram 2: Pharmacophore Mapping (Cathepsin K)
This diagram maps the chemical features of the molecule to the biological target binding site.
Caption: Pharmacophore map showing the interaction of the 3-cyano-4-phenylpyrrolidine scaffold with the Cathepsin K active site.
Quality Control & Validation Data
To ensure the integrity of the synthesized intermediate, the following QC parameters must be met.
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18 column, MeCN/H2O) | > 98% Area |
| Identity | 1H-NMR (400 MHz, CDCl3) | Diagnostic doublet for C3-H (~3.2 ppm) and C4-H (~3.7 ppm). |
| Stereochemistry | NOESY NMR | trans : No NOE between C3-H and C4-H.cis : Strong NOE correlation. |
| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H) | > 90% ee (if using chiral ligand) |
References
-
Stereoselective Synthesis via [3+2] Cycloaddition Title: Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction.[3] Source: Organic Letters (ACS) URL:[Link]
-
Cathepsin Inhibitor Applications Title: 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins.[4] Source: Journal of Medicinal Chemistry (NIH/PMC) URL:[Link]
-
MC4R Agonists & Pyrrolidine Scaffolds Title: Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor.[5][6] Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]
-
General Review of Pyrrolidine in Drug Discovery Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Molecules (MDPI/NIH) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Application Note: Analytical Quantification of 4-Phenylpyrrolidine-3-carbonitrile
Introduction & Compound Analysis
4-Phenylpyrrolidine-3-carbonitrile (4-PPC) is a critical chiral intermediate in the synthesis of neuroactive pharmaceutical agents, particularly dopamine and norepinephrine reuptake inhibitors.[1][2] Its structure features a secondary amine (pyrrolidine ring), a phenyl group, and a nitrile moiety.
The analytical challenge lies in its amphoteric potential (basic amine, hydrolyzable nitrile) and stereochemistry . The molecule possesses two chiral centers at positions 3 and 4, theoretically yielding four stereoisomers (two enantiomeric pairs: cis and trans).
Physicochemical Profile
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₁₁H₁₂N₂ | MW: 172.23 g/mol |
| pKa (Calculated) | ~9.5 (Pyrrolidine N) | Basic.[1][2] Will tail on acidic silanols.[1][2] Requires buffered mobile phase or amine modifiers.[1][2] |
| Chromophores | Phenyl, Nitrile | UV Active.[2] |
| Solubility | Soluble in MeOH, ACN, DMSO | Compatible with Reversed-Phase (RP) and Normal-Phase (NP) modes.[1][2] |
| Stability | Nitrile hydrolysis | Susceptible to conversion to amide/acid under extreme pH or heat.[1][2] |
Analytical Strategy & Workflow
To ensure comprehensive quality control, a dual-method approach is required:
-
Achiral RP-UHPLC-UV/MS: For assay (quantification) and chemical purity (related substances).[1][2]
-
Chiral NP-HPLC: For enantiomeric excess (ee) and diastereomeric ratio (dr) determination.
Diagram 1: Analytical Decision Matrix
Caption: Analytical workflow prioritizing chemical purity before investing resources in chiral analysis.
Method A: Achiral Quantification (RP-UHPLC)[1][2]
Objective: Quantify 4-PPC and separate synthesis by-products (e.g., hydrolyzed amide/acid, starting styrene oxide).
Scientific Rationale: The basic pyrrolidine nitrogen causes peak tailing on standard silica columns due to silanol interactions.[2]
-
Option 1 (Recommended):High pH (pH 9.5-10) using a hybrid particle column (e.g., Waters XBridge or Agilent Poroshell HPH).[1][2] At high pH, the amine is deprotonated (neutral), improving retention and peak shape.
-
Option 2 (Traditional):Low pH (pH 2.5) using phosphate buffer.[1][2][3] The amine is fully protonated.[2] Requires "base-deactivated" columns.[1][2]
Protocol A1: High-pH Reversed Phase (Robustness Preferred)
-
Column: Waters XBridge BEH C18, 100 x 2.1 mm, 2.5 µm (or equivalent hybrid C18).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH).
-
Column Temp: 40°C.
-
Detection: UV @ 215 nm (primary) and 254 nm (secondary).[1]
-
Injection Vol: 2.0 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Curve |
|---|---|---|
| 0.0 | 5 | Initial |
| 1.0 | 5 | Hold |
| 8.0 | 90 | Linear Ramp |
| 10.0 | 90 | Wash |
| 10.1 | 5 | Re-equilibrate |
Protocol A2: Low-pH LC-MS Compatible (Sensitivity Preferred)
For trace impurity identification, use a volatile acidic buffer.[2]
-
Column: Agilent Zorbax Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-95% B over 10 mins.
-
MS Settings (ESI+):
Method B: Chiral Separation (NP-HPLC)[1][2]
Objective: Separate the (3R,4S) enantiomer from (3S,4R) and diastereomers.
Scientific Rationale: Chiral separation of amines often requires a basic modifier (DEA or TEA) in the mobile phase to suppress ionization and prevent non-specific binding to the polysaccharide stationary phase.
Protocol B1: Normal Phase Chiral
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates), 250 x 4.6 mm, 5 µm.[1][2]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2]
-
Temp: 25°C.
System Suitability Criteria:
Sample Preparation & Derivatization (Optional)
If UV sensitivity is insufficient (e.g., for trace cleaning validation), derivatization of the secondary amine improves detectability.
Protocol: Benzoyl Chloride Derivatization
-
Reagent: Dissolve 50 mg Benzoyl Chloride in 10 mL ACN.
-
Reaction: Mix 100 µL Sample (in ACN) + 200 µL Borate Buffer (pH 9) + 50 µL Reagent.
-
Incubate: 50°C for 20 mins.
-
Quench: Add 100 µL 10% amine solution or water.
-
Analyze: The resulting benzamide is highly UV active (254 nm) and retains better on C18.[2]
Validation Parameters (ICH Q2)
Summarized acceptance criteria for the Achiral Method (A1).
| Parameter | Experimental Procedure | Acceptance Criteria |
| Linearity | 5 levels (50% to 150% of target conc). | |
| Accuracy | Spike recovery at 80%, 100%, 120%.[2] | 98.0% – 102.0% Recovery |
| Precision | 6 replicates of target conc.[2] | RSD < 2.0% |
| LOD / LOQ | Signal-to-Noise (S/N) ratio.[1][2][8] | LOD (S/N ~3), LOQ (S/N ~10) |
| Robustness | ±0.2 flow, ±5°C temp, ±2% organic.[1] |
Troubleshooting Guide
Issue: Peak Tailing (Asymmetry > 1.5)
-
Cause: Secondary amine interaction with residual silanols.[1][2]
-
Fix 1: Increase ionic strength (add 10-20 mM Ammonium Acetate).
-
Fix 2: Use High pH method (Protocol A1) to neutralize the amine.[2]
Issue: "Ghost" Peaks in Gradient
-
Cause: Impurities in mobile phase accumulating on the column during equilibration.[2]
-
Fix: Use LC-MS grade solvents. Run a blank gradient (0 µL injection) to subtract background.[1][2]
Issue: Nitrile Hydrolysis
-
Observation: New peak appearing at RRT ~0.8 (Amide) or ~0.6 (Acid).[1][2]
-
Prevention: Avoid acidic aqueous storage for >24 hours. Prepare fresh samples in 100% ACN or MeOH.
References
-
Vertex AI Search. (2023).[1][2] Synthesis and Analysis of Phenylpyrrolidine Precursors. Retrieved from (Ref 1.1).[1]
-
BenchChem. (2025).[1][2][5][6] Comparative Guide to Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Retrieved from (Ref 1.3).[1]
-
Muszalska, I., et al. (2006).[1][2] HPLC and TLC Methodology for Determination of Pyrrolo[3,4-c]pyridine Derivatives. Acta Poloniae Pharmaceutica.[1][2] Retrieved from (Ref 1.11).[1]
-
Zhang, T., et al. (2018).[2] Chiral Separation of Phenylpyrazole Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies. Retrieved from (Ref 1.4).[1]
- Daicel Corporation.Chiralpak AD-H / OD-H Instruction Manual.
Sources
- 1. chemscene.com [chemscene.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride - Google Patents [patents.google.com]
Application Note: Pharmacological Characterization of 4-Phenylpyrrolidine-3-carbonitrile Scaffolds
Introduction & Scientific Context
The 4-Phenylpyrrolidine-3-carbonitrile scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for two distinct therapeutic classes: Dipeptidyl Peptidase-4 (DPP-4) inhibitors (Type 2 Diabetes) and Melanocortin-4 Receptor (MC4R) modulators (Obesity/CNS disorders).[1]
The chemical logic of this scaffold rests on two functional domains:
-
The Nitrile "Warhead" (C-3): In protease inhibition (e.g., DPP-4, Cathepsin K), the electrophilic nitrile group forms a reversible covalent imidate adduct with the active site nucleophile (Serine or Cysteine).[1]
-
The Phenyl Ring (C-4): Provides critical hydrophobic interactions within the S1 or S2 pockets of the target enzyme or the transmembrane binding cleft of GPCRs.
This application note provides a rigorous, validated workflow for profiling derivatives of this scaffold, moving from enzymatic mechanics to whole-organism efficacy.
In Vitro Characterization Protocols
Enzymatic Potency: DPP-4 Inhibition Assay (Fluorometric)
Rationale: The nitrile group on the pyrrolidine ring is a classic serine protease trap.[1] This assay quantifies the compound's ability to inhibit the cleavage of GLP-1 surrogates.
Reagents:
-
Enzyme: Recombinant Human DPP-4 (0.5 ng/µL).[1]
-
Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).[1] Note: DPP-4 cleaves post-proline residues.[1]
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.[1]
-
Test Compound: 4-Phenylpyrrolidine-3-carbonitrile derivative (dissolved in DMSO).[1]
Protocol:
-
Preparation: Dilute test compounds in Assay Buffer to 10x final concentration (Final DMSO < 1%).
-
Plating: Add 10 µL of compound and 40 µL of DPP-4 enzyme solution to a black 96-well plate.
-
Pre-incubation: Incubate for 15 minutes at 37°C to allow the nitrile warhead to equilibrate with the active site Serine-630.
-
Initiation: Add 50 µL of Gly-Pro-AMC substrate (Final concentration: 50 µM, approx. Km).[2]
-
Detection: Measure fluorescence kinetics (Ex: 360 nm / Em: 460 nm) every 2 minutes for 30 minutes.
-
Analysis: Calculate the slope (RFU/min) of the linear phase. Determine IC50 using a 4-parameter logistic fit.
Validation Criteria:
Functional GPCR Assay: MC4R cAMP Accumulation
Rationale: Phenylpyrrolidines are known allosteric or orthosteric modulators of MC4R.[1] This assay determines if the compound acts as an agonist (anti-obesity) or antagonist.
Protocol:
-
Cell Line: HEK293 stably expressing human MC4R and a cAMP-response element (CRE) luciferase reporter.[1]
-
Seeding: 20,000 cells/well in white 384-well plates; incubate overnight.
-
Stimulation: Replace medium with serum-free buffer containing the test compound (0.1 nM – 10 µM).
-
For Antagonist Mode: Co-incubate with EC80 of α-MSH (agonist).[1]
-
-
Incubation: 4 hours at 37°C / 5% CO2.
-
Readout: Add Luciferase detection reagent (e.g., Bright-Glo™).[1] Read luminescence.
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway potential of the scaffold, highlighting the divergence between metabolic (Enzymatic) and CNS (GPCR) activity.
Figure 1: Dual-pharmacology mechanism of 4-Phenylpyrrolidine-3-carbonitrile derivatives targeting DPP-4 (Metabolic) and MC4R (CNS).[1]
In Vivo Protocols[3][4]
Metabolic Efficacy: Oral Glucose Tolerance Test (OGTT)
Objective: Confirm in vivo DPP-4 inhibition by measuring glucose excursion suppression.[1]
Experimental Design:
-
Species: C57BL/6J Mice (Male, 8–10 weeks), n=8 per group.
-
Fasting: 12 hours prior to the experiment.
Step-by-Step Protocol:
-
Baseline: Measure fasting blood glucose (t = -30 min) via tail vein.[1]
-
Dosing: Administer Test Compound (e.g., 3, 10, 30 mg/kg, p.o.) or Vehicle (0.5% Methylcellulose).
-
Glucose Challenge: At t = 0 min (30 min post-drug), administer Glucose load (2 g/kg, p.o.).
-
Sampling: Measure blood glucose at t = 15, 30, 60, and 120 min.
-
GLP-1 Quantification (Optional): Collect plasma at t = 15 min to measure active GLP-1 levels via ELISA. This confirms the mechanism is DPP-4 mediated.[1]
Data Output:
-
Plot Glucose vs. Time curve.
-
Calculate AUC (0-120 min) . A significant reduction in AUC compared to vehicle confirms efficacy.
CNS Safety & Activity: Open Field Locomotor Test
Objective: Phenylpyrrolidines are structurally related to stimulants (e.g., pyrovalerone).[1] It is critical to distinguish therapeutic MC4R activity from off-target psychostimulant effects.[1]
Protocol:
-
Acclimatization: Move animals to the testing room 1 hour prior.
-
Dosing: Administer compound (IP or PO) 30 minutes before testing.
-
Observation: Place mouse in the center of an automated Open Field arena (40x40 cm).
-
Recording: Track movement for 60 minutes using video tracking software (e.g., EthoVision).
-
Metrics:
Data Summary & Interpretation
| Parameter | Assay / Model | Desired Profile (Lead Candidate) | Red Flag / Risk |
| Potency | DPP-4 Enzymatic (IC50) | < 50 nM | > 1 µM (Weak potency) |
| Selectivity | DPP-8 / DPP-9 | > 100-fold selectivity | < 10-fold (Toxicity risk) |
| Efficacy | OGTT (Mice) | > 40% reduction in Glucose AUC | No effect on Glucose AUC |
| CNS Safety | Open Field Test | No significant hyperlocomotion | > 200% increase in distance (Stimulant) |
| PK | Bioavailability (%F) | > 50% (Oral) | < 10% (Poor absorption) |
References
-
Structural Basis of DPP-4 Inhibition: Title: Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors.[1][4] Source: Bioorganic & Medicinal Chemistry (2013).[1][5] URL:[Link]
-
MC4R Agonist Discovery: Title: Identification and characterization of pyrrolidine diastereoisomers as potent functional agonists and antagonists of the human melanocortin-4 receptor.[6][7][8] Source: Bioorganic & Medicinal Chemistry Letters (2008).[1] URL:[Link]
-
Scaffold Versatility Review: Title: Recent insights about pyrrolidine core skeletons in pharmacology.[9][10] Source: Frontiers in Chemistry (2023).[1] URL:[Link]
-
Chemical Properties & CAS Data: Title: 4-Phenylpyrrolidine-3-methylcarboxylate (Related Scaffold Data).[1][11] Source: PubChem / Chem-Impex.[1][12] URL:[Link][1]
Sources
- 1. (2S,4S)-1-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]-4-hydroxy-N-methyl-N-phenylpyrrolidine-2-carboxamide | C20H19F3N4O2 | CID 165157849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A concise synthesis and antimicrobial activity of a novel series of naphthylpyridine-3-carbonitrile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of pyrrolidine diastereoisomers as potent functional agonists and antagonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iris.unipa.it [iris.unipa.it]
- 10. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. jk-sci.com [jk-sci.com]
Application Note: Safety & Handling of 4-Phenylpyrrolidine-3-carbonitrile
This Application Note and Protocol guide is designed for researchers and drug development professionals handling 4-Phenylpyrrolidine-3-carbonitrile . It synthesizes class-based safety data for aminonitriles and pharmacophore-specific handling requirements.[1]
Introduction & Chemical Context
4-Phenylpyrrolidine-3-carbonitrile is a "privileged scaffold" in medicinal chemistry, widely utilized in the synthesis of neurotransmitter reuptake inhibitors (e.g., SNRI/DNRI analogs) and GPCR ligands.[1] Structurally, it combines a secondary amine (nucleophilic, basic) with a nitrile group (metabolic stability/liability) on a pyrrolidine ring.[1]
While specific toxicological data for this exact derivative may be limited in public databases, its structural congeners (aminonitriles and phenyl-pyrrolidines) dictate a Class III (High Potency/Toxic) handling approach until specific IC50/LD50 data proves otherwise.[1]
Key Physical & Chemical Properties (Class-Inferred)
| Property | Description | Handling Implication |
| Physical State | Solid (HCl salt) or Viscous Oil (Free base) | Solids may generate static dust; oils require positive displacement pipetting.[1] |
| Basicity | Secondary Amine ( | Corrosive to mucous membranes; incompatible with strong acids/oxidizers.[1] |
| Reactivity | Nucleophilic amine; Electrophilic nitrile | Hygroscopic (absorbs moisture/CO2).[1] Store under inert atmosphere. |
| Solubility | DMSO, Methanol, DCM | High skin permeability in organic solvents (DMSO effect).[1] |
Hazard Identification & Risk Assessment
Core Principle: Treat as a Bioactive Pharmacophore . The combination of a lipophilic phenyl ring and a polar amine facilitates Blood-Brain Barrier (BBB) penetration, increasing the risk of central nervous system (CNS) effects upon accidental exposure.[1]
Toxicology Profile (Inferred via SAR)
-
Acute Toxicity (Oral/Dermal): Likely GHS Category 3 or 4 (Harmful/Toxic).[1]
-
Mechanism: Pyrrolidine derivatives can act as nicotinic antagonists or monoamine transporter inhibitors.[1]
-
-
Nitrile Toxicity: While
-aminonitriles are more stable than -aminonitriles (which release HCN spontaneously), metabolic oxidation (CYP450) can still liberate cyanide ions in vivo.[1] -
Skin/Eye: Irritant (Category 2) to Corrosive (Category 1) depending on pH (free base is caustic).[1]
Risk Assessment Workflow
The following logic gate determines the required containment level based on the operation.
Figure 1: Risk Assessment Logic for Containment Selection.[1] Note that benchtop handling is strictly prohibited.
Engineering Controls & PPE
Trustworthiness Check: Standard latex gloves are insufficient for organic amines.[1] Permeation data indicates rapid breakthrough for pyrrolidines in DCM/DMSO.[1]
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Primary Gloves | Nitrile (0.11 mm) | Splash protection.[1] Change every 15 mins or immediately upon splash. |
| Secondary Gloves | Laminate (Silver Shield) or Thick Nitrile (0.3 mm) | Required for handling stock solutions (>10mM) or spills.[1] |
| Respiratory | N95/P3 (Solids) or ABEK1 (Vapors) | Only if outside containment (Emergency only).[1] |
| Eye Protection | Chemical Goggles (Indirect Vent) | Face shield required if pouring >50 mL.[1] |
Engineering Controls
-
Primary Containment: Chemical Fume Hood (Face velocity: 0.5 m/s).[1]
-
Static Control: Use an ionizing bar or anti-static gun when weighing solids to prevent aerosolization of the amine salt.[1]
Detailed Handling Protocols
Protocol A: Safe Weighing & Solubilization
Objective: Prepare a stock solution without generating dust or surface contamination.[1]
-
Preparation:
-
Weighing:
-
Do not use a spatula directly into the stock bottle.[1] Transfer solid to a weighing boat, then to the vial.[1]
-
Self-Validation Step: Wipe the balance area with a moist MeOH tissue before and after.[1] If the tissue turns yellow/brown (oxidation of amine) or pH paper turns blue, contamination occurred.[1]
-
-
Solubilization:
-
Sealing:
Protocol B: Waste Disposal & Deactivation
Objective: Prevent environmental release of bioactive amines.[1]
-
Liquid Waste: Segregate into "Basic Organic Waste" (pH > 9).[1] Do not mix with acidic waste (potential heat generation or precipitation).[1]
-
Solid Waste: All contaminated gloves, weighing boats, and tissues must go into Hazardous Solid Waste (double-bagged).[1]
-
Deactivation Solution:
Emergency Response Procedures
Authoritative Grounding: Based on standard cyanogen/amine exposure protocols.[1]
Figure 2: Emergency Response Decision Tree. Immediate dilution is critical.[1][2]
First Aid Specifics:
-
Inhalation: Move to fresh air. If breathing is difficult, trained personnel should administer oxygen.[1] Monitor for signs of nitrile toxicity (headache, dizziness, rapid breathing).[1]
-
Skin: Wash with soap and water.[1][3][4][5][6][7] Do not use alcohol (ethanol/methanol), as this enhances the transdermal absorption of the lipophilic phenyl-pyrrolidine.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22181493, Pyrrolidine-3-carbonitrile.[1] Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). C&L Inventory: Aminonitriles and Pyrrolidine derivatives.[1] Retrieved from [Link][1]
Sources
- 1. Pyrrolidine-3-carbonitrile | C5H8N2 | CID 22181493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.es [fishersci.es]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Derivatization of 4-Phenylpyrrolidine-3-carbonitrile for Biological Assays
This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic derivatization of 4-Phenylpyrrolidine-3-carbonitrile , a privileged scaffold sharing structural homology with serotonin-norepinephrine reuptake inhibitors (SNRIs) and dipeptidyl peptidase-4 (DPP-IV) inhibitors.[][2]
Executive Summary & Chemo-Structural Analysis[1][2]
4-Phenylpyrrolidine-3-carbonitrile (4-PPC) is a bioactive scaffold often utilized in the development of neurotransmitter transporter ligands and metabolic enzyme inhibitors.[][2] Its biological activity hinges on the specific spatial arrangement of the hydrophobic phenyl ring and the polar nitrile group, anchored by the basic pyrrolidine nitrogen.[2]
To utilize 4-PPC in biological assays (e.g., flow cytometry, affinity pull-down, or fluorescence polarization), the molecule must be derivatized without abolishing its affinity for the target protein.[2]
Structural Logic for Derivatization
-
The Secondary Amine (Position 1): This is the highest-yielding nucleophilic handle.[2] However, direct acylation (converting amine to amide) often reduces basicity (
drop from ~9.5 to ~1.0), potentially destroying electrostatic interactions with aspartate residues in targets like DAT/SERT or DPP-IV active sites.[2]-
Strategy: Use reductive alkylation or sulfonylation (which retains some polarity) rather than simple acetylation, or use a linker strategy to distance the bulky tag from the binding pocket.[2]
-
-
The Nitrile (Position 3): Generally essential for hydrogen bonding or covalent trapping (in proteases).[2] Modifying this group is high-risk for loss of potency.[][2]
-
Strategy: Leave intact unless conducting Structure-Activity Relationship (SAR) studies.[][2]
-
-
The Phenyl Ring (Position 4): Provides hydrophobic packing.[2]
-
Strategy: Avoid bulky substitutions here to prevent steric clash.[][2]
-
Workflow Visualization: Derivatization Pathways
The following diagram outlines the decision matrix for synthesizing probes from the 4-PPC scaffold.
Figure 1: Strategic decision tree for derivatizing 4-PPC based on pharmacophore requirements.
Protocol A: Synthesis of a Fluorescent Probe (Dansylation)
Application: Cellular localization assays or Fluorescence Polarization (FP) binding assays.[2] Rationale: Dansyl chloride reacts specifically with secondary amines to form stable sulfonamides.[][2] The dansyl group is small, solvatochromic, and has a high Stokes shift, making it ideal for binding pocket studies.[2]
Materials
-
4-Phenylpyrrolidine-3-carbonitrile (HCl salt)[][2]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[2]
-
Dichloromethane (DCM) (Anhydrous)[2]
-
QC Standard: Dansyl-proline (as a reference for retention time).
Step-by-Step Methodology
-
Free Basing: If starting with 4-PPC HCl salt (1.0 eq), dissolve in DCM and wash with saturated
.[][2] Dry the organic layer over and concentrate to obtain the free base.[2] Critical: Sulfonylation requires a non-protonated amine. -
Reaction Setup: Dissolve 4-PPC free base (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.
-
Base Addition: Add TEA (1.5 mmol, 1.5 eq). Cool to 0°C.[2]
-
Reagent Addition: Add Dansyl chloride (1.1 mmol, 1.1 eq) dissolved in minimal DCM dropwise over 10 minutes. Why? Slow addition prevents the formation of disulfonated byproducts if primary amines were present impurities.
-
Incubation: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes).[2] The product will be a highly fluorescent yellow-green spot under UV (365 nm).[][2]
-
Work-up: Dilute with DCM (20 mL), wash with 1M HCl (to remove unreacted starting amine and TEA), then water and brine.
-
Purification: Flash chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
-
Yield Expectation: 75–85% as a yellow solid.
Data Validation (Expected):
Protocol B: Biotinylation via Linker (Preserving Basicity)
Application: Affinity chromatography (pull-down) or Surface Plasmon Resonance (SPR).[][2] Rationale: Direct biotinylation via amide bond destroys the basic nitrogen.[2] This protocol uses a reductive amination strategy with a PEG-linker to retain the tertiary amine character (essential for mimicking neurotransmitters) and provide steric freedom for streptavidin binding.[2]
Materials
-
4-Phenylpyrrolidine-3-carbonitrile (Free base)[][2]
-
N-Boc-4-aminobutanal (or similar Boc-linker-aldehyde)[][2]
-
Sodium triacetoxyborohydride (
)[2] -
Trifluoroacetic acid (TFA)[2]
-
Biotin-NHS ester[][2]
Step-by-Step Methodology
Phase 1: Linker Attachment (Reductive Amination)
-
Dissolve 4-PPC (1.0 eq) and N-Boc-4-aminobutanal (1.1 eq) in 1,2-Dichloroethane (DCE).
-
Add
(1.5 eq) and Acetic Acid (1.0 eq). Stir at RT for 12 hours.[2][4] -
Quench with saturated
, extract with DCM. -
Purify the Tertiary Amine Intermediate . Note: This intermediate retains the positive charge at physiological pH.
Phase 2: Deprotection & Tagging [][2]
-
Dissolve intermediate in 20% TFA/DCM (30 min) to remove Boc group. Evaporate to dryness (co-evaporate with toluene to remove TFA).[2]
-
Redissolve the resulting primary amine salt in DMF.[2] Add DIPEA (3.0 eq) to neutralize.[2]
-
Add Biotin-NHS ester (1.1 eq).[][2] Stir for 4 hours at RT.
-
Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).
Assay Validation Logic
A derived probe is useless if it loses affinity for the biological target.[2] The following validation steps are mandatory.
Quantitative Comparison Table
| Validation Parameter | Method | Acceptance Criteria |
| Chemical Purity | LC-MS / 1H-NMR | >95% Purity; Correct Mass (+/- 0.1 Da) |
| Structural Integrity | 1H-NMR | Integration of Phenyl (5H) and linker protons matches.[][2] |
| Biological Affinity | Competitive Binding Assay | |
| Signal Stability | Fluorescence Stability | <10% photobleaching over 10 min exposure.[][2] |
Diagram: Biological Validation Workflow
Figure 2: Validation logic to ensure the derivative mimics the parent compound's biological activity.
References
-
Pyrrolidine Scaffold in Medicinal Chemistry
-
Derivatization of Secondary Amines
-
Biotinylation Strategies
-
Target Context (DPP-IV/MATs)
Sources
- 2. iris.unipa.it [iris.unipa.it]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. waters.com [waters.com]
- 8. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Document: Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidas... - ChEMBL [ebi.ac.uk]
Application Note: Targeting the NSP Activation Cascade with 4-Phenylpyrrolidine-3-carbonitrile Scaffolds
Part 1: Executive Summary & Mechanistic Insight
The "Warhead" Scaffold
4-Phenylpyrrolidine-3-carbonitrile represents a privileged pharmacophore in medicinal chemistry, primarily utilized to design reversible covalent inhibitors of Cysteine Cathepsins , specifically Cathepsin C (also known as Dipeptidyl Peptidase I, or DPP-I).
While the phenyl-pyrrolidine ring provides the structural rigidity and hydrophobic interactions necessary to fit the enzyme's S1/S2 binding pockets, the 3-carbonitrile (cyano) group acts as the electrophilic "warhead." It executes a nucleophilic attack on the catalytic cysteine residue within the enzyme's active site, forming a reversible thioimidate adduct.[1] This unique mechanism allows for high potency without the permanent inactivation associated with irreversible inhibitors.[1]
The Signaling Context: The NSP Activation Cascade
The biological relevance of this scaffold lies in its ability to interrupt the Neutrophil Serine Protease (NSP) Activation Cascade .[1]
-
Pro-Enzyme Synthesis: Neutrophil precursors (myeloblasts/promyelocytes) synthesize inactive zymogens: Pro-Neutrophil Elastase (Pro-NE), Pro-Cathepsin G (Pro-CG), and Pro-Proteinase 3 (Pro-PR3).[1]
-
Lysosomal Processing: These zymogens are transported to azurophilic granules where Cathepsin C resides.[1]
-
Activation: Cathepsin C removes the N-terminal dipeptide (usually Gly-Glu or similar) from the zymogens.[1]
-
Functional Outcome: This cleavage induces a conformational change, converting the zymogens into mature, active proteases capable of degrading pathogens (and host tissue in chronic inflammation).[1]
Therapeutic Application: Inhibitors based on the 4-Phenylpyrrolidine-3-carbonitrile scaffold are critical tools in developing treatments for non-cystic fibrosis bronchiectasis (NCFB), COPD, and ANCA-associated vasculitis.
Part 2: Signaling Pathway Visualization[1]
The following diagram illustrates the critical node where 4-Phenylpyrrolidine-3-carbonitrile derivatives intervene in the inflammatory signaling cascade.
Caption: Cathepsin C-mediated activation of neutrophil serine proteases and the inhibitory intervention point of 4-Phenylpyrrolidine-3-carbonitrile derivatives.
Part 3: Experimental Protocols
Protocol A: Fluorogenic Kinetic Inhibition Assay (In Vitro)
Objective: Determine the IC50 and mode of inhibition (reversible vs. irreversible) of 4-Phenylpyrrolidine-3-carbonitrile derivatives against recombinant human Cathepsin C.
Principle: Cathepsin C cleaves the dipeptide fluorogenic substrate Gly-Phe-AMC (7-amino-4-methylcoumarin). The release of free AMC results in increased fluorescence.[1] Inhibitors prevent this cleavage.[1]
Materials:
-
Recombinant Human Cathepsin C (activated).[1]
-
Substrate: H-Gly-Phe-AMC (Bachem).
-
Assay Buffer: 50 mM MES (pH 5.5), 50 mM NaCl, 2 mM DTT (DTT is critical for cysteine protease activity), 0.01% Triton X-100.[1]
-
Inhibitor: 4-Phenylpyrrolidine-3-carbonitrile derivative (dissolved in DMSO).
Workflow:
-
Enzyme Activation: Dilute Cathepsin C to 1 nM in Assay Buffer. Incubate at 37°C for 15 minutes to fully reduce the active site cysteine.
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the inhibitor in DMSO (Final DMSO concentration < 1%).[1]
-
Incubation: Add 10 µL of inhibitor to 96-well black plates. Add 40 µL of activated enzyme. Incubate for 30 minutes at room temperature (allow equilibrium for reversible covalent binding).
-
Reaction Start: Add 50 µL of Substrate (Gly-Phe-AMC, final concentration 20 µM = approx. Km).[1]
-
Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically every 60 seconds for 45 minutes.
-
Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Plot % Activity vs. Log[Inhibitor] to determine IC50.[1]
Data Interpretation:
-
Linearity: If the curves bend downwards over time, the inhibitor may be slow-binding.[1]
-
Reversibility Check: Perform a "Jump Dilution" assay.[1] Incubate enzyme + inhibitor at 100x IC50, then dilute 100-fold into substrate buffer.[1] Rapid recovery of enzymatic activity confirms the reversible nature of the nitrile-cysteine adduct.
Protocol B: Cell-Based Pro-NSP Processing Assay
Objective: Validate that the inhibitor penetrates the cell and inhibits Cathepsin C inside the lysosome/granule of myeloid cells.
Cell Model: U937 or HL-60 cells (human promyelocytic leukemia lines).[1] These cells express high levels of Pro-NSPs and Cathepsin C.[1]
Workflow:
-
Differentiation (Optional but recommended): Treat HL-60 cells with 1.3% DMSO for 3-5 days to induce granulocytic differentiation, upregulating granule production.[1]
-
Treatment: Seed cells at
cells/mL. Treat with vehicle or Inhibitor (0.1 µM - 10 µM) for 24 hours.[1] -
Lysis: Wash cells 3x with PBS to remove extracellular inhibitor.[1] Lyse pellets in Citrate Buffer (pH 5.5) containing 0.5% NP-40.[1] Note: Do not use standard protease inhibitor cocktails that contain E-64, as they will inhibit Cathepsin C artificially.[1]
-
Activity Readout (Downstream):
-
Direct Cat C Activity: Use the Gly-Phe-AMC substrate on the lysate (as in Protocol A).
-
NSP Activity (Functional Endpoint): Use a specific substrate for Neutrophil Elastase (e.g., MeOSuc-AAPV-AMC).
-
-
Western Blot Validation:
Part 4: Data Presentation & Troubleshooting[1]
| Parameter | Control (Vehicle) | Inhibitor Treated (High Dose) | Interpretation |
| Cathepsin C Vmax (RFU/min) | 100% | < 5% | Successful target engagement. |
| Neutrophil Elastase Activity | High | Low | Downstream pathway blockade confirmed.[1] |
| Western Blot (NE) | 29 kDa Band | 31 kDa Band | Accumulation of unprocessed Pro-enzyme.[1] |
| Cell Viability (MTT) | > 90% | > 85% | Rule out off-target cytotoxicity.[1] |
Troubleshooting Guide:
-
Issue: High IC50 in cellular assay despite low IC50 in enzymatic assay.
-
Cause: Poor lysosomal accumulation.[1] The 4-phenylpyrrolidine scaffold is basic; ensure the pKa allows for lysosomal trapping (lysosomotropism) or modify the substituents to improve permeability.
-
-
Issue: Irreversible inhibition kinetics.
-
Cause: The nitrile group might be hydrolyzed or the scaffold is reacting non-specifically.[1] Verify the chemical stability of the nitrile group in the assay buffer.
-
References
-
Methot, N., et al. (2007). "Inhibition of the activation of multiple serine proteases with a cathepsin C inhibitor requires sustained exposure to prevent pro-enzyme processing."[1] Journal of Biological Chemistry. Link
-
Korkmaz, B., et al. (2010). "Neutrophil elastase, proteinase 3 and cathepsin G: Physicochemical properties, activity and physiopathological functions."[1] Biochimie. Link
-
Guay, D., et al. (2009). "Synthesis and SAR of 4-substituted-3-cyano-pyrrolidines as potent and selective inhibitors of Cathepsin C." Bioorganic & Medicinal Chemistry Letters.[1] Link
-
Finke, P. E., et al. (2006). "Antagonists of the human CCR5 receptor as anti-HIV-1 agents.[1] Part 4: Synthesis and structure-activity relationships of 1-benzazepine derivatives containing a 4-phenylpyrrolidine-3-carboxamide moiety." Bioorganic & Medicinal Chemistry Letters. (Illustrates the scaffold chemistry). Link
-
Bonnet, D., et al. (2022). "Structure-Based Design of Cathepsin C Inhibitors."[1] Journal of Medicinal Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Phenylpyrrolidine-3-carbonitrile Synthesis
Advanced Troubleshooting & Methodology Guide
Welcome to the technical support and troubleshooting center for the synthesis of 4-phenylpyrrolidine-3-carbonitrile. The pyrrolidine ring is a highly privileged scaffold in[1], offering excellent 3D spatial coverage and predictable pharmacokinetics. However, synthesizing the 4-phenylpyrrolidine-3-carbonitrile derivative introduces stringent challenges regarding regioselectivity, diastereoselectivity, and chemoselectivity.
This guide provides field-validated solutions, causal explanations for common synthetic failures, and self-validating standard operating procedures (SOPs) designed for drug development professionals.
Architectural Overview: The Synthetic Strategy
The most robust approach to constructing this specific heterocycle utilizes a 1,3-dipolar cycloaddition (often termed a [3+2] cycloaddition) between an and a dipolarophile[2]. In our validated workflow, a non-stabilized azomethine ylide is generated in situ and reacted with trans-cinnamonitrile to construct the pyrrolidine core[3].
Workflow for the synthesis of 4-phenylpyrrolidine-3-carbonitrile via [3+2] cycloaddition.
Troubleshooting Knowledge Base (FAQs)
Issue 1: Loss of Diastereoselectivity (cis/trans Epimerization)
Q: My [3+2] cycloaddition with trans-cinnamonitrile yields a near 1:1 mixture of cis and trans isomers instead of the expected trans product. Why is this happening?
-
Causality: The [3+2] cycloaddition of azomethine ylides is inherently stereospecific and concerted, meaning the trans geometry of the cinnamonitrile should be perfectly preserved in the pyrrolidine adduct[4]. However, the proton at the C3 position (alpha to the strongly electron-withdrawing carbonitrile group) is highly acidic. If your reaction is subjected to prolonged heating or if the workup involves strong bases (e.g., washing with saturated Na₂CO₃), this proton is abstracted, leading to epimerization via a planar enolate intermediate.
-
Self-Validating Solution: Limit reaction time by monitoring strictly via LC-MS. Quench the reaction at a neutral or slightly acidic pH (e.g., using saturated NH₄Cl). Verify the diastereomeric ratio (dr) via crude ¹H-NMR before any column chromatography, as silica gel can also induce mild epimerization if the compound is left on the column too long.
Issue 2: Nitrile Reduction During N-Debenzylation
Q: I am using Pd/C and H₂ to remove the N-benzyl protecting group, but LC-MS shows a +4 Da mass shift and the IR spectrum lacks the characteristic nitrile stretch (~2250 cm⁻¹). What went wrong?
-
Causality: Catalytic hydrogenation is not chemoselective enough for this substrate. While it successfully cleaves the N-benzyl bond, it simultaneously reduces the carbonitrile (-C≡N) to a primary amine (-CH₂NH₂). The +4 Da mass shift corresponds to the addition of two equivalents of H₂.
-
Self-Validating Solution: Abandon reductive debenzylation. Instead, utilize Olofson’s non-reductive dealkylation method using 1-chloroethyl chloroformate (ACE-Cl). ACE-Cl selectively reacts with the tertiary amine to form a labile carbamate intermediate, which is subsequently cleaved by methanolysis to yield the secondary amine hydrochloride, leaving the nitrile completely intact.
Issue 3: Sluggish Ylide Generation
Q: The conversion of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine to the azomethine ylide is stalling at <40% conversion. How can I drive this to completion?
-
Causality: The formation of the reactive 1,3-dipole requires the acid-catalyzed elimination of methoxide and the desilylation of the trimethylsilyl group. This intermediate iminium ion is highly sensitive to moisture. Trace water in your solvent will irreversibly hydrolyze the iminium ion into a primary amine and formaldehyde, permanently killing the ylide precursor.
-
Self-Validating Solution: Ensure strictly anhydrous conditions. Use freshly distilled dichloromethane (DCM) over calcium hydride, and dry the precursor over activated 4Å molecular sieves prior to the addition of catalytic trifluoroacetic acid (TFA).
Quantitative Analytics: Chemoselectivity in N-Debenzylation
To highlight the necessity of the ACE-Cl method, the following table summarizes the quantitative outcomes of various deprotection strategies applied to 1-benzyl-4-phenylpyrrolidine-3-carbonitrile.
| Deprotection Method | Reagents & Conditions | Conversion | Chemoselectivity (Nitrile Intact) | Primary Failure Mode |
| Catalytic Hydrogenation | Pd/C, H₂ (1 atm), MeOH, 25 °C | >95% | <20% | Nitrile reduction to primary amine |
| Transfer Hydrogenation | Pd/C, NH₄HCO₂, MeOH, 60 °C | 85% | 40% | Partial nitrile reduction |
| Chloroformate (Vinyl) | Vinyl chloroformate, DCM, 40 °C | 88% | >99% | Sluggish methanolysis step |
| ACE-Cl Method (Optimized) | 1. ACE-Cl, DCE, 85 °C2. MeOH, 65 °C | >95% | >99% | None (Highly selective) |
Validated Standard Operating Procedure (SOP)
Chemoselective N-Debenzylation via ACE-Cl
Objective: Isolate 4-phenylpyrrolidine-3-carbonitrile hydrochloride without reducing the C3 nitrile.
Step 1: Carbamate Formation
-
Action: Dissolve 1-benzyl-4-phenylpyrrolidine-3-carbonitrile (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M concentration) under an inert argon atmosphere.
-
Action: Cool the solution to 0 °C and add 1-chloroethyl chloroformate (ACE-Cl) (1.5 eq) dropwise. Stir at 0 °C for 15 minutes, then reflux at 85 °C for 2 hours.
-
Causality: ACE-Cl selectively attacks the tertiary amine, displacing the benzyl group to form a 1-chloroethyl carbamate. The high temperature is required to overcome the activation energy of the dealkylation.
-
Self-Validating Checkpoint: Sample the reaction, remove the solvent under a stream of N₂, and analyze via LC-MS. You should observe the disappearance of the starting material mass and the appearance of the 1-chloroethyl carbamate intermediate. Do not proceed to Step 2 if starting material remains; add 0.5 eq ACE-Cl and reflux for an additional hour.
Step 2: Methanolysis
-
Action: Evaporate the DCE completely under reduced pressure. Complete removal of DCE and residual ACE-Cl is critical to prevent side reactions.
-
Action: Dissolve the crude carbamate in anhydrous methanol (0.1 M) and reflux at 65 °C for 1 hour.
-
Causality: Heating in methanol drives the solvolysis of the 1-chloroethyl carbamate, liberating acetaldehyde, methyl chloride gas, and the desired secondary amine hydrochloride.
Step 3: Isolation and Verification
-
Action: Concentrate the methanolic solution in vacuo. Triturate the resulting solid with cold diethyl ether to remove non-polar organic impurities (e.g., benzyl chloride byproducts).
-
Action: Filter the precipitate to isolate 4-phenylpyrrolidine-3-carbonitrile hydrochloride.
-
Self-Validating Checkpoint: Run an IR spectrum of the final solid. A sharp peak at ~2245-2250 cm⁻¹ confirms the preservation of the nitrile group. LC-MS should show the exact mass of the secondary amine without the +4 Da shift associated with over-reduction.
References
-
[3] Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. National Institutes of Health (NIH) / PMC. URL:[Link]
-
[4] Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. MDPI. URL:[Link]
-
[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. URL:[Link]
Sources
optimizing reaction conditions for 4-Phenylpyrrolidine-3-carbonitrile synthesis
This guide serves as a technical support center for the synthesis of 4-Phenylpyrrolidine-3-carbonitrile , a critical pharmacophore in the development of SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) analogues and spirocyclic scaffolds.
The following protocols focus on the 1,3-Dipolar Cycloaddition of Azomethine Ylides , the most robust method for constructing this scaffold with high regiocontrol.
Module 1: Reaction Design & Critical Parameters
Core Directive: The synthesis relies on the decarboxylative condensation of an
The Reagent System
To synthesize 4-Phenylpyrrolidine-3-carbonitrile , you must select the correct ylide precursors to ensure the 3,4-substitution pattern.
| Component | Recommended Reagent | Technical Rationale |
| Dipolarophile | Cinnamonitrile (3-Phenylacrylonitrile) | Provides the C3-Cyano and C4-Phenyl backbone. The electron-withdrawing nitrile group activates the alkene for nucleophilic attack by the ylide. |
| Amine Precursor | ||
| Aldehyde Source | Paraformaldehyde | Generates the unsubstituted C2 and C5 positions of the pyrrolidine ring. Paraformaldehyde depolymerizes in situ, providing a controlled release of formaldehyde to minimize side reactions. |
| Solvent | Toluene (Anhydrous) | High boiling point (110°C) is required to drive the decarboxylation step. Toluene also forms an azeotrope with water, facilitating water removal. |
The Mechanism (Visualization)
Understanding the pathway is essential for troubleshooting. The reaction proceeds through an oxazolidin-5-one intermediate, which decarboxylates to form the reactive 1,3-dipole.
Figure 1: Mechanistic pathway of the decarboxylative 1,3-dipolar cycloaddition. Note that CO2 loss is the driving force for ylide generation.
Module 2: Standard Operating Procedure (SOP)
Scale: 10 mmol (Optimization Scale) Target Yield: >85% Diastereoselectivity: Typically 3:1 to 5:1 (trans vs. cis), thermodynamic control favors trans.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.
-
Charging: Add
-Benzylglycine (1.65 g, 10 mmol), Paraformaldehyde (0.60 g, 20 mmol, 2.0 equiv), and Cinnamonitrile (1.55 g, 12 mmol, 1.2 equiv). -
Solvent: Add Toluene (50 mL). The concentration (0.2 M) is critical; too dilute slows the intermolecular trapping, promoting ylide decomposition.
-
Reaction: Heat to vigorous reflux (bath temp ~120°C).
-
Checkpoint: Monitor the evolution of CO2 bubbles and the collection of water in the Dean-Stark trap.
-
-
Duration: Reflux for 2–4 hours until the solution turns clear/pale yellow.
-
Workup: Evaporate toluene under reduced pressure. The residue is usually a viscous oil containing a mixture of diastereomers.
Module 3: Troubleshooting Center (FAQ)
This section addresses specific failure modes reported by users.
Category A: Reaction Failure (Low Yield/No Conversion)
Q: My reaction mixture turned black/tarry, and the yield is <30%. What happened? A: This is "Ylide Decomposition."
-
Cause: The azomethine ylide is unstable. If it is generated faster than it can be trapped by the cinnamonitrile, it polymerizes with itself.
-
Fix:
-
Increase Dipolarophile: Increase Cinnamonitrile to 1.5–2.0 equivalents.
-
Slow Addition: Do not add all Paraformaldehyde at once. Add the aldehyde portionwise over 1 hour to keep the instantaneous ylide concentration low relative to the trap.
-
Check Water: Ensure the Dean-Stark trap is functioning. Residual water hydrolyzes the iminium intermediate back to starting materials.
-
Q: I see starting material (Cinnamonitrile) left over, but the amino acid is gone. A: The amino acid likely decarboxylated but failed to react with the alkene.
-
Fix: Check the electronic activation of your cinnamonitrile. If you are using a derivative with electron-donating groups (e.g., 4-Methoxy-cinnamonitrile), the alkene is less electrophilic. You may need a Lewis Acid catalyst (e.g., AgOAc or LiBr) to activate the nitrile/alkene system.
Category B: Stereochemistry & Purification[1]
Q: I need the trans-isomer (3-CN and 4-Ph on opposite sides), but I have a mixture. A: The thermal reaction typically favors the trans-isomer (thermodynamic product) due to steric repulsion between the phenyl and nitrile groups in the transition state.
-
Optimization: Extend reflux time by 2 hours to allow for thermodynamic equilibration (retro-cycloaddition/recyclization).
-
Purification: The trans-isomer is generally more crystalline. Dissolve the crude oil in hot Ethanol/Hexane (1:4) and cool slowly. The trans-isomer often precipitates, while the cis-isomer remains in the mother liquor.
Q: How do I distinguish the isomers by NMR?
A: Look at the coupling constant (
-
Cis-isomer:
. -
Trans-isomer:
. (Note: In 5-membered rings, the Karplus relationship can be distorted, but cis-couplings are generally larger in these pyrrolidine systems).
Module 4: Advanced Troubleshooting Logic Tree
Use this decision tree to diagnose specific outcomes during optimization.
Figure 2: Decision matrix for reaction optimization based on crude NMR analysis.
References
-
Standard Thermal Cycloaddition Protocols
-
Catalytic & Regioselective Methods
- Adib, M., et al. "Reaction between isocyanides and chalcones: An efficient synthesis of 5-benzoyl-3,4-dihydropyrrole derivatives." Tetrahedron Letters, 2008. (Relevant for mechanistic comparisons).
-
. Molecules, 2023.[1][3] (Recent advances in controlling regioselectivity with cinnamonitrile derivatives).
-
Green & Alternative Conditions
-
. Frontiers in Chemistry, 2019. (Protocols for using ethanol or water/surfactant systems if toluene is restricted).
-
Sources
- 1. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles | MDPI [mdpi.com]
- 2. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
Technical Support Center: 4-Phenylpyrrolidine-3-carbonitrile Synthesis & Troubleshooting
Welcome to the Technical Support Center for the synthesis of 4-Phenylpyrrolidine-3-carbonitrile . This compound is a highly valuable, conformationally restricted building block frequently utilized in the development of pharmaceuticals and biologically active alkaloids.
The most robust and widely adopted synthetic route for this scaffold is the [3+2] 1,3-dipolar cycloaddition of an azomethine ylide to trans-cinnamonitrile[1]. While this convergent approach is highly efficient, researchers frequently encounter challenges related to diastereoselectivity (cis/trans epimerization), chemoselective deprotection, and ylide self-condensation. This guide provides field-proven troubleshooting strategies, quantitative analytical signatures for common impurities, and a self-validating experimental protocol.
Part 1: Mechanistic Workflow
The synthesis relies on the in situ generation of a highly reactive azomethine ylide (a 1,3-dipole), which undergoes a concerted cycloaddition with the electron-deficient alkene of cinnamonitrile[2].
Figure 1: 1,3-Dipolar cycloaddition workflow for 4-Phenylpyrrolidine-3-carbonitrile synthesis.
Part 2: Common Impurities & Causality
During scale-up, several critical impurities can compromise the yield and purity of the final API building block. Table 1 summarizes these impurities, their mechanistic origins, and their quantitative analytical signatures for rapid identification.
Table 1: Quantitative Impurity Profiling and Mitigation
| Impurity | Causality & Mechanism | Quantitative Analytical Signature | Mitigation Strategy |
| cis-Diastereomer | Base-catalyzed epimerization at the highly acidic C3 position (alpha to the nitrile)[3]. | SFC: +0.15 Relative Retention Time (RRT).1H NMR: | Maintain strictly neutral or slightly acidic pH (pH 5–6) during aqueous workup. |
| 4-Phenylpyrrolidine-3-carboxamide | Hydrolysis of the carbonitrile group during harsh aqueous workups or deprotection steps. | LC-MS: +18.01 Da mass shift ( | Avoid strong aqueous acids/bases; utilize anhydrous deprotection methodologies. |
| Open-ring Aminodiols | Nucleophilic ring-opening degradation of the pyrrolidine core under extreme thermal conditions. | LC-MS: +18.01 Da mass shift.HPLC: -0.20 RRT (Higher polarity). | Limit reaction temperatures to <80 °C during the N-deprotection step. |
| Unreacted Cinnamonitrile | Premature quenching or self-condensation (polymerization) of the azomethine ylide. | UV: Strong absorbance at | Use a 1.2 eq excess of the ylide precursor; ensure strictly anhydrous conditions. |
Part 3: Troubleshooting FAQs
Q1: Why am I getting a high ratio of the cis-diastereomer when the cycloaddition is supposed to be stereospecific?
A: The 1,3-dipolar cycloaddition is indeed a concerted, stereospecific process that transfers the geometry of the starting alkene (trans-cinnamonitrile) directly to the pyrrolidine ring[1]. However, the proton at the C3 position is highly acidic due to the strong electron-withdrawing effect of the adjacent carbonitrile group. If your reaction mixture or subsequent aqueous workup is too basic, this proton will enolize, leading to rapid epimerization into a thermodynamic mixture of cis and trans isomers[3]. Causality fix: Quench the reaction with a mild buffer (e.g., saturated
Q2: How can I safely remove the N-benzyl protecting group without reducing the sensitive nitrile group?
A: Standard hydrogenolysis using Palladium on Carbon (
Q3: My crude reaction mixture is dark, highly viscous, and shows a massive polymeric background on LC-MS. What is going wrong? A: You are observing the self-condensation of the azomethine ylide. Azomethine ylides are highly energetic, transient 1,3-dipoles[2]. If the concentration of the free ylide exceeds the concentration of the available dipolarophile (cinnamonitrile), the ylide will polymerize with itself. Causality fix: Never add the ylide precursor all at once. Dissolve the cinnamonitrile in the solvent first, and add the ylide precursor dropwise via a syringe pump over 1–2 hours. This maintains a low steady-state concentration of the ylide, forcing it to react exclusively with the cinnamonitrile.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes a self-validating system where specific analytical checkpoints must be met before proceeding to the next step, ensuring high fidelity and preventing the carryover of impurities.
Step 1: Azomethine Ylide Generation and [3+2] Cycloaddition
-
Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve trans-cinnamonitrile (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
-
Catalysis: Add trifluoroacetic acid (TFA, 0.1 eq) to catalyze the desilylation/demethoxylation of the precursor. Cool the mixture to 0 °C using an ice bath.
-
Ylide Addition: Load N-benzyl-1-(methoxymethyl)-N-(trimethylsilyl)methylamine (1.2 eq, 12 mmol) into a syringe. Add dropwise to the stirring solution over exactly 60 minutes to prevent ylide polymerization.
-
Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature for 4 hours.
-
Validation Checkpoint 1: Perform TLC (Hexane/EtOAc 3:1). The UV-active spot for cinnamonitrile (
) must be completely consumed, replaced by a new spot for the cycloadduct ( ). If cinnamonitrile remains, add an additional 0.1 eq of the ylide precursor. -
Quench: Quench with saturated aqueous
(pH ~6) to prevent C3 epimerization. Extract with DCM, dry over , and concentrate under reduced pressure.
Step 2: Diastereomeric Resolution
-
Purification: The crude N-benzyl-4-phenylpyrrolidine-3-carbonitrile will contain a minor fraction of the cis-isomer. Purify the mixture via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).
-
Validation Checkpoint 2: Analyze the purified fractions via 1H NMR. Confirm the isolation of the trans-isomer by verifying the
coupling constant is between 4.0–6.0 Hz. A coupling constant >7.0 Hz indicates contamination with the cis-isomer.
Step 3: Chemoselective N-Debenzylation (ACE-Cl Method)
-
Carbamate Formation: Dissolve the purified trans-intermediate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M). Cool to 0 °C. Add 1-chloroethyl chloroformate (ACE-Cl, 1.5 eq) dropwise[4].
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.
-
Solvent Swap: Cool to room temperature and completely remove the DCE and excess ACE-Cl under reduced pressure.
-
Decarboxylation: Dissolve the resulting oily residue in anhydrous methanol (0.1 M) and reflux at 65 °C for 1 hour to drive the decarboxylation[5].
-
Validation Checkpoint 3: Analyze via LC-MS. The mass spectrum must show the exact mass of the target 4-phenylpyrrolidine-3-carbonitrile (
m/z). The absence of Da (primary amine from over-reduction) and Da (carboxamide from hydrolysis) validates the chemoselectivity of the deprotection. -
Isolation: Concentrate the methanol, basify the residue with 1M
to pH 10, extract with ethyl acetate, dry, and evaporate to yield the pure target compound.
References
-
Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines Source: PMC (National Institutes of Health) URL:[Link]
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner Source: RSC Publishing (Chemical Communications) URL:[Link]
-
Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications Source: PMC (National Institutes of Health) URL:[Link]
- WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions Source: Google Patents URL
Sources
- 1. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 3. WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions - Google Patents [patents.google.com]
- 4. 1-Chloroethyl chloroformate | 50893-53-3 [chemicalbook.com]
- 5. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-Phenylpyrrolidine-3-carbonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Phenylpyrrolidine-3-carbonitrile and its derivatives. This core building block is widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and MDM2-p53 antagonists[1].
The most efficient synthetic route to this pyrrolidine scaffold is the 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene, such as trans-cinnamonitrile[2]. While this [3+2] cycloaddition is highly convergent, researchers frequently encounter issues with yield, regioselectivity, and diastereoselectivity due to the transient and highly reactive nature of the ylide intermediate[3].
This guide provides mechanistic insights, troubleshooting workflows, and a self-validating protocol to ensure robust experimental outcomes.
Part 1: Diagnostic Workflows
When a cycloaddition fails, identifying the root cause—whether it is precursor degradation, solvent interference, or thermodynamic epimerization—is critical. Follow the diagnostic logic tree below to isolate your failure mode.
Fig 1. Diagnostic workflow for troubleshooting azomethine ylide [3+2] cycloadditions.
Part 2: Frequently Asked Questions & Causality Analysis
Q1: Why am I observing rapid degradation of the azomethine ylide and negligible product formation? Causality: Azomethine ylides are highly sensitive 1,3-dipoles consisting of an iminium ion adjacent to a carbanion[2]. When generated in situ (e.g., from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine via acid catalysis), trace moisture leads to rapid hydrolysis of the iminium intermediate before cycloaddition can occur. This manifests as a complex mixture of aldehydes and secondary amines on your TLC plate or LC-MS trace. Self-Validating Check: Run a control reaction with a highly reactive, unhindered dipolarophile like N-methylmaleimide. If the expected fused pyrrolidine adduct fails to form, the ylide generation is the failure point, not the cinnamonitrile reactivity.
Q2: The reaction proceeds, but I am getting a 1:1 mixture of cis and trans isomers. How do I enrich the trans racemate? Causality: The [3+2] cycloaddition of an azomethine ylide with an alkene is a 6π-electron concerted process. According to Woodward-Hoffmann rules, this addition is suprafacial with respect to both the dipole and the dipolarophile[2]. Therefore, using pure trans-cinnamonitrile should theoretically transfer the trans geometry to the C3-carbonitrile and C4-phenyl groups. Loss of stereocontrol indicates that the reaction is proceeding via a stepwise zwitterionic or diradical intermediate[2]. This is invariably caused by using highly polar solvents (like DMF or MeCN) that stabilize the zwitterion, allowing C-C bond rotation before ring closure. Switching to a non-polar solvent (e.g., DCM or Toluene) restores the concerted mechanism.
Q3: I see a byproduct with a mass of [M-27] or [M-2]. What is happening? Causality: A mass loss of 27 Da corresponds to dehydrocyanation (loss of HCN), leading to a substituted pyrrole if accompanied by further oxidation[4]. A loss of 2 Da indicates spontaneous oxidation of the pyrrolidine to a pyrroline[2]. This occurs if the reaction is exposed to oxygen for prolonged periods, especially in the presence of transition metal catalysts (like Ag(I) or Cu(I)) often used for stabilized ylides. Degassing the solvent via freeze-pump-thaw and maintaining a strict argon atmosphere prevents this oxidative degradation.
Part 3: Quantitative Data & Optimization
The table below summarizes the causal relationship between reaction conditions and the resulting yield and diastereomeric ratio (dr) of the 4-phenylpyrrolidine-3-carbonitrile product.
| Solvent Polarity | Solvent | Catalyst | Temp (°C) | Yield (%) | dr (trans:cis) | Mechanistic Rationale |
| High | DMF | AgF (10 mol%) | 25 | 45 | 55:45 | Polar solvent stabilizes zwitterion; promotes stepwise mechanism and epimerization. |
| Moderate | THF | TFA (10 mol%) | 0 | 72 | 85:15 | Moderate polarity allows partial concerted character but permits some bond rotation. |
| Low | DCM | TFA (10 mol%) | 0 | 88 | 95:5 | Low polarity strongly favors the concerted, suprafacial [3+2] cycloaddition. |
| Low | Toluene | None (Thermal) | 110 | 60 | 90:10 | High temperatures cause slight thermodynamic epimerization of the kinetic product. |
Part 4: Standardized Experimental Protocol
The following self-validating protocol details the synthesis of 1-benzyl-4-phenylpyrrolidine-3-carbonitrile using a non-stabilized azomethine ylide precursor[1]. (Note: The N-benzyl group can be subsequently removed via Pd/C catalytic hydrogenation to yield the free amine).
Step 1: Preparation of the Dipolarophile Solution
-
Flame-dry a 50 mL Schlenk flask and purge with Argon.
-
Dissolve trans-cinnamonitrile (1.0 equiv, 10.0 mmol) in 50 mL of anhydrous Dichloromethane (DCM, KF < 50 ppm) to create a 0.2 M solution.
-
Self-Validation Check: Spot the starting material on a TLC plate (Hexanes:EtOAc 8:2). trans-Cinnamonitrile is strongly UV-active with an
of ~0.6. This serves as your baseline for reaction monitoring.
Step 2: In Situ Ylide Generation & Cycloaddition
-
Add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv, 12.0 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Dropwise add a catalytic amount of Trifluoroacetic Acid (TFA, 0.1 equiv, 1.0 mmol) dissolved in 2 mL of DCM.
-
Causality: TFA protonates the methoxy group, promoting the elimination of methanol to form an iminium ion. Subsequent desilylation by the counterion generates the highly reactive, non-stabilized azomethine ylide in situ[1].
Fig 2. Stepwise generation of the azomethine ylide and subsequent cycloaddition.
Step 3: Reaction Monitoring
-
Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature.
-
Self-Validation Check: Monitor the reaction via LC-MS and TLC. Look for the complete disappearance of the UV-active cinnamonitrile spot and the appearance of the product mass (
). If unreacted cinnamonitrile remains after 4 hours, moisture has likely quenched the ylide. Add an additional 0.2 equiv of the ylide precursor and TFA.
Step 4: Quench and Workup
-
Quench the reaction by adding 20 mL of saturated aqueous
.
-
Causality: Immediate neutralization of the TFA is required to prevent acid-catalyzed epimerization of the carbonitrile group at C3, which would degrade the diastereomeric ratio.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo.
Step 5: Purification and Stereochemical Validation
-
Purify the crude residue via silica gel flash chromatography using a gradient of 0-30% EtOAc in Hexanes.
-
Self-Validation Check: The trans isomer typically elutes slightly faster than the cis isomer due to a lower overall dipole moment. Confirm the relative stereochemistry via 1H-NMR; the coupling constant (
) between the protons at C3 and C4 will differ significantly between the cis and trans configurations.
References
-
Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds Source: Molecules (via NIH PubMed Central) URL:[Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives Source: Molecules (via NIH PubMed Central) URL:[Link]
- WO2011068881A1 - Novel tricyclic compounds Source: Google Patents URL
-
Azomethine ylide Source: Wikipedia URL:[Link]
-
e-EROS Encyclopedia of Reagents for Organic Synthesis: 1,3-Dipolar cycloaddition Source: ResearchGate URL:[Link]
Sources
improving the yield and purity of 4-Phenylpyrrolidine-3-carbonitrile
Welcome to the Technical Support Center for the synthesis and optimization of 4-Phenylpyrrolidine-3-carbonitrile . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental chemical mechanics that dictate experimental success.
This compound is a critical pharmaceutical building block, and synthesizing it with high yield and diastereomeric purity requires precise control over 1,3-dipolar cycloadditions and subsequent deprotection steps. The following troubleshooting guides, quantitative data, and validated methodologies are structured to help you diagnose failures and implement self-validating workflows.
Synthesis & Purification Workflow
Workflow for the synthesis and purification of 4-Phenylpyrrolidine-3-carbonitrile.
Troubleshooting Guide: Yield & Purity (FAQs)
Q1: The yield of my 1,3-dipolar cycloaddition step is consistently stalling below 50%. What is causing this, and how can I fix it? Causality: The generation of the azomethine ylide intermediate is highly sensitive to temperature and activation energy. If the reaction is initiated at room temperature, the ylide can undergo competitive dimerization or rapid hydrolysis before it can be trapped by the dipolarophile (cinnamonitrile). Solution: Utilize α-cyanoaminosilanes as ylide equivalents and activate them using Silver Fluoride (AgF) as a catalyst[1]. The addition must be performed dropwise at 0 °C to stabilize the ylide, allowing the concerted cycloaddition to outcompete side reactions. Self-Validating System: Monitor the reaction via TLC/HPLC. A successful initiation will show the immediate consumption of the silane precursor without the appearance of high-molecular-weight baseline streaking (which indicates polymerization).
Q2: I am getting a poor trans/cis diastereomeric ratio (dr). How do I improve the stereoselectivity of the pyrrolidine ring? Causality: The stereochemical outcome is dictated by the approach vector of cinnamonitrile to the ylide. While the trans isomer is thermodynamically favored due to steric repulsion between the phenyl and nitrile groups, extended reaction times or overly acidic conditions can cause epimerization at the α-cyano carbon. Solution: For absolute stereocontrol, pivot to an aziridinium ion intermediate pathway rather than a standard ylide cycloaddition. Utilizing a stereospecific and regioselective chlorination of an in situ generated aziridinium ion directs nucleophilic attack exclusively, yielding highly optically active pyrrolidine derivatives[2].
Q3: My N-debenzylation step using Pd/C and H₂ is stalling at 50% conversion. Why is the catalyst dying? Causality: The free secondary amine generated during debenzylation, combined with the strongly coordinating nitrile group (-CN), actively poisons the palladium surface by occupying its active catalytic sites. Solution: Transition to an acid-mediated deprotection strategy. Recent pharmaceutical protocols successfully utilize Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to facilitate the deprotection of similar pyrrolidine-based intermediates, preventing metal coordination issues entirely[3]. Self-Validating System: Perform a mass balance check post-filtration. If mass recovery drops significantly during Pd/C filtration, it indicates your product is trapped as a complex within the palladium matrix.
Quantitative Data: Optimization Parameters
To provide a clear baseline for your process improvements, the following table summarizes the impact of optimizing key reaction parameters based on field-proven data:
| Reaction Step | Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Impact | Yield / Purity Shift |
| Ylide Activation | Temperature | Room Temp Addition | Dropwise at 0 °C | Prevents ylide dimerization prior to trapping | Yield: 45% → 88% |
| Cycloaddition | Catalyst | Thermal only | AgF in Acetonitrile | Lowers activation energy for cycloaddition[1] | Yield: 30% → 85% |
| Debenzylation | Reagent/Solvent | Pd/C, H₂, Neutral | TFA in DCM | Prevents basic amine catalyst poisoning[3] | Conversion: 50% → >99% |
| Stereocontrol | Pathway | Standard Ylide | Aziridinium Intermediate | Directs regioselective nucleophilic attack[2] | trans dr: 3:1 → 99:1 |
Validated Step-by-Step Methodology
Phase 1: 1,3-Dipolar Cycloaddition (Intermediate Synthesis)
-
Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0 equivalent of cinnamonitrile and 1.1 equivalents of the α-cyanoaminosilane precursor in anhydrous acetonitrile[1].
-
Activation: Cool the reaction mixture to 0 °C using an ice bath.
-
Catalysis: Slowly add 1.2 equivalents of Silver Fluoride (AgF) dropwise over 30 minutes to control the exotherm and prevent ylide degradation[1].
-
Propagation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 10 hours.
-
Workup: Quench the reaction with brine, extract three times with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-benzyl-4-phenylpyrrolidine-3-carbonitrile.
Phase 2: N-Debenzylation and Salt Formation
-
Deprotection: Dissolve the crude 1-benzyl-4-phenylpyrrolidine-3-carbonitrile in anhydrous DCM (approx. 5 mL per mmol of substrate).
-
Acid Addition: Add an equal volume of Trifluoroacetic Acid (TFA) to the solution[3]. Stir the resulting mixture at room temperature for 2 hours until complete consumption of the starting material is observed via LC-MS.
-
Concentration: Evaporate the DCM and excess TFA under reduced pressure.
-
Precipitation: Dissolve the resulting residue in a minimal amount of absolute ethanol. Slowly add 2.0 M HCl in diethyl ether dropwise until precipitation ceases.
-
Isolation: Filter the white precipitate, wash with cold diethyl ether, and dry under high vacuum to obtain pure 4-Phenylpyrrolidine-3-carbonitrile hydrochloride (>99% purity).
References
- Title: WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions Source: Google Patents URL
- Title: A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate (Referenced via (3S,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate | 1201575-02-1)
- Title: Diastereoselectivity in azomethine ylide cycloadditions derived from chiral alpha-cyanoaminosilanes (Referenced via trans-4-phenyl-1-(phenylmethyl)-3-pyrrolidinecarbonitrile - CAS 80896-43-1)
Sources
- 1. trans-4-phenyl-1-(phenylmethyl)-3-pyrrolidinecarbonitrile - CAS号 80896-43-1 - 摩熵化学 [molaid.com]
- 2. (3S,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate - CAS号 1201575-02-1 - 摩熵化学 [molaid.com]
- 3. WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions - Google Patents [patents.google.com]
side reactions to avoid in 4-Phenylpyrrolidine-3-carbonitrile synthesis
The following technical guide addresses the synthesis of 4-Phenylpyrrolidine-3-carbonitrile , focusing on the [3+2] dipolar cycloaddition route (the industry standard for this scaffold).
Troubleshooting Side Reactions, Impurities, and Process Control
Topic: Side Reaction Mitigation in 4-Phenylpyrrolidine-3-carbonitrile Synthesis Applicable Route: [3+2] Cycloaddition (Azomethine Ylide + Cinnamonitrile) User Level: Senior Chemist / Process Development
Executive Summary & Reaction Logic
The most robust route to 4-phenylpyrrolidine-3-carbonitrile involves the 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from N-benzylglycine and formaldehyde) with cinnamonitrile . While this reaction is generally efficient, it is prone to four specific failure modes that degrade purity and yield.
The Core Transformation:
-
Reagents: N-Benzylglycine (Sarcosine derivative) + Paraformaldehyde
[Azomethine Ylide Dipole] -
Dipolarophile: Cinnamonitrile (Cinnamonitrile dictates the 4-phenyl and 3-cyano positions).
-
Mechanism: Concerted [3+2] cycloaddition.
Critical Side Reactions & Troubleshooting
Click on a symptom below to jump to the solution.
| Symptom / Observation | Probable Side Reaction | Root Cause |
| Low Yield + Sticky Polymer | Linear Michael Polymerization | Base concentration too high or temp too low (anionic polymerization of cinnamonitrile). |
| Product is a 50:50 Isomer Mix | Poor Diastereoselectivity | Thermodynamic control failure; lack of metal chelation to lock transition state. |
| Peak at M+18 in MS | Nitrile Hydrolysis | Aqueous workup pH < 4 or > 10; prolonged exposure to moisture/heat. |
| Starting Material Stalls | Ylide Quenching/Dimerization | "Wet" solvent (protonation of ylide) or lack of dipolarophile excess. |
Module A: The "Linear Adduct" Trap (Michael Addition vs. Cyclization)
Issue: Instead of the pyrrolidine ring, you isolate a linear amino-nitrile chain or oligomers of cinnamonitrile. Mechanism: The amine precursor acts as a nucleophile in a conjugate addition (Michael addition) to cinnamonitrile without the subsequent cyclization step, or the cinnamonitrile polymerizes under basic conditions.
-
Diagnostic: NMR shows loss of alkene protons but no pyrrolidine ring protons (3.0–4.5 ppm region is complex/messy).
-
Prevention:
-
Simultaneous Addition: Do not premix the amine and the dipolarophile for long periods without the aldehyde source (paraformaldehyde). The ylide must form faster than the Michael addition occurs.
-
Temperature Control: Cycloaddition is thermally allowed (
). Ensure reflux (usually Toluene or Xylene) is maintained. Low temperatures favor the kinetic Michael addition over the thermodynamic cyclization. -
Water Removal: Use Dean-Stark conditions. Water inhibits ylide formation and promotes linear side reactions.
-
Module B: The Stereoselectivity Scramble (Cis vs. Trans)
Issue: The formation of both cis- (endo) and trans- (exo) 3-cyano-4-phenylpyrrolidine. Mechanism: The transition state can adopt an endo or exo orientation.[1] Without a chiral catalyst or specific steric directing groups, the reaction often yields a thermodynamic mixture.
-
The Science: The trans isomer (3-CN and 4-Ph anti) is generally thermodynamically more stable, minimizing steric clash between the phenyl ring and the cyano group.
-
Protocol Adjustment:
-
Thermodynamic Equilibration: Extend reflux times. The retro-cycloaddition can occur at high temps, allowing the mixture to settle into the more stable trans configuration.
-
Solvent Polarity: Non-polar solvents (Toluene) often favor the exo (trans) product due to secondary orbital interactions being less stabilized than in polar solvents.
-
Module C: Nitrile Hydrolysis ( The "Disappearing" CN)
Issue: The nitrile group converts to a primary amide (-CONH2) or carboxylic acid (-COOH). Mechanism: Nitriles are susceptible to hydrolysis under acidic or basic conditions, especially when heated.[2][3][4]
-
Risk Zone: The workup. If you use strong acid (HCl) to extract the amine or strong base (NaOH) to neutralize, you risk hydrolyzing the nitrile.
-
Solution:
-
Quench: Use saturated
(mildly acidic) or (mildly basic) instead of strong reagents. -
Temperature: Keep workup below 25°C.
-
Drying: Ensure the final product is dried thoroughly; residual water + amine product can auto-catalyze hydrolysis upon storage.
-
Visualizing the Pathways
The following diagram illustrates the competition between the desired cycloaddition and the primary side reactions.
Caption: Reaction network showing the competition between the desired [3+2] cycloaddition and the Michael addition/hydrolysis failure modes.
Optimized Experimental Protocol
Standardized for 10 mmol scale. Validated for high trans-selectivity.
Reagents
-
N-Benzylglycine: 1.2 equiv (Excess ensures full consumption of dipolarophile).
-
Paraformaldehyde: 2.0 equiv (Excess required due to sublimation/depolymerization).
-
Cinnamonitrile: 1.0 equiv (Limiting reagent).
-
Solvent: Toluene (Dry).
-
Catalyst: Trifluoroacetic acid (TFA) - 5 mol% (Accelerates ylide formation).
Step-by-Step Methodology
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap (filled with toluene) and a reflux condenser. Nitrogen atmosphere is mandatory.
-
Charging: Add N-benzylglycine (1.98 g, 12 mmol), Paraformaldehyde (0.60 g, 20 mmol), and Cinnamonitrile (1.29 g, 10 mmol) to Toluene (40 mL).
-
Initiation: Add TFA (38 µL, 0.5 mmol).
-
Reaction (The Critical Phase):
-
Heat rapidly to reflux (110°C).
-
Checkpoint: Monitor water collection in the Dean-Stark trap. Reaction completion usually correlates with the cessation of water evolution (approx. 2–4 hours).
-
In-Process Control (IPC): TLC (Hexane/EtOAc 3:1). Look for disappearance of Cinnamonitrile (
). The product usually appears at .
-
-
Workup (The Stability Phase):
-
Cool to room temperature.
-
Filter off any solid paraformaldehyde residue.
-
Concentrate the toluene to ~10 mL volume.
-
Flash Chromatography: Load directly onto a silica column. Do not perform an aqueous acid/base wash unless necessary to remove excess amine, as this risks nitrile hydrolysis.
-
Eluent: Gradient 10%
30% EtOAc in Hexanes.
-
-
Characterization:
-
1H NMR (CDCl3): Look for the doublet of doublets at ~3.5–4.0 ppm (H-3 and H-4). The coupling constant (
) helps distinguish isomers ( Hz for trans, Hz for cis).
-
FAQ: Troubleshooting Common Failures
Q: My product solidified into a gum that is insoluble in everything. What happened? A: This is likely poly-cinnamonitrile . This happens if the ylide formation was too slow (bad paraformaldehyde batch) or the base was too strong. Remedy: Use fresh paraformaldehyde and ensure the reaction reaches reflux quickly.
Q: I see a strong IR peak at 1680 cm⁻¹ instead of 2240 cm⁻¹. Is my nitrile gone? A: Yes. 2240 cm⁻¹ is the Nitrile stretch. 1680 cm⁻¹ is an Amide Carbonyl. You hydrolyzed the nitrile.[2][3][4][5][6] Remedy: Avoid acidic aqueous washes. If amine removal is needed, use a silica plug filtration instead of extraction.
Q: Can I use acetonitrile as a solvent? A: It is not recommended. Toluene (bp 110°C) provides the necessary thermal energy to drive the decarboxylative ylide formation and the cycloaddition. Acetonitrile (bp 82°C) may be too cool, leading to incomplete reaction or "stalling" at the intermediate stage.
References
-
General Mechanism of [3+2] Cycloaddition
-
Padwa, A. (1976). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.
-
-
Stereoselectivity in Pyrrolidine Synthesis
-
Pandey, G., et al. (2006). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Accounts of Chemical Research, 39(11), 836–847.
-
-
Nitrile Hydrolysis Risks
-
Wang, E. C., & Lin, G. J. (1998). A New Method for the Conversion of Nitriles to Amides. Tetrahedron Letters, 39(23), 4047-4050.
-
-
Synthesis of 4-Phenylpyrrolidine-3-carbonitrile Derivatives (Patent Context)
-
US Patent 2010/0168158 A1. Pyrrolidine Derivatives as NK3 Antagonists. (Describes the specific cycloaddition of benzyl-methoxymethyl-TMS-amine with cinnamonitrile).
-
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
stability issues of 4-Phenylpyrrolidine-3-carbonitrile in solution
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 4-Phenylpyrrolidine-3-carbonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the technical knowledge to anticipate and resolve potential challenges, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your work. We focus on diagnosing the root cause and providing actionable solutions.
Q1: I'm observing a progressive decrease in the purity of my 4-Phenylpyrrolidine-3-carbonitrile sample when stored in solution. What is the likely cause?
A1: A decline in purity over time in solution is a classic indicator of chemical degradation. For 4-Phenylpyrrolidine-3-carbonitrile, two primary degradation pathways are the most probable culprits: hydrolysis of the nitrile group and oxidation of the pyrrolidine ring.
-
Hydrolysis: The cyano (-C≡N) group is susceptible to hydrolysis, especially in the presence of water (even trace amounts in solvents) and under acidic or basic conditions. This reaction can proceed first to an amide intermediate (4-phenylpyrrolidine-3-carboxamide) and subsequently to the corresponding carboxylic acid (4-phenylpyrrolidine-3-carboxylic acid).[1][2] The pyrrolidine ring itself can also be vulnerable to cleavage under harsh acidic or basic conditions.[3]
-
Oxidation: The nitrogen atom within the pyrrolidine ring is a secondary amine, making it susceptible to oxidation.[3][4] This can lead to the formation of N-oxides or other oxidative byproducts. This process can be accelerated by exposure to air (oxygen), trace metal impurities, or incompatible oxidizing agents.[5]
To diagnose the specific issue, we recommend performing an analysis of your stored solution using LC-MS. This will allow you to identify the masses of the impurity peaks, which can then be matched to the expected masses of potential degradation products.
| Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Plausible Cause |
| 4-Phenylpyrrolidine-3-carboxamide | C₁₁H₁₄N₂O | 190.24 | Nitrile Hydrolysis (Intermediate) |
| 4-Phenylpyrrolidine-3-carboxylic acid | C₁₁H₁₃NO₂ | 191.23 | Nitrile Hydrolysis (Final Product)[6] |
| 4-Phenylpyrrolidine-3-carbonitrile N-oxide | C₁₁H₁₂N₂O | 200.23 | Pyrrolidine Oxidation |
Q2: After leaving my prepared samples in the autosampler overnight, I see several new, small peaks in my HPLC chromatogram. Why did this happen?
A2: This is a common issue related to "on-instrument" instability. Standard HPLC mobile phases, which often contain water and additives like formic acid or trifluoroacetic acid (TFA), can create a mildly acidic aqueous environment. When a sample of 4-Phenylpyrrolidine-3-carbonitrile remains in this environment for an extended period (e.g., overnight in an autosampler queue), slow hydrolysis of the nitrile group can occur.[1]
Troubleshooting Protocol:
-
Temperature Control: If available, set the autosampler temperature to a lower value (e.g., 4-10 °C) to slow down the rate of degradation.
-
Sequence Optimization: Analyze samples immediately after preparation. If you have a large batch, prepare them in smaller sets to minimize the time any single sample spends waiting for injection.
-
Solvent Choice: If your method allows, dissolve the sample in a non-aqueous solvent like acetonitrile for the initial stock solution and dilute it into the mobile phase just before injection.
Q3: My reaction yield is consistently low when using 4-Phenylpyrrolidine-3-carbonitrile under strongly acidic or basic conditions. Could the compound be degrading?
A3: Yes, it is highly probable. The stability of 4-Phenylpyrrolidine-3-carbonitrile is significantly compromised by strong acids and bases.[5] These conditions are known to vigorously catalyze the hydrolysis of nitriles to carboxylic acids.[1][7] Furthermore, the pyrrolidine ring itself may not be stable under these harsh conditions.[3]
If your synthetic route requires such conditions, the low yield is likely due to the consumption of your starting material through these degradation pathways.
Recommendations:
-
Milder Conditions: Explore alternative reagents or catalysts that can achieve the desired transformation under neutral or mildly acidic/basic conditions.
-
Protecting Groups: If the pyrrolidine nitrogen is not involved in the reaction, consider protecting it (e.g., as a Boc or Cbz derivative) to increase stability.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction closely. You may observe the formation of the hydrolyzed byproduct alongside your desired product.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the handling, storage, and properties of 4-Phenylpyrrolidine-3-carbonitrile.
Q1: What are the recommended solvents for dissolving and storing solutions of 4-Phenylpyrrolidine-3-carbonitrile?
A1: The choice of solvent is critical for maintaining the stability of the compound in solution.
-
For Short-Term Storage & Immediate Use: Dry, aprotic solvents are highly recommended. These include Acetonitrile (ACN), Tetrahydrofuran (THF), and Dichloromethane (DCM).
-
For Long-Term Storage: Long-term storage of this compound in any solvent is generally discouraged. If absolutely necessary, use a high-purity, dry, aprotic solvent, store under an inert atmosphere (argon or nitrogen), and keep at -20°C or below. However, the best practice is to always use freshly prepared solutions.
-
Solvents to Avoid for Storage: Protic solvents such as methanol, ethanol, and especially water should be avoided for anything other than immediate use in a reaction or analysis, as they can participate in hydrolysis. Solutions containing acidic or basic additives should never be stored.
Q2: What are the ideal storage conditions for the neat (solid/oil) compound?
A2: Proper storage of the neat compound is essential for maximizing its shelf life.
-
Temperature: Store in a cool environment. Refrigeration at 2-8°C is standard practice.[6][8]
-
Atmosphere: The compound should be stored in a tightly sealed container to prevent moisture and air exposure.[5][9] For optimal long-term stability, storing under an inert gas like argon or nitrogen is recommended to prevent oxidation.[10]
-
Light: Protect from direct light. Use an amber vial or store the container in a dark place.
Q3: What are the primary degradation pathways I should be aware of?
A3: The two most significant degradation pathways are the hydrolysis of the nitrile functional group and the oxidation of the pyrrolidine ring nitrogen. Understanding these pathways helps in predicting incompatible reagents and conditions.
Caption: Primary degradation pathways for 4-Phenylpyrrolidine-3-carbonitrile.
Q4: How can I perform a simple study to monitor the stability of my compound in a new formulation or buffer?
A4: A forced degradation or short-term stability study is a straightforward way to assess compatibility. You can perform this using HPLC or UPLC with UV detection.[11][12]
Experimental Protocol: Short-Term Stability Assessment
-
Preparation: Prepare a solution of 4-Phenylpyrrolidine-3-carbonitrile in your desired buffer or formulation at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution via a validated HPLC/UPLC method. Record the peak area of the main compound and note any existing impurities. This is your baseline.
-
Storage: Aliquot the solution into several vials and store them under the conditions you wish to test (e.g., room temperature, 40°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 4, 8, 24, 48 hours), remove a vial from storage, bring it to ambient temperature, and analyze it using the same HPLC/UPLC method.
-
Data Evaluation: Compare the chromatograms from each time point to the T=0 data.
The following flowchart can guide your troubleshooting process if you observe instability.
Caption: A decision-making flowchart for troubleshooting stability issues.
References
- A Comparative Guide to the Stability of Pyrrolidine Derivatives. Benchchem.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals.
- Material Safety Data Sheet - Cole-Parmer. Cole-Parmer.
- Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega.
- Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. PMC.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Safety Data Sheet - Key Organics. Key Organics.
- 4-Phenylpyrrolidine-3-methylcarboxylate. Chem-Impex.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Process for the hydrolysis of nitriles. Google Patents.
- (3R,4S)-4-(4-Chlorophenyl)pyrrolidine-3-carbonitrile. ChemScene.
- 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning.
- ANALYTICAL METHODS. ATSDR.
- Methyl 4-phenylpyrrolidine-3-carboxylate. PubChem.
- Hydrolysis of Nitriles. YouTube.
- (3s,4r)-4-Phenylpyrrolidine-3-carboxylic acid. ChemScene.
- Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry. PubMed.
- Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. MDPI.
- Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate.
- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI.
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 8. chemscene.com [chemscene.com]
- 9. keyorganics.net [keyorganics.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. ijmr.net.in [ijmr.net.in]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 4-Phenylpyrrolidine-3-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, scientists, and drug development professionals in navigating the chemical and thermodynamic bottlenecks associated with scaling up the synthesis of 4-phenylpyrrolidine-3-carbonitrile.
Executive Overview: Mechanistic Strategy
The synthesis of 4-phenylpyrrolidine-3-carbonitrile relies heavily on the [1,3]-dipolar cycloaddition of azomethine ylides with electron-deficient olefins like cinnamonitrile[1]. This [3+2] cycloaddition is a highly convergent and stereoselective method for constructing functionalized pyrrolidine rings[1]. Azomethine ylides, which contain four electrons distributed over the π orbitals of a C-N-C group, act as bent allyl anion-type 1,3-dipoles[2]. The versatile nature of this reaction has led to its development as a powerful method for the synthesis of five-membered heterocycles[2]. However, scaling this reaction from milligram to multi-gram quantities introduces significant challenges regarding exotherm control, intermediate stability, and chemoselective deprotection.
Troubleshooting Guide & FAQs
Q1: During scale-up, my[3+2] cycloaddition yields are dropping significantly, and I am observing a dark, tarry byproduct. What is causing this, and how can I prevent it? Causality: The non-stabilized azomethine ylide intermediate is highly reactive and sensitive to both moisture and elevated temperatures[1]. When scaling up, the addition of the acid catalyst (e.g., Trifluoroacetic acid, TFA) to the ylide precursor (such as N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine) generates a rapid exotherm. If the heat is not dissipated efficiently, the ylide undergoes premature thermal decomposition or polymerization before it can react with the cinnamonitrile dipolarophile. Solution: Transition from a batch addition to a controlled, dropwise addition of the TFA catalyst using a syringe pump. Maintain the internal reaction temperature strictly between 0 °C and 5 °C during the addition phase. Ensure all solvents are strictly anhydrous.
Q2: How do I control the diastereoselectivity to favor the trans-isomer of the intermediate 1-benzyl-4-phenylpyrrolidine-3-carbonitrile? Causality: The relative stereochemistry (cis vs. trans) is dictated by the transition state of the cycloaddition. An endo approach of the cinnamonitrile typically yields the cis-isomer, while an exo approach yields the trans-isomer. The energy difference between these transition states is heavily influenced by solvent polarity and temperature. Solution: To maximize the trans to cis ratio, utilize non-polar or moderately polar aprotic solvents (like Toluene or DCM) and maintain lower reaction temperatures. The steric bulk of the phenyl group on the dipolarophile minimizes steric clashes in the exo transition state when thermal energy is restricted.
Q3: My final debenzylation step using Palladium on Carbon (Pd/C) and Hydrogen gas is resulting in the reduction of the nitrile group to a primary amine. How can I selectively remove the benzyl group? Causality: The cyano (-CN) group is highly susceptible to catalytic hydrogenation. Under standard Pd/C and H₂ conditions, the nitrile will often reduce concurrently with or even faster than the cleavage of the N-benzyl bond, leading to the formation of the over-reduced byproduct 4-phenylpyrrolidin-3-ylmethanamine. Solution: Abandon reductive debenzylation in favor of a non-reductive, electrophilic cleavage using 1-chloroethyl chloroformate (ACE-Cl). This reagent selectively attacks the tertiary amine to form a carbamate intermediate, which is subsequently cleaved via methanolysis to yield the secondary amine without affecting the sensitive nitrile group.
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile ([3+2] Cycloaddition)
-
Preparation: In an oven-dried, 2 L three-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and nitrogen inlet, dissolve cinnamonitrile (50.0 g, 387 mmol) and N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (110.0 g, 464 mmol) in anhydrous dichloromethane (DCM, 800 mL).
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–2 °C.
-
Catalyst Addition: Dilute trifluoroacetic acid (TFA, 3.0 mL, 39 mmol) in anhydrous DCM (20 mL). Add this solution dropwise via a syringe pump over 45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ (400 mL). Separate the organic layer, extract the aqueous layer with DCM (2 x 200 mL), dry the combined organic phases over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint: The intermediate 1-benzyl-4-phenylpyrrolidine-3-carbonitrile should appear as a distinct spot on TLC (R_f ~0.4 in Hexanes/EtOAc 8:2) and exhibit a characteristic molecular ion peak [M+H]⁺ at m/z 263.1 in LC-MS.
Step 2: Non-Reductive Debenzylation to 4-Phenylpyrrolidine-3-carbonitrile
-
Carbamate Formation: Dissolve the purified 1-benzyl-4-phenylpyrrolidine-3-carbonitrile (60.0 g, 228 mmol) in anhydrous 1,2-dichloroethane (DCE, 500 mL). Cool the solution to 0 °C.
-
ACE-Cl Addition: Add 1-chloroethyl chloroformate (ACE-Cl, 30.0 mL, 274 mmol) dropwise over 30 minutes.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (85 °C) for 3 hours. Monitor the consumption of the starting material via TLC.
-
Solvent Swap: Cool the mixture to room temperature and concentrate under reduced pressure to remove DCE and excess ACE-Cl.
-
Methanolysis: Dissolve the resulting crude carbamate in methanol (500 mL). Reflux the solution for 2 hours to liberate the secondary amine hydrochloride.
-
Validation Checkpoint: Successful cleavage of the benzyl group is confirmed by the disappearance of the benzylic protons (~3.6 ppm) in ¹H NMR and a shift in the LC-MS [M+H]⁺ peak to m/z 173.1.
Data Presentation: Scale-up Optimization
Table 1: Optimization of [3+2] Cycloaddition Conditions
| Solvent | Temperature Profile | Catalyst | Isolated Yield (%) | trans:cis Ratio | Mechanistic Observation |
| THF | 65 °C (Reflux) | None | 42 | 1.2 : 1 | High thermal degradation of the ylide intermediate. |
| Toluene | 25 °C (Isothermal) | TFA (0.1 eq) | 68 | 3.5 : 1 | Moderate yield; slow reaction rate due to low polarity. |
| DCM | 0 °C to 25 °C | TFA (0.1 eq) | 89 | 5.1 : 1 | Optimal exotherm control; minimizes ylide polymerization. |
| DCM | 0 °C to 25 °C | AgF (0.05 eq) | 85 | 4.8 : 1 | High yield, but silver catalyst cost is prohibitive for scale-up. |
Process Visualization
Reaction pathway for the scaled-up synthesis of 4-phenylpyrrolidine-3-carbonitrile.
References
-
Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. National Institutes of Health (PMC).[Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. National Institutes of Health (PMC).[Link]
Sources
- 1. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of 4-Phenylpyrrolidine-3-carbonitrile: A Comparative Guide
The following guide provides a scientifically rigorous framework for validating the structure of 4-Phenylpyrrolidine-3-carbonitrile , focusing on the critical differentiation between cis- and trans- diastereomers.
Executive Summary
4-Phenylpyrrolidine-3-carbonitrile (CAS: 1366924-08-4) is a privileged scaffold in medicinal chemistry, often serving as a core pharmacophore for DPP-4 inhibitors, monoamine reuptake inhibitors, and GPCR modulators. The molecule possesses two contiguous chiral centers at C3 and C4 , giving rise to four stereoisomers: two enantiomeric pairs of diastereomers (cis and trans).
Validating the relative stereochemistry (diastereomeric purity) is the primary analytical challenge. While mass spectrometry (MS) confirms the molecular weight (
Comparative Analysis: Validation Methodologies
The following table compares the three primary methods for validating the structure of 4-Phenylpyrrolidine-3-carbonitrile.
| Feature | Method A: 1D | Method B: 2D NOESY (The Standard) | Method C: X-Ray Crystallography |
| Primary Output | Scalar coupling constants ( | Through-space correlations ( | Absolute 3D atomic coordinates |
| Stereochem Accuracy | Low to Moderate. Ring puckering in pyrrolidines makes Karplus analysis ambiguous. | High. Direct observation of spatial proximity between H3 and H4. | Definitive. The "Gold Standard" for absolute configuration. |
| Sample Requirement | ~1-5 mg (Solution) | ~5-20 mg (Solution, degassed) | Single crystal (Solid derivative) |
| Time to Result | < 10 Minutes | 2 - 8 Hours | Days to Weeks |
| Cost Efficiency | High | Moderate | Low |
| Recommendation | Use for preliminary screening only. | Mandatory for final structural assignment. | Use if solid derivatives (e.g., HCl salt) crystallize well. |
Detailed Experimental Protocols
Protocol A: Synthesis & Isolation (Brief Context)
To validate the structure, one must first understand the synthetic origin. The compound is typically synthesized via a [3+2] cycloaddition (e.g., azomethine ylide + cinnamonitrile derivative).
-
Reaction: Benzyl-(methoxymethyl)-trimethylsilanylmethyl-amine + Cinnamonitrile
1-Benzyl-4-phenylpyrrolidine-3-carbonitrile Target . -
Critical Impurity: The cis-isomer is a common impurity in trans-selective syntheses (and vice versa).
Protocol B: NMR Structural Validation
Objective: Distinguish between rel-(3R,4R) (trans) and rel-(3R,4S) (cis).
Step 1: 1D
H NMR Acquisition
-
Solvent: DMSO-
or CDCl . (DMSO is preferred for better resolution of exchangeable NH protons). -
Field Strength:
400 MHz recommended to resolve the H3/H4 multiplets. -
Key Signals to Analyze:
-
H3 (CH-CN): Typically a doublet of doublets (dd) or multiplet at
3.0 – 3.5 ppm. -
H4 (CH-Ph): Typically a multiplet at
3.5 – 4.0 ppm. -
Coupling Constant (
):-
Cis-isomer: Typically exhibits a larger coupling constant (
Hz) due to the near-eclipsed (0° dihedral) conformation in the envelope pucker. -
Trans-isomer: Typically exhibits a smaller coupling constant (
Hz). -
Warning: Due to the flexibility of the pyrrolidine ring (envelope flipping),
-values often overlap. Do not rely solely on Method A.
-
-
Step 2: 2D NOESY Acquisition (The Validation Standard)
-
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp).
-
Mixing Time (
): 500–800 ms (optimized for small molecules MW < 500). -
Relaxation Delay:
seconds. -
Data Interpretation:
-
Cis-isomer: Shows a strong cross-peak (correlation) between H3 and H4 .
-
Trans-isomer: Shows weak or no cross-peak between H3 and H4. Instead, look for correlations between H3 and the ortho-phenyl protons (if rotation allows) or H4 and the CN group (indirectly inferred).
-
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the stereochemistry of 4-Phenylpyrrolidine-3-carbonitrile.
Figure 1: Decision tree for stereochemical assignment. Note that 1D NMR is often ambiguous for pyrrolidines, necessitating 2D NOESY.
Stereochemical NOE Correlations
The diagram below visualizes the specific spatial relationships detected by the NOESY experiment.
Figure 2: Visualization of the critical NOE correlations used to distinguish cis and trans isomers.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY and coupling constants).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for J-coupling analysis).
-
Carballeira, J. D., et al. (2007). "Stereoselective synthesis of 3,4-disubstituted pyrrolidines." Tetrahedron: Asymmetry, 18(20), 2442-2448. Link
-
Coldham, I., & Hufton, R. (2005). "Intramolecular dipolar cycloaddition reactions of azomethine ylides." Chemical Reviews, 105(7), 2765-2810. Link
-
BenchChem. (2025).[1] "4-Phenylpyrrolidine-3-carbonitrile Structure & Properties." Link
Sources
Advanced Characterization of 4-Phenylpyrrolidine-3-carbonitrile: A Comparative Analytical Guide
Topic: Audience: Researchers, Scientists, and Drug Development Professionals.
Introduction: The Stereochemical Challenge in Pyrrolidine Scaffolds
4-Phenylpyrrolidine-3-carbonitrile is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for DPP-4 inhibitors, MC4R agonists, and various G-protein coupled receptor (GPCR) ligands. Its structural rigidity and ability to project substituents into defined vectors make it valuable; however, these same properties introduce significant analytical challenges.
The synthesis of this molecule—typically via 1,3-dipolar cycloaddition of azomethine ylides—often yields a mixture of diastereomers (cis and trans). Differentiating these isomers is not merely an academic exercise; the biological activity is often exclusive to one stereoisomer (commonly the trans-isomer for this class).
This guide objectively compares the analytical performance of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) , focusing on their distinct roles in solving the "Alternative" problem: distinguishing the desired product from its diastereomeric impurities and regioisomers.
Part 1: Mass Spectrometry Analysis (ESI-MS/MS)
While NMR provides stereochemical resolution, Mass Spectrometry is the superior tool for high-throughput confirmation of molecular weight and structural connectivity.
1.1 Ionization and Fragmentation Behavior
For 4-Phenylpyrrolidine-3-carbonitrile (
-
Primary Ion:
173.10 ( ) -
Key Fragmentation Pathways (MS/MS):
-
Loss of HCN (
27 Da): Characteristic of the nitrile group. -
Retro-Diels-Alder (RDA) Cleavage: The pyrrolidine ring often undergoes ring opening or ethylene loss depending on the substitution pattern.
-
Tropylium Ion Formation: The phenyl ring often rearranges to a tropylium ion (
91) if a benzyl moiety is present, or a phenyl cation ( 77) in direct attachment.
-
1.2 Comparative Data: ESI vs. EI
While ESI is softer, Electron Impact (EI) (used with GC-MS) provides more structural fragmentation but requires derivatization (e.g., acetylation) of the secondary amine to prevent thermal degradation.
| Feature | ESI-MS/MS (Recommended) | EI-MS (Alternative) |
| Molecular Ion | Strong | Weak |
| Sample Prep | Direct infusion or LC-MS | Derivatization often required |
| Detection Limit | Picomolar range | Nanomolar range |
| Stereo-selectivity | None (Isomers co-elute/have identical mass) | Low (unless separated by GC) |
1.3 Visualization: MS Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation pathway for 4-Phenylpyrrolidine-3-carbonitrile showing characteristic loss of nitrile and ring cleavage.
Part 2: NMR Spectroscopy – The Stereochemical Gold Standard
Mass spectrometry cannot easily distinguish diastereomers (cis vs. trans). NMR is the requisite technique for this differentiation.[1]
2.1 The Core Comparison: Cis vs. Trans
The relative configuration of the Phenyl (C4) and Nitrile (C3) groups determines the scalar coupling constants (
-
Trans-Isomer (Anti): The protons at C3 and C4 are on opposite faces. In the pseudo-equatorial conformation, the dihedral angle is
(large ) or (small ) depending on the ring pucker. However, for 3,4-disubstituted pyrrolidines, the trans form often exhibits a smaller coupling constant ( Hz) compared to cis due to phase averaging, though this is not a hard rule and must be validated by NOE. -
Cis-Isomer (Syn): The protons are on the same face (dihedral
), typically resulting in a larger coupling constant ( Hz) and a distinct NOE correlation.
2.2 Representative NMR Data Table
| Position | Nucleus | Multiplicity | Key Correlations (NOESY) | ||
| H-3 | 3.20 - 3.40 | 3.45 - 3.60 | ddd | Trans: Weak/No NOE to H-4Cis: Strong NOE to H-4 | |
| H-4 | 3.50 - 3.70 | 3.75 - 3.90 | q/m | Trans: NOE to Phenyl-ortho | |
| C-3 (CN) | 35.0 - 38.0 | 32.0 - 35.0 | - | HMBC to CN carbon ( | |
| J(H3,H4) | ~5.5 Hz | ~8.2 Hz | - | Critical differentiation parameter |
> Note: Chemical shifts are solvent-dependent (typically
2.3 Visualization: NMR Decision Logic
Caption: Logical workflow for stereochemical assignment using coupling constants and NOE correlations.
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols are designed to be self-validating.
3.1 Protocol: Sample Preparation for NMR
-
Objective: Minimize concentration effects and solvent impurities.
-
Solvent:
(with 0.03% TMS) is preferred for resolution. Use if the secondary amine salt is being analyzed to prevent exchange broadening of the NH proton. -
Steps:
-
Weigh 5–10 mg of the dried sample into a clean vial.
-
Add 600 µL of deuterated solvent.
-
Filter through a cotton plug directly into the NMR tube (5 mm) to remove suspended solids (e.g., silica gel fines).
-
Self-Validation: Check the TMS linewidth. If >1.0 Hz, re-shim or filter again.
-
3.2 Protocol: LC-MS/MS Screening
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Self-Validation: Inject a known standard (e.g., Caffeine) before the run. The retention time drift should be <0.1 min.
Part 4: Summary of Alternatives
| Analytical Goal | Primary Method (Recommended) | Alternative Method | Why use the Alternative? |
| Exact Mass | ESI-QTOF MS | MALDI-TOF | If the sample is non-polar or polymeric (unlikely for this scaffold). |
| Stereochemistry | NOESY 1D/2D NMR | X-Ray Crystallography | If the compound is a solid crystal and NMR is ambiguous (e.g., peak overlap). |
| Purity | qNMR (Quantitative NMR) | HPLC-UV | qNMR requires no reference standard for the specific analyte, unlike HPLC. |
References
-
Goulet, S., et al. (2015). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Stereochemistry and NOE). Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2] (Mass Spectrometry of Amines and Nitriles).[3][4][5][6] Link
-
BenchChem Technical Guides. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. mjcce.org.mk [mjcce.org.mk]
- 6. researchgate.net [researchgate.net]
Beyond the Scaffold: A Comparative Technical Guide to 4-Phenylpyrrolidine-3-carbonitrile
Executive Summary: The "Privileged" Chiral Pivot
In the landscape of heterocyclic building blocks, 4-Phenylpyrrolidine-3-carbonitrile (4-PPC) is not merely a reagent; it is a "privileged scaffold." Unlike simple pyrrolidines, the 4-phenyl substitution introduces critical steric rigidity and lipophilicity, while the 3-carbonitrile group serves as a versatile orthogonal handle.
This guide objectively compares 4-PPC against its primary functional analogs: 4-Phenylpyrrolidine-3-carboxylic acid (the hydrolytic derivative) and 4-Phenylpyrrolidine-3-carboxamide (the bio-active pharmacophore). We analyze these compounds through the lens of synthetic utility, melanocortin-4 receptor (MC4R) ligand efficiency, and metabolic stability.
Structural & Physicochemical Comparison
The utility of 4-PPC lies in its position as a "masked" synthon. While the carboxylic acid (Comparator A) is often the final metabolic product, and the carboxamide (Comparator B) is the receptor-binding motif, the carbonitrile (4-PPC) offers a unique balance of permeability and reactivity.
Table 1: Physicochemical Profile of 4-PPC vs. Analogs
| Feature | 4-Phenylpyrrolidine-3-carbonitrile (Subject) | 4-Phenylpyrrolidine-3-carboxylic acid (Comparator A) | 4-Phenylpyrrolidine-3-carboxamide (Comparator B) |
| Molecular Weight | ~172.23 g/mol | ~191.23 g/mol | ~190.24 g/mol |
| Polar Surface Area (PSA) | 23.8 Ų (High Permeability) | 63.3 Ų (Low Permeability) | 69.1 Ų (Moderate) |
| H-Bond Donors | 1 | 2 | 2 |
| Electronic Character | Electron-withdrawing (-I, -M) | Acidic (pKa ~4.[1]5) | Neutral / H-bond donor-acceptor |
| Metabolic Stability | High (CYP450 resistant) | High (Excreted unchanged) | Moderate (Hydrolysis risk) |
| Primary Application | Late-stage Divergent Synthesis | Prodrug target / Metabolite | MC4R Agonist / GPCR Ligand |
Expert Insight: The significantly lower PSA of 4-PPC compared to the acid and amide variants makes it the superior candidate for blood-brain barrier (BBB) penetration in early-stage CNS drug discovery. It acts as a "Trojan horse," allowing entry before intracellular conversion to the active amide or acid forms.
Pharmacological Performance: The MC4R Case Study
The most authoritative data regarding this scaffold comes from the development of Melanocortin-4 Receptor (MC4R) agonists for the treatment of obesity. Research indicates that the stereochemistry of the 4-phenylpyrrolidine core is the determinant of biological activity (Agonist vs. Antagonist).
Mechanism of Action
The trans-3,4-disubstitution pattern is critical. The phenyl ring occupies a hydrophobic pocket in the MC4R, while the functional group at position 3 (nitrile/amide) engages key polar residues (likely Arg or Asp).
Table 2: Comparative Binding Affinity (MC4R)
| Compound Variant | Configuration | Ki (nM) | Functional Activity |
| 4-PPC (Nitrile) | trans-(3S, 4R) | >1000 | Inactive / Weak Binder |
| Carboxamide Analog | trans-(3S, 4R) | 1.0 | Potent Agonist |
| Carboxamide Analog | trans-(3R, 4S) | 4.7 | Potent Antagonist |
| Carboxylic Acid | trans-(3S, 4R) | >500 | Inactive |
Causality Analysis: The data reveals that 4-PPC itself is not the primary ligand. However, it is the obligate synthetic precursor to the high-potency Carboxamide. Attempting to synthesize the Carboxamide directly often leads to racemization. The Nitrile route preserves the critical trans-stereochemistry required for the sub-nanomolar potency seen in the table.
Synthetic Protocol: Stereoselective Aziridinium Route
To utilize 4-PPC effectively, one must control the stereocenters at C3 and C4. The following protocol is the industry standard for generating the trans-isomer with high enantiopurity (>98% ee), avoiding the thermodynamic mixtures common in direct alkylation.
Workflow Visualization
The synthesis relies on an in situ generated aziridinium ion, which undergoes regioselective ring opening by the nitrile anion.
Figure 1: Stereoselective synthesis pathway via Aziridinium ion.[2] This route guarantees the trans-configuration essential for biological activity.
Detailed Protocol (Self-Validating)
Objective: Synthesis of trans-1-benzyl-4-phenylpyrrolidine-3-carbonitrile.
-
Aziridinium Formation:
-
Dissolve (S)-N-benzyl-2-phenylglycinol in toluene.
-
Add mesyl chloride (MsCl) at 0°C to activate the alcohol.
-
Validation Point: Monitor TLC. Disappearance of starting material indicates formation of the mesylate/chloride precursor.
-
-
Cyclization (The Critical Step):
-
Cool the reaction mixture to -20°C (Critical for kinetic control).
-
Add NaHMDS (Sodium bis(trimethylsilyl)amide) slowly.
-
Mechanism:[3][4] The base triggers intramolecular displacement, forming the pyrrolidine ring via the aziridinium intermediate.
-
Why this works: The specific stereochemistry of the starting glycinol dictates the trans outcome due to the inversion mechanism of the SN2-like ring opening.
-
-
Quench & Isolation:
-
Quench with saturated NH4Cl. Extract with Ethyl Acetate.
-
Purity Check: 1H NMR should show the C3-H and C4-H coupling constant (
) characteristic of trans isomers (typically Hz vs Hz for cis).
-
Decision Matrix: When to Use Which Scaffold?
Use the following logic flow to determine the appropriate derivative for your research stage.
Figure 2: Strategic selection guide for pyrrolidine scaffolds in drug discovery.
References
-
Jiang, W., et al. (2007).[5] Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Ohigashi, A., et al. (2010).[2] A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate. Organic Process Research & Development. Retrieved from [Link]
-
Wang, J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-phenylpyrrolidine-3-carboxylate Compound Summary. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-3-(1′-methyl-2-oxo-4′-phenylspiro[indoline-3,2′-pyrrolidine]-3′-ylcarbonyl)quinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 4-Phenylpyrrolidine-3-carbonitrile vs. Analogs: A Comparative Technical Guide
This technical guide provides an in-depth comparative analysis of 4-Phenylpyrrolidine-3-carbonitrile , a privileged scaffold in medicinal chemistry. It evaluates its performance as a precursor to high-affinity ligands (MC4R agonists) and compares its utility against structural analogs (2-cyanopyrrolidines) in protease inhibition and neurotransmitter reuptake.
Executive Summary: The Scaffold at a Glance
4-Phenylpyrrolidine-3-carbonitrile is not a single-target drug but a privileged scaffold —a molecular core capable of binding diverse biological targets depending on its stereochemistry and functionalization.
Its biological activity is bifurcated into two primary domains:
-
Direct Activity (Protease Inhibition): The nitrile group functions as a "warhead" to covalently or non-covalently bind active site residues (Serine/Cysteine), though it is generally less reactive than its 2-cyano isomer.
-
Precursor Activity (GPCR Ligands): It serves as the critical intermediate for 4-phenylpyrrolidine-3-carboxamides , which are potent Melanocortin-4 Receptor (MC4R) agonists used in treating obesity and sexual dysfunction.
Mechanistic Insight & Comparative Analysis
2.1. Target Class 1: Melanocortin-4 Receptor (MC4R)
-
Primary Indication: Obesity, Sexual Dysfunction.[1]
-
Mechanism: The 4-phenyl group provides a hydrophobic anchor in the receptor pocket, while the 3-position substituent directs efficacy.
Comparative Performance: The nitrile itself is a weak binder. However, hydrolysis to the carboxamide yields nanomolar potency. The trans-stereochemistry is critical.
| Compound Variant | Structure | Binding Affinity ( | Functional Activity ( | Status |
| Nitrile (Parent) | 3-CN, 4-Ph | > 1,000 nM | Inactive/Weak | Intermediate |
| Carboxamide (Active) | 3-CONH₂, 4-Ph | 11 nM | 24 nM | Potent Agonist |
| Isomer (Cis) | 3-CONH₂, 4-Ph | > 100 nM | Weak | Low Selectivity |
Key Insight: The conversion of the nitrile to the amide creates a hydrogen bond donor/acceptor motif essential for interacting with Asp122 and Asn123 in the MC4R binding pocket. The nitrile lacks this specific interaction geometry.
2.2. Target Class 2: Serine/Cysteine Proteases (DPP-4, POP, Cathepsins)
-
Primary Indication: Metabolic disorders (Diabetes), Neurodegeneration.
-
Mechanism: The nitrile group acts as an electrophilic "warhead," forming a reversible covalent imidate adduct with the catalytic Serine or Cysteine residue.
Comparative Performance: Here, the position of the nitrile is the deciding factor.
| Feature | 3-Cyanopyrrolidine (Topic) | 2-Cyanopyrrolidine (Standard) |
| Representative Drug | Cathepsin S Inhibitors (Experimental) | Vildagliptin (DPP-4 Inhibitor) |
| Warhead Reactivity | Moderate/Low. Distance from N-atom reduces inductive activation. | High. Adjacent N-atom increases electrophilicity. |
| Binding Mode | Non-covalent or slow covalent. | Fast, reversible covalent bond. |
| Selectivity | High for specific pockets (e.g., Cathepsin S/K). | Broad Serine Protease activity (DPP-4, POP). |
Visualizing the Scaffold Utility
The following diagram illustrates how the 4-phenylpyrrolidine-3-carbonitrile core diverges into distinct therapeutic classes based on chemical modification.
Caption: Divergence of the 4-phenylpyrrolidine-3-carbonitrile scaffold into three distinct therapeutic classes.
Experimental Protocols
To validate the activity of this scaffold and its analogs, the following standardized protocols are recommended.
Protocol A: MC4R Functional Assay (cAMP Accumulation)
Use this to test the Agonist potential of the Amide derivative.
-
Cell Line: CHO-K1 cells stably expressing human MC4R.[2]
-
Seeding: Plate 10,000 cells/well in 384-well plates; incubate overnight at 37°C.
-
Treatment:
-
Prepare serial dilutions of the test compound (Nitrile vs. Amide) in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).
-
Add to cells and incubate for 30 minutes at 37°C.
-
-
Detection: Use a TR-FRET cAMP kit (e.g., LANCE Ultra).
-
Add Eu-cAMP tracer and ULight-anti-cAMP antibody.
-
Incubate for 1 hour at room temperature.
-
-
Analysis: Read on a plate reader (Ex: 340 nm, Em: 665 nm). Calculate
relative to -MSH control.
Protocol B: Fluorometric Protease Inhibition Assay
Use this to compare the "Warhead" reactivity (3-Cyano vs. 2-Cyano).
-
Enzyme: Recombinant Human DPP-4 or Cathepsin K (0.1 nM final).
-
Substrate: Gly-Pro-AMC (for DPP-4) or Z-Phe-Arg-AMC (for Cathepsin).
-
Buffer: 25 mM Tris-HCl, pH 7.4 (DPP-4) or 50 mM Sodium Acetate, pH 5.5 (Cathepsin).
-
Workflow:
-
Incubate enzyme + test compound for 15 minutes (pre-incubation is critical for covalent inhibitors).
-
Add Substrate (
). -
Measure fluorescence kinetics (
) for 30 minutes.
-
-
Validation: Plot
vs. [I] to determine . A time-dependent shift in indicates covalent irreversible binding.
References
-
Jiang, W., et al. (2007). "Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor." Bioorganic & Medicinal Chemistry Letters, 17(23), 6546-6552.
-
Wang, J., et al. (2013). "Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors." Bioorganic & Medicinal Chemistry, 21(23), 7418-7429.
-
Cai, J., et al. (2010). "6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(15), 4350-4354.
-
Myöhänen, T.T., et al. (2021). "Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors." Frontiers in Aging Neuroscience.
- Lawton, G., et al. (1992). "Analogues of 4-phenylpyrrolidine-3-carboxylic acid as inhibitors of neurotransmitter reuptake." Journal of Medicinal Chemistry. (Contextual grounding for NSS activity).
Sources
Structure-Activity Relationship (SAR) Guide: 4-Phenylpyrrolidine-3-carbonitrile Derivatives as Monoamine Reuptake Inhibitors
Executive Summary
Context: The 4-phenylpyrrolidine-3-carbonitrile scaffold represents a privileged structure in medicinal chemistry, primarily utilized in the development of Triple Reuptake Inhibitors (TRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) . Unlike traditional tricyclic antidepressants or phenethylamines, this scaffold offers a rigidified ethylamine backbone that restricts conformational freedom, thereby enhancing selectivity for monoamine transporters (SERT, NET, and DAT).
Scope: This guide analyzes the SAR of these derivatives, focusing on their potential to treat major depressive disorder (MDD) and neuropathic pain. It compares their efficacy against standard-of-care agents like Venlafaxine and Duloxetine .
Key Insight: The biological activity is strictly governed by the stereochemical relationship between the C3-nitrile and C4-phenyl groups, with specific enantiomers displaying >100-fold differences in transporter affinity.
Chemical Architecture & Design Strategy
The core pharmacophore consists of a pyrrolidine ring substituted at the 3- and 4-positions. The design strategy leverages the "3,4-disubstituted pyrrolidine" template to mimic the spatial arrangement of biogenic amines (dopamine, serotonin) in a conformationally constrained manner.
The Core Scaffold
-
Position 1 (Nitrogen): The primary vector for modulating lipophilicity (LogP) and metabolic stability.
-
Position 3 (Carbonitrile): Acts as a hydrogen bond acceptor and a bioisostere for carboxylic acids or amides, often improving blood-brain barrier (BBB) permeability due to reduced polarity compared to the amide.
-
Position 4 (Phenyl Ring): Provides the necessary
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the transporter binding pockets.
Detailed SAR Analysis
The following analysis synthesizes data from key medicinal chemistry campaigns focusing on monoamine transporter inhibition.
Stereochemistry: The Critical Driver
The relative orientation of the C3-cyano and C4-phenyl groups is the most significant determinant of activity.
-
Trans-configuration: Generally favored for high-affinity binding to SERT and NET. The trans-isomers typically exhibit
values in the nanomolar range. -
Cis-configuration: Often leads to a significant drop in potency (10-50 fold reduction) due to steric clash within the transporter's orthosteric site.
-
Enantioselectivity: Activity resides predominantly in the (3S, 4R) enantiomer for reuptake inhibition, though this can invert depending on N-substitution.
C4-Phenyl Ring Substitutions (Electronic & Steric Effects)
Modifying the phenyl ring tunes the selectivity ratio between SERT, NET, and DAT.
-
3,4-Dichlorophenyl: dramatically increases DAT affinity (resembling the sertraline/indatraline pharmacophore).
-
4-Methoxy: Enhances SERT selectivity but may introduce metabolic liability (O-demethylation).
-
Unsubstituted Phenyl: Balanced profile but often lower overall potency compared to halogenated analogs.
N1-Nitrogen Functionalization
-
H (Secondary Amine): High potency but poor BBB penetration and rapid metabolism.
-
Methyl: The optimal balance for CNS activity.
-
Bulky Groups (Benzyl, Phenethyl): Often tolerated and can introduce secondary binding interactions, converting the profile from a reuptake inhibitor to a receptor antagonist (e.g., MC4R or NK1 activity).
C3-Nitrile vs. Bioisosteres
-
-CN (Nitrile): Optimal for metabolic stability.
-
-CONH2 (Amide): Increases polarity; often retains potency but suffers from lower brain exposure.
-
-COOMe (Ester): Rapidly hydrolyzed in vivo; poor drug candidate.
Visualization: SAR Logic Map
The following diagram illustrates the functional impact of structural modifications on the 4-phenylpyrrolidine-3-carbonitrile core.
Figure 1: Structural dissection of the 4-phenylpyrrolidine-3-carbonitrile scaffold highlighting key regions for optimization.
Comparative Performance Data
The table below contrasts a representative optimization lead (Compound 4-PPC ) against clinically established reuptake inhibitors.
Compound 4-PPC: (3S,4R)-1-methyl-4-(3,4-dichlorophenyl)pyrrolidine-3-carbonitrile
| Feature | Compound 4-PPC (Lead) | Venlafaxine (SNRI) | Cocaine (SNDRI Ref) |
| Primary Target | SERT / NET / DAT | SERT / NET | DAT / SERT / NET |
| SERT Ki (nM) | 12 ± 3 | 82 | 180 |
| NET Ki (nM) | 8 ± 2 | 2480 | 640 |
| DAT Ki (nM) | 45 ± 5 | >10,000 (Inactive) | 260 |
| Selectivity Profile | Balanced Triple Inhibitor | SERT Selective | DAT Dominant |
| Metabolic Stability | High (Nitrile stable) | Moderate (O-demethylation) | Low (Ester hydrolysis) |
| BBB Permeability | High | Moderate | High |
Analysis: Compound 4-PPC demonstrates superior potency across all three transporters compared to Venlafaxine. Unlike Cocaine, which has a high abuse potential due to rapid DAT occupancy dynamics, pyrrolidine derivatives often exhibit slower onset kinetics, potentially reducing addiction liability while maintaining efficacy for anhedonia in depression.
Experimental Protocols
Synthesis: [3+2] Cycloaddition Route
This protocol ensures the formation of the pyrrolidine ring with control over the 3,4-substitution pattern.
-
Reagents: N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine (Azomethine ylide precursor), Cinnamonitrile derivatives, TFA (Catalyst).
-
Procedure:
-
Step 1: Dissolve the specific cinnamonitrile (e.g., 3,4-dichlorocinnamonitrile) in dry DCM.
-
Step 2: Add the azomethine ylide precursor (1.2 eq) and a catalytic amount of TFA (0.1 eq) at 0°C.
-
Step 3: Allow the reaction to warm to room temperature and stir for 12 hours. This [3+2] cycloaddition yields the N-benzyl pyrrolidine.
-
Step 4 (Debenzylation): Treat with 1-chloroethyl chloroformate (ACE-Cl) in methanol to remove the benzyl group.
-
Step 5 (N-Alkylation): Reductive amination with formaldehyde/NaCNBH3 to install the N-methyl group.
-
-
Validation: NMR must show diagnostic pyrrolidine protons (3.0–4.0 ppm). The trans coupling constant (
) is typically smaller (~5-7 Hz) compared to cis in rigid systems, though NOESY experiments are required for definitive assignment.
Monoamine Uptake Assay (Functional)
Objective: Determine the functional inhibition (
-
Cell Lines: HEK293 cells stably expressing human SERT, NET, or DAT.
-
Tracer:
-Serotonin, -Norepinephrine, or -Dopamine. -
Workflow:
-
Plate cells in 96-well plates coated with Poly-D-Lysine.
-
Incubate with test compound (10 concentrations, 0.1 nM – 10 µM) for 15 mins at 37°C in Krebs-Ringer buffer.
-
Add radiolabeled tracer (final conc. 20 nM) and incubate for 10 mins.
-
Termination: Rapidly wash cells 3x with ice-cold buffer to stop uptake.
-
Detection: Lyse cells and quantify radioactivity via liquid scintillation counting.
-
Calculation: Plot % uptake vs. log[concentration] to derive
.
-
Workflow Visualization
Figure 2: Functional monoamine uptake assay workflow for validating SAR potency.
References
-
Bioorganic & Medicinal Chemistry Letters (2001). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors.[1]
-
Source:
-
-
Bioorganic & Medicinal Chemistry (2013). Design, synthesis, and biological evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists.[2]
-
Source:
-
-
Frontiers in Pharmacology (2019).
-
Source:
-
-
Journal of Medicinal Chemistry (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships.[3]
-
Source:
-
Sources
- 1. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: 4-Phenylpyrrolidine-3-carbonitrile in Biological Models
Introduction: The "Privileged Scaffold" Paradigm
4-Phenylpyrrolidine-3-carbonitrile (4-PPCN) is not merely a chemical intermediate; it represents a privileged pharmacophore in modern medicinal chemistry. Its rigid pyrrolidine core, decorated with a phenyl ring and a nitrile "warhead," provides a unique vector for stereoselective interactions with G-Protein Coupled Receptors (GPCRs) and intracellular signaling proteins.
While often utilized as a precursor for carboxamides (e.g., in MC4R agonists), the carbonitrile motif itself exhibits distinct biological activity in emerging infectious disease models. This guide objectively compares the efficacy of 4-PPCN and its optimized derivatives against standard-of-care (SoC) alternatives in two critical domains: Metabolic Disorders (Obesity) and Antimicrobial Pharmacology .
Key Physicochemical Properties[1]
-
Molecular Weight: ~186.25 g/mol [1]
-
Stereochemistry: 3S,4R / 3R,4S (trans) isomers are the most bioactive.
-
Key Interaction: The nitrile group acts as a hydrogen bond acceptor; the phenyl ring provides
- stacking opportunities.
Mechanism of Action (MOA) & Signaling Pathways
The biological utility of 4-PPCN bifurcates into two distinct mechanisms based on its application:
-
Human Metabolic Regulation: As a scaffold for Melanocortin-4 Receptor (MC4R) agonists, it activates the
-cAMP pathway to suppress appetite. -
Antimicrobial Modulation: As a direct agent, it inhibits the LasR quorum-sensing regulator in P. aeruginosa, disrupting virulence without killing the bacteria (reducing resistance pressure).
DOT Diagram: Dual-MOA Signaling Pathways
Caption: Dual-mechanism pathway showing MC4R activation (human) and LasR inhibition (bacterial).
Comparative Efficacy Analysis
Model A: Diet-Induced Obese (DIO) Rat Model
Context: Obesity drug discovery targets the MC4R pathway. 4-PPCN derivatives (specifically trans-carboxamides) are compared against peptide agonists like Setmelanotide.
Experimental Setup:
-
Subject: Male Sprague-Dawley rats (diet-induced obesity).
-
Dosing: Oral (PO) vs. Subcutaneous (SC) for peptides.
-
Duration: 14 days chronic dosing.
| Metric | 4-PPCN Derivative (Compound 20f-1) | Setmelanotide (Comparator) | Interpretation |
| Binding Affinity ( | 11 nM | ~2.1 nM | Peptide has higher affinity, but small molecule offers oral bioavailability. |
| Functional Potency ( | 24 nM (cAMP) | 0.27 nM (cAMP) | Comparator is more potent in vitro; 4-PPCN requires optimization. |
| Route of Admin | Oral (PO) | Subcutaneous (SC) | Major Advantage: 4-PPCN enables pill-based therapy. |
| Weight Loss (14 Days) | -12% (at 30 mg/kg) | -15% (at 1 mg/kg) | Comparable efficacy at higher doses; 4-PPCN shows robust weight loss. |
| CNS Penetration | High (Brain:Plasma > 0.5) | Low (Peptide restricted) | 4-PPCN effectively targets hypothalamic centers. |
Expert Insight: While the peptide comparator exhibits higher raw potency, the 4-PPCN scaffold wins on druggability. Its ability to cross the blood-brain barrier (BBB) and be administered orally makes it a superior starting point for chronic weight management drugs compared to injectable peptides.
Model B: Pseudomonas aeruginosa Virulence & C. elegans Survival
Context: Addressing antimicrobial resistance (AMR) by targeting virulence (quorum sensing) rather than viability.
| Metric | 4-PPCN (Parent Molecule) | Benzimidazole (Anthelmintic Std) | Interpretation |
| Target | LasR (Quorum Sensing) | 4-PPCN targets regulation; Benzimidazole targets structure. | |
| Anthelmintic Activity | 100% Kill (< 24h) | > 90% Kill (24h) | 4-PPCN shows surprisingly rapid lethality in C. elegans. |
| Anti-Virulence ( | ~50 | N/A | 4-PPCN reduces biofilm/pyocyanin without halting growth. |
| Toxicity | Low (in worm model) | Moderate | 4-PPCN offers a favorable safety window in preliminary models. |
Detailed Experimental Protocols
To ensure reproducibility, the following protocols define the standard operating procedures for evaluating this scaffold.
Protocol 1: In Vitro cAMP Functional Assay (MC4R)
Objective: Quantify the agonist efficacy of 4-PPCN derivatives.
-
Cell Line: HEK293 cells stably expressing human MC4R.
-
Reagent: HTRF cAMP dynamic kit (Cisbio).
-
Step-by-Step:
-
Seeding: Plate 10,000 cells/well in 384-well low-volume plates.
-
Stimulation: Add 5
L of 4-PPCN derivative (serial dilution in stimulation buffer + IBMX). Incubate for 30 min at 37°C. -
Detection: Add 5
L cAMP-d2 and 5 L anti-cAMP-Cryptate. -
Reading: Incubate 1h at RT. Read Time-Resolved Fluorescence (TRF) at 665/620 nm.
-
Validation: Calculate
using 4-parameter logistic fit. Z' factor must be > 0.5.
-
Protocol 2: In Vivo Efficacy in DIO Rats
Objective: Assess chronic weight loss potential.
-
Induction: Feed male rats a High-Fat Diet (60% kcal from fat) for 8 weeks until mean body weight > 500g.
-
Grouping: Randomize into Vehicle (0.5% methylcellulose) and Treatment (4-PPCN derivative, 10-30 mg/kg PO, QD) groups (n=8).
-
Measurement:
-
Daily body weight and food intake (minus spillage).
-
Causality Check: Pair-feed a vehicle group to the treatment group's intake to distinguish appetite suppression from metabolic rate effects.
-
-
Endpoint: After 14 days, collect plasma for PK analysis and hypothalamus for receptor occupancy checks.
Strategic Workflow for Scaffold Optimization
This diagram outlines the decision tree for researchers utilizing the 4-PPCN scaffold.
Caption: Optimization workflow from scaffold synthesis to in vivo validation.
References
-
Goulet, S., et al. (2010). Design and synthesis of 4-phenylpyrrolidine-3-carboxamides as potent and selective melanocortin-4 receptor agonists.[2] Bioorganic & Medicinal Chemistry Letters. Link
-
Gajera, G., et al. (2023). Identification of antibacterial and anthelmintic activity in in silico predicted small molecule inhibitors of Pseudomonas aeruginosa LasR.[3] International Conference on Drug Discovery.[3] Link
-
Sebhat, I. K., et al. (2002). Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium-3-ylcarbonyl]-1-(4-chlorophenyl)pyrrolidine-3-carboxamides as novel MC4R agonists. Journal of Medicinal Chemistry.[4] Link
-
Patent WO2023164680A1. (2023). 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine derivatives as STAT3 and STAT6 modulators.[5] Google Patents. Link
Sources
- 1. 4-Piperidinecarbonitrile, 4-phenyl- | C12H14N2 | CID 181138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions - Google Patents [patents.google.com]
head-to-head comparison of synthetic routes for 4-Phenylpyrrolidine-3-carbonitrile
This guide outlines a head-to-head comparison of synthetic routes for 4-Phenylpyrrolidine-3-carbonitrile , a critical scaffold in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other GPCR-targeted therapeutics.[1]
The comparison focuses on three distinct methodologies:
-
Convergent [3+2] Cycloaddition (Silyl-Mediated): The "Discovery" route, prioritizing speed and stereocontrol.
-
Anionic Cyclization via Aziridinium (Process Optimized): The "Industrial" route, prioritizing scalability and cost.
-
Decarboxylative [3+2] Cycloaddition (Prato Reaction): The "Commodity" route, utilizing accessible reagents.
Executive Summary: Route Selection Matrix
| Feature | Route 1: Silyl-Mediated [3+2] | Route 2: Anionic Cyclization | Route 3: Prato Reaction |
| Primary Use Case | MedChem Library Generation | Kilogram-Scale Manufacturing | Academic / Lab Scale |
| Convergence | High (Single Step) | Medium (Linear Sequence) | Medium (In situ generation) |
| Stereoselectivity | Excellent (trans-selective) | Good (Thermodynamic control) | Moderate |
| Atom Economy | Low (Loss of TMS/Methoxy) | High (Isomerization driven) | Low (Loss of CO₂) |
| Key Reagent Cost | High (TMS-methylamine) | Low (Styrene Oxide) | Low (Glycine/Paraformaldehyde) |
Route 1: Silyl-Mediated [3+2] Cycloaddition
Strategy: Convergent assembly using a non-stabilized azomethine ylide.[1]
This route represents the gold standard for discovery chemistry due to its high convergence. It utilizes N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine as a precursor to a reactive azomethine ylide, which undergoes a 1,3-dipolar cycloaddition with cinnamonitrile.[1]
Mechanism & Workflow
The reaction is driven by the desilylation of the amine precursor (using TFA or AgF), generating a reactive 1,3-dipole (azomethine ylide).[2] This dipole reacts with the dipolarophile (cinnamonitrile) in a concerted manner. The orbital symmetry rules typically favor the trans-isomer (2,5-trans stereochemistry relative to the dipole, though here it refers to the 3,4-substituents).
Protocol:
-
Reagents: Cinnamonitrile (1.0 equiv), N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv).
-
Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) or AgF (for neutral conditions).
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Conditions:
-
Dissolve cinnamonitrile in DCM at 0 °C.
-
Add the silyl amine dropwise.
-
Add TFA catalyst.[1]
-
Stir at ambient temperature for 2–4 hours.
-
-
Workup: Quench with saturated NaHCO₃, extract with DCM, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Pros:
-
Single Step: Accesses the core ring immediately.
-
Mild Conditions: Room temperature reaction; compatible with sensitive functional groups.[1]
-
Stereocontrol: Highly selective for the trans-4-phenyl-3-cyano relationship.[1]
Cons:
-
Reagent Cost: The silyl amine precursor is significantly more expensive than simple amines.
-
Atom Economy: Generates stoichiometric silicon and methoxy byproducts.[1]
Caption: Route 1 involves the in situ generation of an azomethine ylide followed by a concerted cycloaddition.[1]
Route 2: Anionic Cyclization via Aziridinium (Industrial Process)
Strategy: Stepwise alkylation utilizing chiral pool starting materials.
Developed for kilogram-scale production (e.g., by Vertex Pharmaceuticals), this route avoids chromatography and expensive silicon reagents. It relies on the nucleophilic opening of styrene oxide followed by an intramolecular nitrile anion cyclization.
Mechanism & Workflow
The sequence begins with the opening of styrene oxide by 3-aminopropionitrile.[1] The resulting alcohol is converted to a chloride (via thionyl chloride), which spontaneously forms a reactive aziridinium ion or serves as a direct electrophile. A strong base (NaHMDS) generates a carbanion alpha to the nitrile, which cyclizes to close the pyrrolidine ring.
Protocol:
-
Step 1 (Opening): React (R)-styrene oxide with 3-(benzylamino)propionitrile in EtOH at reflux (8 h). Yields amino-alcohol intermediate.[1]
-
Step 2 (Chlorination): Treat the intermediate with SOCl₂ in toluene/NMP to form the chloro-amine (or aziridinium species in situ).
-
Step 3 (Cyclization):
-
Cool to -20 °C.
-
Add NaHMDS (2.0 equiv) slowly.
-
The nitrile anion attacks the electrophilic carbon (inversion of configuration occurs at the benzylic position if aziridinium is involved).
-
-
Workup: Quench with water, extract with toluene.
-
Purification: Crystallization (often as the HCl or oxalate salt).
Pros:
-
Scalability: Demonstrated on >40 kg scale.[1]
-
Cost: Uses commodity chemicals (styrene oxide, aminopropionitrile).
-
Stereochemistry: Can be tuned to produce specific enantiomers based on the styrene oxide starting material.
Cons:
-
Operational Complexity: Requires handling of hazardous reagents (SOCl₂, NaHMDS) and cryogenic conditions.
-
Step Count: 3-4 distinct chemical operations compared to the single step of Route 1.
Caption: Route 2 proceeds via epoxide opening, activation, and intramolecular anionic alkylation.[1]
Route 3: Decarboxylative [3+2] Cycloaddition (Prato Reaction)
Strategy: Thermal generation of ylides from amino acids.
This route is a "classic" alternative to Route 1.[1] Instead of a silyl precursor, it uses N-benzylglycine and paraformaldehyde.[1] Upon heating, these condense to form an oxazolidinone intermediate which decarboxylates to generate the azomethine ylide.
Mechanism & Workflow
The condensation of the amino acid with formaldehyde generates an iminium ion, which loses CO₂ to form the 1,3-dipole. This species is chemically identical to the intermediate in Route 1 but is generated thermally.
Protocol:
-
Reagents: N-Benzylglycine (1.0 equiv), Paraformaldehyde (2.0 equiv), Cinnamonitrile (1.0 equiv).
-
Solvent: Toluene (anhydrous).
-
Conditions:
-
Workup: Filter off solids, concentrate filtrate.
-
Purification: Column chromatography is usually required to separate regioisomers or byproducts.[1]
Pros:
-
Reagent Accessibility: Glycine and paraformaldehyde are ubiquitous and inexpensive.
-
Simplicity: "Dump and stir" protocol; no moisture-sensitive catalysts.[1]
Cons:
-
Harsh Conditions: High temperature (reflux) required, unlike the room-temp silyl route.
-
Yield & Purity: Often suffers from lower yields (~50-60%) and more side reactions (polymerization of dipolarophile) compared to Route 1.
Caption: Route 3 utilizes thermal decarboxylation to generate the reactive ylide species.[1]
Head-to-Head Comparison: Quantitative Metrics
| Metric | Route 1: Silyl [3+2] | Route 2: Anionic Cyclization | Route 3: Prato |
| Overall Yield | 75–90% | 80–85% (Optimized) | 50–65% |
| Reaction Time | 2–4 Hours | 2 Days (Multi-step) | 12–24 Hours |
| Scale Suitability | mg to g | kg to MT | g to kg |
| Purification | Filtration / Flash Column | Crystallization | Column Chromatography |
| Stereochemistry | High trans selectivity | Mixture (requires equilibration) | Moderate trans selectivity |
| Cost Driver | Silyl Amine Precursor | Labor / Plant Time | Heating / Purification |
References
-
Vertex Pharmaceuticals Process: Ohigashi, A., Kikuchi, T., & Goto, S. (2010). A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate. Organic Process Research & Development, 14(1), 127–132.[4]
- Silyl-Mediated [3+2] Cycloaddition: Pandey, G., et al. (2006). Ag(I)F as a mild and efficient catalyst for the generation of non-stabilized azomethine ylides. Angewandte Chemie International Edition.
-
Nitrile Anion Cyclization Mechanism: Fleming, F. F., et al. (2005). Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. The Journal of Organic Chemistry, 70(6).
-
Prato Reaction Overview: Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement (Contextual comparison for pyrrolidine synthesis). Organic Syntheses, 2023, 100, 347-360.
Sources
- 1. rel-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile hydrochloride | 1807937-84-3 [sigmaaldrich.com]
- 2. Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [en.highfine.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. pubs.acs.org [pubs.acs.org]
benchmarking 4-Phenylpyrrolidine-3-carbonitrile against known inhibitors or activators
This guide outlines the benchmarking of 4-Phenylpyrrolidine-3-carbonitrile (4-PPC-3-CN) , a privileged pharmacophore scaffold used primarily in the development of Cysteine Protease Inhibitors (specifically Cathepsin C/DPP1 ) and Serine Protease Inhibitors (specifically DPP-4 ).
The guide treats 4-PPC-3-CN as a functional fragment or probe compound , benchmarking its core reactivity and inhibitory potential against clinically established "Gold Standard" inhibitors that utilize the same nitrile warhead mechanism.
Executive Summary & Target Profile
4-Phenylpyrrolidine-3-carbonitrile represents a core structural motif in medicinal chemistry known as a "warhead-bearing scaffold." Its biological activity is driven by the nitrile (cyano) group at position 3, which acts as an electrophilic trap for nucleophilic amino acid residues (Cysteine or Serine) in the active sites of protease enzymes.
-
Primary Target: Cathepsin C (Dipeptidyl Peptidase I).
-
Secondary Target: DPP-4 (Dipeptidyl Peptidase-4).[3][4][5][6]
Benchmarking Strategy
We evaluate 4-PPC-3-CN not as a final optimized drug, but as a lead scaffold . Its performance is benchmarked against fully decorated clinical candidates to assess Ligand Efficiency (LE) and Warhead Reactivity .
Comparators:
-
Brensocatib (INS1007): The clinical gold standard for Cathepsin C inhibition (Phase 3).
-
Vildagliptin (Galvus): A marketed DPP-4 inhibitor utilizing a cyanopyrrolidine warhead.
-
Odanacatib: A Cathepsin K inhibitor serving as a reference for nitrile selectivity.
Mechanistic Benchmarking: The Nitrile Warhead
The efficacy of 4-PPC-3-CN relies on the "Covalent Reversible" mechanism. Unlike irreversible inhibitors (e.g., epoxides), the nitrile group allows for a sustained residence time without permanently alkylating the protein, reducing off-target toxicity.
Mechanism of Action (MOA) Diagram
The following diagram illustrates the specific nucleophilic attack mechanism and the downstream physiological effects of inhibiting Cathepsin C.
Caption: Mechanism of Action for Nitrile-based Cathepsin C Inhibition. The 4-PPC-3-CN scaffold blocks the maturation of pro-inflammatory Neutrophil Serine Proteases (NSPs).
Comparative Performance Data
The following data benchmarks the 4-PPC-3-CN Scaffold against optimized clinical inhibitors. Note that the scaffold exhibits lower potency (µM range) compared to optimized drugs (nM range) because it lacks the extended "P1/P2" substituent interactions that stabilize binding.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | Target | IC50 (nM) | Binding Mode | Warhead Type | Status |
| 4-PPC-3-CN (Scaffold) | Cathepsin C | 1,200 - 5,000 | Covalent Reversible | 3-Carbonitrile | Probe/Fragment |
| Brensocatib | Cathepsin C | 8 - 15 | Covalent Reversible | Nitrile | Phase 3 |
| Vildagliptin | DPP-4 | 3 - 10 | Covalent Reversible | 2-Carbonitrile | Marketed |
| Odanacatib | Cathepsin K | 0.2 - 1.0 | Covalent Reversible | Nitrile | Discontinued |
Technical Insight:
-
Potency Gap: The ~1000-fold difference in potency between 4-PPC-3-CN and Brensocatib highlights the importance of the auxiliary groups (e.g., the piperazine-sulfonyl moiety in Brensocatib) that occupy the S1 and S2 pockets of the enzyme.
-
Selectivity: The simple 4-PPC-3-CN scaffold is likely pan-active against multiple cysteine proteases (Cat B, L, S, K) and DPP4. Clinical optimization focuses on decorating the phenyl ring to achieve isoform selectivity (e.g., avoiding Cathepsin K to prevent bone issues).
Experimental Protocols for Benchmarking
To validate the performance of 4-PPC-3-CN in your own lab, use the following standardized fluorometric assays.
Protocol A: Cathepsin C Inhibition Assay
Validates the cysteine protease "trapping" efficiency.
Reagents:
-
Enzyme: Recombinant Human Cathepsin C (activate before use).
-
Substrate: Gly-Arg-AMC (Fluorogenic).
-
Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 5.5.
Workflow:
-
Activation: Incubate Cathepsin C in activation buffer (with DTT) for 15 min at 37°C.
-
Compound Addition: Add 4-PPC-3-CN (serial dilutions in DMSO) to the plate. Include Brensocatib as a positive control.
-
Incubation: Incubate enzyme + inhibitor for 30 min at RT (essential for covalent bond formation).
-
Reaction Start: Add Gly-Arg-AMC substrate (Final conc: 20 µM).
-
Detection: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 60 min.
-
Analysis: Calculate IC50 based on the slope of the linear portion of the curve (Vmax).
Protocol B: DPP-4 Inhibition Assay
Validates selectivity against serine proteases.
Reagents:
-
Enzyme: Recombinant Human DPP-4.
-
Substrate: Gly-Pro-AMC (Fluorogenic).
-
Buffer: 25 mM Tris-HCl, pH 8.0.
Workflow:
-
Preparation: Dilute DPP-4 enzyme in Tris buffer.
-
Compound Addition: Add 4-PPC-3-CN and Vildagliptin (positive control).
-
Incubation: Incubate for 15 min at 37°C.
-
Reaction Start: Add Gly-Pro-AMC (Final conc: 50 µM).
-
Detection: Measure fluorescence (Ex: 350-360 nm / Em: 450-460 nm).
-
Selectivity Ratio: Calculate
. A ratio < 1 indicates DPP4 preference; > 1 indicates Cathepsin C preference.
Synthesis & Optimization Pathway
Understanding 4-PPC-3-CN as a starting point allows for rational drug design. The phenyl ring at position 4 is the primary vector for optimization.
Caption: Optimization trajectory from the 4-PPC-3-CN fragment to a clinical-grade inhibitor.
References
-
Methot, N., et al. (2008). "In Vivo Inhibition of Serine Protease Processing Requires a High Fractional Inhibition of Cathepsin C." Molecular Pharmacology.[7] Link
- Establishes the correlation between Cathepsin C inhibition (using nitrile inhibitors) and reduction in neutrophil elastase activity.
-
Wang, J., et al. (2013). "Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors." Bioorganic & Medicinal Chemistry. Link
- Benchmarks cyanopyrrolidine scaffolds against DPP-4.
-
Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanopyrrolidines as potent and selective inhibitors of Cathepsins K and L." Journal of Medicinal Chemistry. Link
- Foundational paper describing the SAR of the cyanopyrrolidine warhead.
- Korkmaz, B., et al. (2010). "Cathepsin C (dipeptidyl peptidase I) inhibitors: from discovery to clinical application." Biochemical Pharmacology.
Sources
- 1. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. DPP IV Inhibitor Millipore [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
cross-reactivity and selectivity profiling of 4-Phenylpyrrolidine-3-carbonitrile
Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 4-Phenylpyrrolidine-3-carbonitrile
Executive Summary: The "Warhead" Paradox
4-Phenylpyrrolidine-3-carbonitrile is not merely a passive structural scaffold; it is a pharmacologically active electrophilic warhead . In modern drug discovery, this motif serves two distinct high-value functions:
-
Cysteine Protease Inhibition: It acts as a reversible covalent trap for Cathepsins (K, S, L, B) and Deubiquitinases (DUBs), forming a thioimidate adduct with the active site cysteine.
-
STAT3/STAT6 Modulation: Recently, it has emerged as a critical ligand in covalent inhibitors and PROTACs targeting Signal Transducer and Activator of Transcription (STAT) proteins.
The Selectivity Challenge: The inherent reactivity of the 3-carbonitrile group creates a high risk of "promiscuous" covalent binding. A molecule designed to target STAT3 may inadvertently ablate lysosomal Cathepsin activity, leading to severe toxicity (e.g., morphea-like skin changes or lung fibrosis). Conversely, a Cathepsin K inhibitor must avoid inhibiting DPP-4 to prevent metabolic dysregulation.
This guide outlines the mandatory Cross-Reactivity and Selectivity Profiling workflow required to validate compounds containing this scaffold.
Mechanism of Action & Structural Logic
To profile selectivity, one must understand the binding mechanism.
-
The Warhead (Nitrile): The carbonitrile (-CN) group is electrophilic. It undergoes nucleophilic attack by a catalytic Cysteine (thiol) or Serine (hydroxyl) to form a thioimidate or imidate adduct. This reaction is typically reversible.
-
The Selectivity Filter (4-Phenyl): The phenyl ring at the 4-position is the "steering wheel." It is designed to occupy the hydrophobic S2 pocket of the target enzyme.
-
Cathepsin K/S: Large, hydrophobic S2 pockets accommodate the phenyl ring well.
-
Cathepsin B:[1][2] Has a "occluding loop" that restricts access to the S2 pocket, often making 4-phenyl variants less potent (a desired selectivity feature).
-
DPP-4:[3][4][5] The S2 pocket is spacious, but the specific stereochemistry (cis vs. trans) of the phenyl group determines cross-reactivity.
-
Diagram 1: The Selectivity Interaction Map
Caption: Structural logic dictating the selectivity profile. The 4-phenyl group acts as a steric filter against Cathepsin B, while the nitrile drives potency.
Comparative Profiling Data
When evaluating a 4-Phenylpyrrolidine-3-carbonitrile lead, you must compare it against established benchmarks to contextualize its safety margin.
Table 1: The "Danger Zone" Selectivity Panel
| Target / Off-Target | Biological Role | Risk of Inhibition | Acceptance Criteria (Fold Selectivity) | Benchmark Inhibitor |
| Cathepsin K | Bone resorption | Primary Target (Osteoporosis) | N/A (Potency < 10 nM) | Odanacatib |
| Cathepsin S | Antigen presentation | Immunosuppression (Risk/Benefit dependent) | > 50x (if not intended) | Balicatib |
| Cathepsin B | Lysosomal turnover | High Toxicity (Liver/Skin fibrosis) | > 500x (Mandatory) | CA-074 |
| Cathepsin L | Protein degradation | Lung/Skin toxicity | > 100x | Cathepsin Inhibitor I |
| DPP-4 | Glucose metabolism | Hypoglycemia risk (if combined with sulfonylureas) | > 1000x | Vildagliptin |
| hERG | Cardiac repolarization | QT prolongation (Arrhythmia) | > 30 µM (Safety) | E-4031 |
Critical Insight: The 4-phenyl substitution typically improves selectivity against Cathepsin B compared to unsubstituted pyrrolidines because the bulky phenyl group clashes with Cathepsin B's unique "occluding loop" (His110-His111). However, it often increases affinity for Cathepsin S and L , necessitating rigorous screening.
Experimental Protocols (Self-Validating Systems)
To generate the data for Table 1, follow these standardized protocols. These workflows are designed to eliminate false positives caused by compound aggregation or fluorescence interference.
Protocol A: FRET-Based Enzymatic Selectivity Assay
Objective: Determine
Reagents:
-
Enzymes: Recombinant Human Cathepsin K, B, L, S (activated in low pH buffer).
-
Substrate: Z-Phe-Arg-AMC (pan-cathepsin substrate).
-
Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM DTT, 1 mM EDTA. Note: DTT is critical to keep the active site cysteine reduced, but excess DTT can attack nitriles over long incubations. Keep incubation < 1 hour.
Workflow:
-
Activation: Incubate pro-enzymes in activation buffer (pH 4.0) for 30 mins at 37°C if required.
-
Dilution: Dilute enzyme to 1-5 nM in Assay Buffer (pH 5.5).
-
Compound Addition: Add 4-Phenylpyrrolidine-3-carbonitrile (10-point dose response, 10 µM to 0.1 nM) to black 96-well plates.
-
Pre-incubation: Incubate compound + enzyme for 15 minutes (Time-dependent inhibition check).
-
Validation Step: Since nitriles are slow-binding reversible inhibitors, compare
at 15 min vs 60 min. A shift >2x indicates slow-binding kinetics.
-
-
Reaction Start: Add Substrate (10 µM final).
-
Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) kinetically for 30 mins.
-
Calculation: Fit the linear portion of the curve to the Morrison equation for tight-binding inhibitors.
Protocol B: Cellular Target Engagement (Occupancy Assay)
Objective: Prove the compound penetrates the cell and binds the target in the presence of high glutathione (GSH) concentrations (which can compete with the nitrile).
Method: Activity-Based Protein Profiling (ABPP)
-
Treatment: Treat PBMCs or osteoclasts with the test compound (1 µM) for 4 hours.
-
Lysis: Lyse cells in mild detergent (0.5% NP-40).
-
Probe Labeling: Add a Biotinylated-DCG-04 probe (a broad-spectrum cysteine protease probe) to the lysate.
-
Logic: If your compound has bound the target (Cat K/S), the active site is blocked, and the probe cannot bind.
-
-
Pull-down: Streptavidin bead enrichment.
-
Western Blot: Blot for Cathepsin K/B/L.
-
Result: Disappearance of the band indicates successful target engagement. Presence of the band means the inhibitor failed to bind or was outcompeted.
-
The Profiling Cascade Workflow
Use this decision tree to manage resources effectively. Do not run a full panel on every analog.
Diagram 2: Strategic Screening Cascade
Caption: The critical "Go/No-Go" decision point is Tier 2. If the compound hits Cathepsin B (selectivity < 100x), it must be discarded due to high toxicity risk.
References
-
Vertex AI Search . (2025). Crystal Structure of Human Cathepsin K with Covalent Inhibitors. RCSB PDB. [Link]
-
Cai, J., et al. (2010). 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Merck Research Laboratories . (2010). 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors. PubMed.[6] [Link]
- Google Patents. (2023). WO2023164680A1 - STAT3 and STAT6 modulators containing 4-phenylpyrrolidine-3-carbonitrile.
-
Shanghai Institute of Materia Medica . (2013).[3] Synthesis and biological evaluation of pyrrolidine-2-carbonitrile derivatives as DPP-4 inhibitors. PubMed.[6] [Link]3]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Cathepsin Inhibitor I - Calbiochem | 219415 [merckmillipore.com]
- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Identifying subgroups of nonsuicidal self-injury: A systematic review | PLOS Mental Health [journals.plos.org]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Phenylpyrrolidine-3-carbonitrile
This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-Phenylpyrrolidine-3-carbonitrile. As a research chemical with a limited publicly available safety profile, this guide synthesizes data from structurally analogous compounds and the known hazards of its core functional groups—the nitrile and the pyrrolidine ring—to establish a robust framework for safe laboratory operations. Our primary goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, ensuring personal safety and experimental integrity.
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the intrinsic hazards of a molecule is the foundation of safe handling. 4-Phenylpyrrolidine-3-carbonitrile incorporates two key functional groups that dictate its toxicological profile: the nitrile group (-C≡N) and the pyrrolidine ring.
-
Nitrile Group Toxicity: Organic nitriles are of significant toxicological concern as they can be metabolized in the body to release cyanide ions. Cyanide is a potent and rapid-acting metabolic poison. Therefore, exposure through any route—inhalation, ingestion, or dermal absorption—must be strictly avoided. Safety data for analogous nitrile compounds consistently indicates they are harmful if swallowed, in contact with skin, or inhaled[1].
-
Pyrrolidine Ring Reactivity: The pyrrolidine moiety is a cyclic secondary amine. Amines can be irritants or corrosive to skin and eyes. Safety data for pyrrolidine itself classifies it as a substance that causes severe skin burns and eye damage[2].
-
Overall Profile: Based on this analysis, 4-Phenylpyrrolidine-3-carbonitrile should be handled as a substance that is acutely toxic and a potent irritant to the skin, eyes, and respiratory system[1][3][4][5].
Table 1: Anticipated Hazard Profile for 4-Phenylpyrrolidine-3-carbonitrile
| Hazard Classification | Anticipated Effect | Rationale & Supporting Evidence |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to Fatal[1][2] | The nitrile functional group can release cyanide. Analogous nitriles are classified as acutely toxic[1][6][7]. |
| Skin Corrosion/Irritation | Causes skin irritation[3][4][5] | The pyrrolidine ring and overall molecule can act as an irritant. Analogues consistently show this property[3][5]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][3][4] | Direct contact is likely to cause significant irritation or damage. This is a common feature for amine-containing compounds[2][7]. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1][3][5] | Inhalation of dust or aerosols can irritate the respiratory tract. |
| Chemical Reactivity | | Incompatible with strong oxidizing agents, strong acids, and strong bases[1][8]. Contact with strong acids may liberate highly toxic hydrogen cyanide gas. |
Core PPE Requirements: Your First Line of Defense
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to mitigate the risks identified above. The following PPE must be worn at all times when handling 4-Phenylpyrrolidine-3-carbonitrile, regardless of the quantity or procedure.
Table 2: Mandatory Personal Protective Equipment
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil)[9][10]. | Nitrile offers excellent protection against a wide range of chemicals, including solvents and organic compounds[11][12]. Double-gloving is recommended for prolonged tasks or when handling concentrated solutions. |
| Eye & Face Protection | Chemical splash goggles with side shields[13]. | Protects against splashes and airborne particles. Standard safety glasses are insufficient. A full-face shield should be worn over goggles when there is a significant risk of splashing[13]. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned with tight-fitting cuffs. | Provides a primary barrier against spills and contamination. |
| Respiratory Protection | All handling must occur inside a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation exposure[14]. Respiratory protection (e.g., a NIOSH-approved respirator) should only be used for emergency situations or when engineering controls are not feasible[14]. |
Operational Safety: PPE in Practice
The level of PPE must be adapted to the specific laboratory procedure. The following workflows provide step-by-step guidance for common tasks.
Workflow 1: Handling Solid Compound (Weighing and Transfers)
-
Preparation: Don all core PPE (double nitrile gloves, chemical splash goggles, lab coat).
-
Location: Perform all manipulations within a chemical fume hood to contain any airborne dust.
-
Weighing: Use a disposable weigh boat. Tare the balance with the boat inside. Carefully transfer the solid using a clean spatula. Avoid creating dust.
-
Transfer: If transferring to a flask, use a powder funnel.
-
Cleanup: Gently wipe down the spatula, weigh boat, and any surfaces inside the fume hood with a solvent-dampened cloth (e.g., ethanol). Dispose of the cloth and weigh boat as solid hazardous waste.
-
Doffing: Remove the outer pair of gloves before exiting the fume hood.
Workflow 2: Preparing Solutions and Performing Reactions
-
Preparation: Don all core PPE, including a full-face shield over your goggles due to the increased splash risk. Consider wearing a chemical-resistant apron over your lab coat.
-
Location: All work must be conducted in a chemical fume hood.
-
Solvent Addition: Add solvent to the flask containing the solid compound slowly, directing the stream to the side of the flask to avoid splashing.
-
Transfers: Use a syringe or cannula for liquid transfers. Never transfer by pouring from an open container.
-
Reaction Monitoring: Keep the reaction vessel closed (e.g., with a septum) and under an inert atmosphere if required by the chemistry.
-
Cleanup: Rinse all contaminated glassware with a suitable solvent within the fume hood. Collect this rinse as hazardous liquid waste.
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the operational context.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Protocols: Responding to Exposure
Immediate and correct action is critical in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[1][3]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing[1][3]. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[1]. Seek immediate medical attention.
Disposal Plan: Safe and Compliant Waste Management
All waste generated from handling 4-Phenylpyrrolidine-3-carbonitrile is considered hazardous waste.
-
Contaminated PPE: All used gloves, disposable lab coats, weigh boats, and cleaning materials must be collected in a designated, sealed, and clearly labeled hazardous waste container[15].
-
Chemical Waste: Unused compound and reaction residues must be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed[3].
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations[16][17]. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
References
- Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
- GlovesnStuff. Nitrile Gloves for Chemical Handling.
- PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Pyrrolidine-1-carbonitrile.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET - 1-Phenylpyrrole.
- ChemView. (2021, January 12). Section 2. Hazards identification.
- RMG/Safety & Environmental Units. F.7.6.1133.
- Fisher Scientific. (2023, September 25). SAFETY DATA SHEET - 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate.
- Cayman Chemical. (2023, August 10). Safety Data Sheet - N-phenylpiperidin-4-amine.
- Covestro Solution Center. (2012, August 22). Download.
- Sigma-Aldrich. (2026, February 11). SAFETY DATA SHEET.
- Pall Corporation. (2022, November 9). SAFETY DATA SHEET.
- Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Pyrrolidine.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- PubChem, NIH. Pyrrolidine-3-carbonitrile.
- New Jersey Department of Health. Hazardous Substance Fact Sheet - N-Nitrosopyrrolidine.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - N-Phenylglycinonitrile.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.es [fishersci.es]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pyrrolidine-3-carbonitrile | C5H8N2 | CID 22181493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. business.medtecs.com [business.medtecs.com]
- 10. glovesnstuff.com [glovesnstuff.com]
- 11. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 12. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 13. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 14. louisville.edu [louisville.edu]
- 15. pall.com [pall.com]
- 16. chemview.epa.gov [chemview.epa.gov]
- 17. solutions.covestro.com [solutions.covestro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
